SPDP-Gly-Gly-methoxy
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H17N3O4S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C13H17N3O4S2/c1-20-13(19)9-16-11(18)8-15-10(17)5-7-21-22-12-4-2-3-6-14-12/h2-4,6H,5,7-9H2,1H3,(H,15,17)(H,16,18) |
InChI Key |
BRKPKAHVEVOXKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)CCSSC1=CC=CC=N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SPDP-Gly-Gly-methoxy for Drug Development Professionals
Introduction:
SPDP-Gly-Gly-methoxy is a heterobifunctional crosslinker pivotal in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[3][4] The linker, such as this compound, is a critical component that connects these two moieties, influencing the stability, efficacy, and safety of the final ADC.[] This guide provides a comprehensive technical overview of this compound for researchers, scientists, and professionals involved in drug development.
Core Concepts and Mechanism of Action
This compound comprises three key functional components:
-
Succinimidyl pyridyldithiopropionate (SPDP): This portion contains two reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those on lysine (B10760008) residues of an antibody, to form stable amide bonds. This reaction is most efficient at a pH range of 7-8.
-
A pyridyldithiol group that reacts with sulfhydryl (thiol) groups to form a cleavable disulfide bond. This thiol-disulfide exchange reaction is optimal between pH 7 and 8.
-
-
Gly-Gly (Diglycine) Linker: The diglycine peptide serves as a spacer and can be susceptible to cleavage by lysosomal enzymes, such as cathepsins, within the target cancer cell. This enzymatic cleavage is a common strategy for the controlled release of the cytotoxic payload inside the tumor cell, minimizing systemic toxicity.
-
Methoxy (B1213986) (Methyl Ester) Group: The methoxy group is part of a methyl ester moiety at the terminus of the linker.
The membrane-permeable nature of this compound allows it to be used for intracellular crosslinking reactions.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Catalog Number | AP13911 | |
| Chemical Formula | C13H17N3O4S2 |
Experimental Protocols
Below are detailed methodologies for the key experiments involving the use of this compound in the preparation of an Antibody-Drug Conjugate.
Protocol 1: Modification of Antibody with this compound
This protocol describes the reaction of the NHS ester of the linker with the primary amines on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
Procedure:
-
Prepare the Antibody: Dissolve the mAb in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare the Linker Solution: Immediately before use, dissolve this compound in DMSO or DMF to create a 20-25 mM stock solution.
-
Antibody Modification: Add a calculated molar excess of the this compound solution to the antibody solution. The exact ratio should be optimized for the specific antibody and desired drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer. The resulting product is the this compound-modified antibody.
Protocol 2: Conjugation of Thiol-Containing Payload to Modified Antibody
This protocol details the thiol-disulfide exchange reaction to conjugate a cytotoxic drug to the modified antibody.
Materials:
-
This compound-modified antibody (from Protocol 1)
-
Thiol-containing cytotoxic payload
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Payload: Dissolve the thiol-containing payload in a suitable solvent.
-
Conjugation Reaction: Add the payload solution to the purified, modified antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by measuring the absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.
-
Purification: Purify the resulting Antibody-Drug Conjugate using an appropriate method such as size-exclusion chromatography to remove any unconjugated payload and other impurities.
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.
Visualizations
The following diagrams illustrate the key chemical reactions and the overall workflow in the generation of an ADC using this compound.
NHS ester reaction with a primary amine on an antibody.
Thiol-disulfide exchange with a thiol-containing payload.
Workflow for creating an Antibody-Drug Conjugate.
References
An In-Depth Technical Guide to the SPDP-Gly-Gly-methoxy Crosslinker
Core Concepts: Chemical Structure and Reactivity
SPDP-Gly-Gly-methoxy is a chemical entity that facilitates the conjugation of two different molecules, typically a protein or antibody and a therapeutic payload. Its structure can be conceptually divided into three key functional domains:
-
SPDP Moiety: This is the reactive head of the linker. It contains two distinct reactive groups:
-
An N-hydroxysuccinimide (NHS) ester : This group reacts efficiently with primary and secondary amines, such as the side chain of lysine (B10760008) residues on a protein, to form a stable amide bond. This reaction is most effective at a pH range of 7-8[1][2].
-
A 2-pyridyldithio group : This group specifically reacts with free sulfhydryl (thiol) groups, like those from cysteine residues, to form a disulfide bond. This reaction also proceeds optimally at a pH of 7-8[1][3]. The formation of the disulfide bond results in the release of pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm to quantify the conjugation reaction[1].
-
-
Gly-Gly Dipeptide Spacer: This dipeptide linker, composed of two glycine (B1666218) residues, serves as a flexible spacer arm between the conjugated molecules. The flexibility of the glycine residues can be advantageous in several ways:
-
It can help to overcome steric hindrance, allowing the conjugated molecules to maintain their native conformations and biological activities.
-
In the context of ADCs, the peptide nature of the linker can provide a cleavage site for lysosomal proteases, such as cathepsins, upon internalization of the ADC into a target cell. However, the cleavage efficiency of a simple Gly-Gly linker by specific cathepsins would require experimental validation.
-
-
Methoxy (B1213986) Group (-OCH3): The terminal methoxy group is generally considered to be a chemically inert capping group. Its primary role is to prevent unwanted reactions at this terminus of the linker. In the broader context of bioconjugation, modifications at the terminus of linkers can sometimes influence properties like solubility and immunogenicity, though specific data for a methoxy group in this context is limited.
Physicochemical Properties and Quantitative Data
While specific experimental data for this compound is not available, the general properties of SPDP-based linkers can be summarized. The stability of the resulting bioconjugate is a key consideration. The amide bond formed from the NHS ester reaction is highly stable. The disulfide bond formed from the 2-pyridyldithio reaction is stable in systemic circulation but can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione, the latter of which is present at higher concentrations inside cells, providing a mechanism for intracellular drug release.
Table 1: General Physicochemical and Reaction Parameters for SPDP Crosslinkers
| Parameter | Value/Characteristic | Citation |
| NHS Ester Reactivity | Primary and secondary amines | |
| Optimal pH for NHS Ester Reaction | 7 - 8 | |
| 2-Pyridyldithio Reactivity | Sulfhydryl (thiol) groups | |
| Optimal pH for 2-Pyridyldithio Reaction | 7 - 8 | |
| Resulting Linkage | Amide and Disulfide bonds | |
| Disulfide Bond Cleavage | Reducible by agents like DTT or glutathione | |
| Monitoring of Conjugation | Release of pyridine-2-thione (absorbance at 343 nm) |
Experimental Protocols: A General Guideline for Bioconjugation
The following is a generalized protocol for the conjugation of a payload containing a free sulfhydryl group to an antibody using a SPDP-based linker like this compound. This protocol should be optimized for specific antibodies and payloads.
Materials:
-
Antibody solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)
-
This compound linker dissolved in an organic solvent (e.g., DMSO or DMF)
-
Sulfhydryl-containing payload
-
Reducing agent (e.g., TCEP or DTT) for antibody reduction (if necessary)
-
Quenching reagent (e.g., Tris or lysine)
-
Size-exclusion chromatography (SEC) columns for purification
Procedure:
-
Antibody Preparation: If the antibody does not have free sulfhydryl groups, partial reduction of interchain disulfide bonds in the hinge region may be necessary. This can be achieved by incubating the antibody with a controlled amount of a reducing agent like TCEP. The excess reducing agent must then be removed, typically by SEC.
-
Modification of the Payload (if necessary): If the payload does not already contain a free sulfhydryl group, it needs to be modified to introduce one.
-
Reaction of this compound with the Antibody: a. Slowly add a molar excess of the this compound solution to the antibody solution while gently mixing. b. Incubate the reaction mixture at room temperature for 1-2 hours. c. Remove the excess, unreacted linker using SEC.
-
Conjugation of the SPDP-modified Antibody with the Sulfhydryl-containing Payload: a. Add the sulfhydryl-containing payload to the purified SPDP-modified antibody. b. Incubate the mixture at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by measuring the absorbance at 343 nm due to the release of pyridine-2-thione.
-
Purification of the Antibody-Drug Conjugate: a. Purify the resulting ADC from unreacted payload and other byproducts using SEC.
-
Characterization of the ADC: a. Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC). b. Assess the purity and aggregation of the ADC using SEC. c. Evaluate the biological activity of the ADC through in vitro cell-based assays.
Visualization of the ADC Workflow
The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using a cleavable linker.
Caption: Workflow for ADC synthesis and its mechanism of action.
Applications in Drug Development
This compound, as a heterobifunctional crosslinker, is primarily designed for the development of targeted therapeutics, most notably ADCs. The key features of this linker suggest its utility in scenarios where:
-
Controlled Conjugation is Required: The orthogonal reactivity of the NHS ester and the 2-pyridyldithio group allows for a directed conjugation strategy, minimizing the formation of homodimers and other unwanted byproducts.
-
A Cleavable Linker is Desired: The disulfide bond provides a mechanism for the intracellular release of the payload, which is often a prerequisite for the efficacy of cytotoxic drugs. The reducing environment within the cell facilitates the cleavage of the disulfide bond, liberating the active drug.
-
Flexibility is Advantageous: The Gly-Gly spacer can help preserve the biological function of both the antibody and the payload by providing spatial separation.
The stability of the linker is a critical parameter that influences both the efficacy and toxicity of an ADC. A linker that is too labile can lead to premature release of the payload in circulation, causing off-target toxicity. Conversely, a linker that is too stable may not release the payload efficiently within the target cell, thereby reducing the therapeutic effect. The disulfide bond in SPDP-based linkers represents a balance between these two requirements.
References
An In-depth Technical Guide to the Mechanism of Action of SPDP-Gly-Gly-methoxy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the SPDP-Gly-Gly-methoxy linker, a critical component in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines its chemical structure, mechanism of action, and the roles of its constituent parts, supported by experimental methodologies and quantitative data.
Introduction to this compound
The this compound linker is a heterobifunctional crosslinker designed for the reversible conjugation of molecules, most notably in the field of biopharmaceuticals. It combines three key functional elements: a Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, a di-glycine (Gly-Gly) peptide spacer, and a methoxy-terminated moiety. This combination of features allows for the stable linkage of a payload, such as a cytotoxic drug, to a targeting moiety, like a monoclonal antibody, and its subsequent controlled release under specific physiological conditions.
The overarching mechanism of action for an ADC utilizing a linker like this compound involves a multi-step process.[1] Initially, the ADC circulates in the bloodstream, where the linker must remain stable to prevent premature release of the payload.[1] Upon reaching the target cell, the antibody component of the ADC binds to a specific antigen on the cell surface.[2] This binding event triggers the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis.[3][4] The complex is then trafficked to intracellular compartments, primarily lysosomes. Within the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, releasing the active payload to exert its therapeutic effect.
Core Components and their Functional Roles
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) Group
The SPDP moiety provides the primary mechanism for payload conjugation and subsequent cleavage. It contains two reactive groups:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., lysine (B10760008) residues) on the targeting protein to form a stable amide bond.
-
Pyridyldithiol group: This group reacts with sulfhydryl (thiol) groups to form a disulfide bond. This disulfide bond is the key to the linker's cleavability.
The disulfide bond within the SPDP linker is susceptible to reduction in the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866) compared to the bloodstream. This differential stability is a critical feature for designing ADCs that release their payload preferentially inside the target cells.
Gly-Gly (di-glycine) Peptide Spacer
The di-glycine peptide serves as a spacer between the SPDP group and the methoxy (B1213986) end. Peptide linkers are frequently employed in ADC design and are often substrates for lysosomal proteases. The Gly-Gly linker offers several advantages:
-
Flexibility: The glycine (B1666218) residues provide rotational freedom to the linker, which can help to overcome steric hindrance during conjugation and improve the accessibility of the payload to its target upon release.
-
Stability: While some peptide linkers are designed for specific enzymatic cleavage, short glycine linkers are generally more stable to a broader range of proteases, potentially offering a more controlled release profile dependent on the primary cleavage mechanism of the SPDP group.
-
Solubility: The peptide nature of the linker can enhance the overall solubility of the ADC construct, which is particularly important when dealing with hydrophobic payloads.
While longer peptide sequences like Gly-Gly-Phe-Gly are known to be cleaved by lysosomal enzymes such as cathepsins, the primary release mechanism for a SPDP-Gly-Gly linker is expected to be the reduction of the disulfide bond. However, the peptide component can influence the overall stability and pharmacokinetics of the ADC.
Methoxy Group
The terminal methoxy group's primary role is to cap the linker, preventing unwanted reactions and influencing the overall physicochemical properties of the conjugate. The methoxy group can impact:
-
Lipophilicity: It can modulate the hydrophobicity of the linker, which in turn can affect the aggregation propensity and pharmacokinetic profile of the ADC.
-
Metabolic Stability: The methoxy group can be a site for metabolic modification, such as O-demethylation. The impact of this on the overall performance of the ADC would need to be experimentally determined.
Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action for an ADC utilizing the this compound linker can be summarized in the following steps:
-
Conjugation: The NHS ester of the SPDP group reacts with an amine on the antibody, while the pyridyldithiol group is used to attach the drug, creating the ADC.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature drug release. The antibody directs the ADC to the target cells.
-
Internalization: Upon binding to its target antigen on the cell surface, the ADC is internalized into the cell via endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Payload Release: Inside the lysosome, the high concentration of reducing agents, such as glutathione, cleaves the disulfide bond within the SPDP moiety, releasing the Gly-Gly-methoxy-payload complex.
-
Drug Action: The released payload can then diffuse out of the lysosome and engage its intracellular target, leading to cell death.
Quantitative Data
Currently, specific quantitative data for the cleavage kinetics and efficacy of the this compound linker is not widely available in the public domain. However, we can infer its likely performance based on data from similar linkers. The following table summarizes representative kinetic parameters for the cleavage of related peptide and disulfide linkers.
| Linker Type | Enzyme/Condition | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit | Cathepsin B | 0.23 | 1300 | 177 | |
| Gly-Phe-Leu-Gly | Cathepsin B | 0.15 | 870 | 172 | |
| Disulfide | Glutathione (10 mM) | - | - | - |
Note: The data for the disulfide linker is qualitative, indicating cleavage under reducing conditions, as specific kinetic parameters are highly context-dependent.
Experimental Protocols
Protocol for Antibody-Drug Conjugation using this compound
This protocol provides a general framework for the conjugation of a cytotoxic drug to a monoclonal antibody using the this compound linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic drug with a free sulfhydryl group
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Dithiothreitol (DTT)
-
Sephadex G-25 desalting column
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation: Dialyze the mAb against the reaction buffer to remove any interfering substances. Adjust the concentration to 5-10 mg/mL.
-
Linker Activation: Dissolve the this compound linker in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Antibody Modification: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Purification of Modified Antibody: Remove excess linker by passing the reaction mixture through a Sephadex G-25 desalting column equilibrated with the reaction buffer.
-
Drug Conjugation: Add the sulfhydryl-containing drug to the purified, linker-modified antibody at a 2- to 5-fold molar excess over the incorporated linker.
-
Reaction Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification of ADC: Purify the resulting ADC by size exclusion chromatography (SEC) to remove unconjugated drug and linker.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol for In Vitro Linker Cleavage Assay
This assay determines the stability of the ADC in plasma and its cleavage in a simulated lysosomal environment.
Materials:
-
Purified ADC
-
Human plasma
-
Lysosomal extract or purified cathepsin B
-
Cleavage buffer: 50 mM sodium acetate, 10 mM DTT, pH 5.5
-
Control buffer: PBS, pH 7.4
-
LC-MS/MS system
Procedure:
-
Plasma Stability: Incubate the ADC in human plasma at 37°C. At various time points (0, 6, 24, 48, 72 hours), take aliquots and analyze by LC-MS/MS to quantify the amount of intact ADC and released drug.
-
Lysosomal Cleavage: Incubate the ADC in the cleavage buffer containing either lysosomal extract or purified cathepsin B at 37°C. As a control, incubate the ADC in the control buffer.
-
Sample Analysis: At various time points, take aliquots and analyze by LC-MS/MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.
-
Data Analysis: Plot the percentage of intact ADC versus time to determine the half-life of the linker in both plasma and the lysosomal environment.
Visualizations
Signaling Pathway of ADC Action
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SPDP-Gly-Gly-methoxy: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SPDP-Gly-Gly-methoxy. It details its core properties, a proposed synthetic pathway, and protocols for its application in bioconjugation, with a focus on its utility in drug development and scientific research.
Core Properties of this compound
This compound is a versatile crosslinking agent designed for the covalent linkage of molecules, typically biomolecules such as proteins, peptides, or therapeutic agents. Its structure incorporates three key functional components: an N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, a flexible diglycine (Gly-Gly) spacer, and a terminal methoxy (B1213986) group. This combination of features imparts specific reactivity and physical characteristics to the molecule.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₇N₃O₄S₂ | N/A |
| Molecular Weight | 343.42 g/mol | N/A |
| Appearance | White to off-white solid (presumed) | [1] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); Limited aqueous solubility | [1][2] |
| Reactivity | Amine-reactive (NHS ester); Thiol-reactive (pyridyldithiol) | [1][2] |
| Cleavability | Disulfide bond is cleavable by reducing agents (e.g., DTT, TCEP) |
Functional Components
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) Moiety : This component provides the dual reactivity of the crosslinker. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds. The pyridyldithiol group reacts with free sulfhydryl (thiol) groups (e.g., cysteine residues) to form a disulfide bond, releasing pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm.
-
Gly-Gly (Diglycine) Spacer : The dipeptide spacer introduces flexibility between the conjugated molecules. Glycine (B1666218), being the smallest amino acid, minimizes steric hindrance and allows for a defined distance between the linked species. Such flexible linkers can be crucial for maintaining the biological activity of the conjugated molecules.
-
Methoxy Group : The terminal methoxy group (-OCH₃) provides a chemically stable and neutral terminus. In the context of this crosslinker, it primarily serves to cap the carboxylic acid of the dipeptide, preventing it from participating in unwanted side reactions.
Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Gly-Gly Methyl Ester Hydrochloride
This can be achieved through various methods, including the direct esterification of Gly-Gly or a stepwise peptide coupling followed by esterification. A common laboratory-scale method involves the use of thionyl chloride in methanol.
-
Esterification of Glycine : Glycine can be converted to glycine methyl ester hydrochloride by reacting it with thionyl chloride in methanol. The reaction is typically performed at low temperatures initially and then refluxed.
-
Peptide Coupling : The resulting glycine methyl ester is then coupled with an N-protected glycine (e.g., Boc-Gly or Fmoc-Gly) using standard peptide coupling reagents (e.g., DCC/NHS or HATU).
-
Deprotection : The protecting group is then removed to yield Gly-Gly methyl ester.
-
Formation of Hydrochloride Salt : The dipeptide ester is often converted to its hydrochloride salt for improved stability and handling.
Step 2: Coupling of SPDP with Gly-Gly Methyl Ester
-
Dissolution : Dissolve Gly-Gly methyl ester hydrochloride and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Addition of SPDP : Add a solution of N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) in the same solvent to the reaction mixture. The reaction is typically carried out at room temperature with stirring.
-
Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, the reaction mixture is typically washed with aqueous solutions to remove the base and byproducts. The final product, this compound, can be purified by column chromatography on silica (B1680970) gel.
Characterization Data (Representative)
As specific analytical data for this compound is not publicly available, the following tables provide expected and representative data based on the analysis of its constituent parts and similar molecules.
Expected ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | Pyridyl-H6 |
| ~7.8 | t | 1H | Pyridyl-H4 |
| ~7.7 | d | 1H | Pyridyl-H5 |
| ~7.1 | t | 1H | Pyridyl-H3 |
| ~6.8 | t (broad) | 1H | NH (amide) |
| ~4.1 | d | 2H | Gly-CH₂ (adjacent to amide) |
| ~4.0 | d | 2H | Gly-CH₂ (adjacent to ester) |
| 3.73 | s | 3H | OCH₃ (methoxy) |
| ~3.1 | t | 2H | CH₂ (adjacent to S-S) |
| ~2.9 | t | 2H | CH₂ (adjacent to C=O) |
Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 344.07 |
| [M+Na]⁺ | 366.05 |
Experimental Protocols for Application
This compound is primarily used as a heterobifunctional crosslinker in bioconjugation. The following protocols provide a general framework for its use.
Reaction of this compound with Primary Amines
This protocol describes the first step of a two-step conjugation, where the NHS ester of this compound is reacted with an amine-containing molecule (e.g., a protein).
-
Reagent Preparation : Prepare a stock solution of this compound (e.g., 10-20 mM) in an anhydrous organic solvent such as DMSO or DMF.
-
Protein Preparation : Dissolve the amine-containing protein in a suitable buffer at a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS). The buffer should not contain primary amines (e.g., Tris).
-
Reaction : Add the this compound stock solution to the protein solution. The molar ratio of the crosslinker to the protein will need to be optimized for the specific application but is typically in the range of 10-50 fold molar excess.
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification : Remove excess crosslinker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Reaction of Pyridyldithiol-Activated Molecule with a Thiol
This protocol outlines the second step, where the modified molecule from the previous step is reacted with a thiol-containing molecule.
References
In-depth Technical Guide: SPDP-Gly-Gly-methoxy
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
SPDP-Gly-Gly-methoxy is a heterobifunctional crosslinking reagent integral to the field of bioconjugation. Its unique architecture, featuring a terminal N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group, allows for the covalent linkage of amine- and thiol-containing molecules. The inclusion of a Gly-Gly dipeptide spacer and a methoxy (B1213986) group can influence the solubility and steric hindrance of the linker. A key feature of this crosslinker is the disulfide bond within the pyridyldithiol moiety, which is cleavable under reducing conditions, enabling the controlled release of conjugated molecules. This property is particularly valuable in the design of antibody-drug conjugates (ADCs), where the selective release of a cytotoxic payload at the target site is paramount.
Physicochemical Properties
A clear understanding of the quantitative attributes of this compound is essential for its effective application. The table below summarizes its key molecular and physical characteristics.
| Property | Value | Reference |
| Molecular Weight | 343.4 g/mol | |
| Chemical Formula | C₁₃H₁₇N₃O₄S₂ | |
| Purity | ≥95% | |
| CAS Number | 2655474-48-7 | |
| Reactivity | Amine (via NHS ester), Thiol (via pyridyldithiol) | [1][2] |
| Cleavability | Reducible disulfide bond | [3][4] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in crosslinking reactions. These are generalized procedures that may require optimization for specific applications.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of two proteins, Protein A (containing primary amines) and Protein B (containing free thiols).
Materials:
-
This compound
-
Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein B (in thiol-free buffer, e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reaction buffers (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Reducing agent (e.g., Dithiothreitol - DTT)
Procedure:
Step 1: Modification of Protein A with this compound
-
Immediately before use, prepare a stock solution of this compound (e.g., 20 mM) in anhydrous DMSO or DMF.
-
Dissolve Protein A in the reaction buffer at a concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the Protein A solution. The molar ratio of crosslinker to protein will need to be optimized but a starting point of 20-fold molar excess is common.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, non-reacted crosslinker using a desalting column equilibrated with the reaction buffer. The product is Protein A-SPDP.
Step 2: Conjugation of Protein A-SPDP with Protein B
-
Dissolve Protein B in the reaction buffer.
-
Mix Protein A-SPDP with Protein B. The molar ratio of the two proteins should be optimized for the desired conjugate.
-
Incubate the reaction for 1-2 hours at room temperature. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
The final conjugate can be purified by size-exclusion chromatography to remove any unreacted proteins.
Cleavage of the Disulfide Bond
This protocol outlines the procedure to cleave the disulfide bond within the linker, releasing the conjugated molecules.
Materials:
-
Conjugated molecule
-
Cleavage buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
Dissolve the conjugate in the cleavage buffer.
-
Add DTT to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at 37°C.
-
The cleaved products can be separated and purified using appropriate chromatographic techniques.
Application in Antibody-Drug Conjugates (ADCs)
This compound and similar SPDP-containing linkers are instrumental in the synthesis of ADCs.[5] In this context, the linker connects a monoclonal antibody (mAb) to a potent cytotoxic drug. The NHS ester end of the linker reacts with lysine (B10760008) residues on the antibody. The pyridyldithiol end is used to conjugate a thiol-containing drug. The resulting ADC is stable in circulation. Upon internalization into a target cancer cell, the disulfide bond is cleaved by intracellular reducing agents like glutathione, releasing the cytotoxic payload and inducing cell death.
Visualizations
Experimental Workflow for Two-Step Bioconjugation
The following diagram illustrates the logical flow of the two-step protein-protein conjugation process using this compound.
Caption: Workflow for ADC synthesis using this compound.
Conceptual Signaling Pathway of an ADC
This diagram provides a simplified, conceptual overview of the mechanism of action of an ADC constructed with a cleavable linker like this compound.
References
An In-depth Technical Guide on the Reactivity of SPDP-Gly-Gly-methoxy Amine with Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional crosslinker SPDP-Gly-Gly-methoxy amine, with a primary focus on its thiol reactivity. It details the underlying chemical principles, reaction kinetics, experimental protocols, and logical workflows for its application in bioconjugation.
Introduction to this compound Amine
This compound amine is a heterobifunctional crosslinking reagent designed for two-step sequential conjugations. Its structure comprises three key components:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) Moiety : This group provides the thiol-reactive functionality. The 2-pyridyldithio group at one end selectively reacts with sulfhydryl groups (-SH) to form a stable disulfide bond.[1]
-
Gly-Gly Spacer : A di-glycine linker separates the two reactive ends. This short, flexible peptide spacer helps to minimize steric hindrance during conjugation reactions.
-
Methoxy (B1213986) Amine Group (-ONH₂) : This terminal group provides the second reactive handle. Methoxy amines react specifically with aldehyde or ketone groups, which can be generated on target molecules (e.g., through periodate (B1199274) oxidation of carbohydrates on antibodies), to form a stable oxime linkage.
This dual functionality allows for the controlled and sequential linkage of two different molecules, for instance, conjugating a thiol-containing peptide to an oxidized glycoprotein.
Core Reactivity: The Thiol-Disulfide Exchange
The primary reactivity of interest is the reaction between the 2-pyridyldithio group of the SPDP moiety and a free sulfhydryl group (e.g., from a cysteine residue in a protein or peptide).
2.1 Mechanism of Action
The reaction is a thiol-disulfide exchange, which proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the pyridyl disulfide group.[2] This is a simple SN2 type substitution reaction.[2] The process results in the formation of a new, stable disulfide bond between the target molecule and the linker, and the release of pyridine-2-thione.[1]
The release of pyridine-2-thione is a useful feature of this chemistry, as it can be monitored spectrophotometrically to quantify the progress of the reaction.[3]
2.2 Reaction Kinetics and Influencing Factors
The rate of the thiol-disulfide exchange reaction is critically dependent on several factors, most notably pH.
-
pH Dependence : The reaction rate increases with pH. This is because the reactive species is the deprotonated thiolate anion (R-S⁻), not the protonated thiol (R-SH). As the pH increases above the pKa of the thiol group (typically ~8.5 for cysteine), the concentration of the more nucleophilic thiolate anion rises, accelerating the reaction. The optimal pH range for the reaction is typically between 7.0 and 8.0.
-
Temperature : The reaction generally proceeds efficiently at room temperature (20-25°C). Lower temperatures (e.g., 4°C) can be used to slow down the reaction and may be preferable for sensitive proteins, though this will require longer incubation times.
-
Concentration : As with any bimolecular reaction, the rate is dependent on the concentration of both the SPDP-activated molecule and the thiol-containing molecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the reactions involving the this compound amine linker.
Table 1: Thiol-Disulfide Exchange Reaction Parameters
| Parameter | Value / Condition | Citation |
|---|---|---|
| Optimal pH Range | 7.0 - 8.0 | |
| Reaction Time | 30 minutes to 18 hours | |
| Monitoring Wavelength | 343 nm (Pyridine-2-thione release) | |
| Cleavage Reagent | Dithiothreitol (DTT), TCEP |
| Cleavage Condition | 25 mM DTT at pH 4.5 | |
Table 2: Methoxy Amine-Aldehyde Reaction (Oxime Ligation) Parameters
| Parameter | Value / Condition | Citation |
|---|---|---|
| Typical pH Range | 4.0 - 6.0 | |
| Catalyst (Optional) | Aniline | |
| Reaction Time | 2 to 24 hours |
| Reaction Temperature | 4°C to 37°C | |
(Note: Data for the methoxy amine reaction is based on general oxime ligation chemistry, as specific kinetic data for the this compound amine linker is not broadly published.)
Experimental Protocols
4.1 Protocol 1: Modification of a Thiol-Containing Protein/Peptide with this compound Amine
This protocol describes the first step of a two-step conjugation: reacting the linker with a sulfhydryl group.
-
Reagent Preparation :
-
Prepare a stock solution of this compound amine (e.g., 10-20 mM) in a dry organic solvent such as DMSO or DMF.
-
Prepare a reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2. Degas the buffer to minimize thiol oxidation.
-
-
Protein Preparation :
-
Dissolve the thiol-containing protein or peptide in the reaction buffer at a concentration of 1-5 mg/mL.
-
If the protein has protected sulfhydryl groups, they must be reduced first. This can be achieved by incubation with a reducing agent like TCEP or DTT, followed by removal of the reducing agent via a desalting column.
-
-
Conjugation Reaction :
-
Add a 10- to 20-fold molar excess of the this compound amine stock solution to the protein solution.
-
Incubate the reaction for 60-90 minutes at room temperature.
-
-
Purification :
-
Remove excess, unreacted linker and the pyridine-2-thione byproduct using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., MES buffer, pH 5.0) for the subsequent oxime ligation step.
-
-
Quantification (Optional) :
-
Measure the absorbance of the eluate from the reaction mixture at 343 nm to determine the concentration of released pyridine-2-thione (Molar extinction coefficient, ε ≈ 8080 M⁻¹cm⁻¹). This allows for the calculation of the degree of labeling.
-
4.2 Protocol 2: Conjugation of the Methoxy Amine-Modified Protein to an Aldehyde-Containing Molecule
This protocol describes the second step: forming the oxime bond.
-
Molecule Preparation :
-
Prepare the aldehyde-containing molecule (e.g., an oxidized antibody or polysaccharide) in a reaction buffer such as 100 mM MES buffer, pH 5.0.
-
-
Conjugation Reaction :
-
Mix the purified methoxy amine-activated protein from Protocol 1 with the aldehyde-containing molecule. A molar ratio of 1:1 to 1:5 (activated protein:aldehyde molecule) is a typical starting point.
-
Incubate the reaction for 2-16 hours at room temperature or 37°C. For sensitive molecules, the reaction can be performed at 4°C for 24-48 hours.
-
-
Purification :
-
Purify the final conjugate using an appropriate method based on the properties of the molecules, such as size exclusion chromatography (SEC) or affinity chromatography.
-
Visualizing the Workflow
Diagrams created using Graphviz help to visualize the logical steps and chemical transformations in the conjugation process.
Caption: Two-step conjugation workflow using this compound amine.
Caption: Reaction mechanism of the thiol-disulfide exchange.
Conclusion
The this compound amine linker is a versatile tool for creating specific and stable biomolecular conjugates. Its utility stems from the orthogonal reactivity of its two terminal groups. The thiol-disulfide exchange reaction is robust and well-characterized, offering the significant advantage of real-time reaction monitoring through the release of pyridine-2-thione. By carefully controlling reaction conditions, particularly pH, researchers can achieve efficient and targeted conjugation, making this linker highly valuable in the fields of drug delivery, diagnostics, and fundamental protein science.
References
A Technical Guide to the Cleavage of Disulfide Bonds in SPDP-Gly-Gly-methoxy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for the cleavage of the disulfide bond in SPDP-Gly-Gly-methoxy. This linker, which combines the amine- and sulfhydryl-reactive Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) moiety with a flexible Gly-Gly dipeptide spacer and a methoxy-terminated carboxyl group, is a valuable tool in bioconjugation. Its defining feature is the cleavable disulfide bond, which allows for the controlled release of conjugated molecules under specific reducing conditions. This guide will delve into the mechanism of cleavage, provide detailed experimental protocols, and present quantitative data to aid in the design and execution of experiments.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for the conjugation of amine-containing molecules to sulfhydryl-containing molecules. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, while the pyridyldithiol group reacts with free sulfhydryls to form a disulfide bond. The Gly-Gly spacer provides a flexible linkage, potentially reducing steric hindrance between the conjugated molecules. The methoxy (B1213986) group serves to cap the carboxyl end of the dipeptide, rendering it unreactive. A key application for such linkers is in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted delivery to cancer cells. The disulfide bond is designed to be stable in the bloodstream but cleaved in the reducing environment of the cell, releasing the drug.[1][][3]
Mechanism of Disulfide Bond Cleavage
The cleavage of the disulfide bond in this compound is primarily achieved through a mechanism known as thiol-disulfide exchange. This is a nucleophilic substitution reaction where a free thiol (from a reducing agent) attacks one of the sulfur atoms of the disulfide bond. This results in the formation of a new disulfide bond and the release of the other sulfur atom as a free thiol.
The reaction is initiated by the deprotonation of the reducing agent's thiol group to form a more nucleophilic thiolate anion. This thiolate then attacks the disulfide bond. The efficiency of this reaction is dependent on several factors, including the pKa of the reducing agent's thiol, the pH of the solution, the temperature, and the steric accessibility of the disulfide bond.[4]
Reducing Agents for Disulfide Bond Cleavage
Several reducing agents can be employed for the cleavage of the disulfide bond in this compound. The choice of reducing agent will depend on the specific application, desired reaction conditions, and compatibility with the conjugated molecules.
-
Dithiothreitol (DTT): DTT is a strong reducing agent and one of the most commonly used for cleaving disulfide bonds. It is most effective at neutral to alkaline pH. However, DTT is prone to oxidation by air and should be prepared fresh.[5]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a potent, odorless, and more stable reducing agent compared to DTT. It is effective over a broad pH range and is not thiol-containing, which can be advantageous in certain downstream applications. TCEP is generally considered a stronger reducing agent than DTT.
-
β-Mercaptoethanol (BME): BME is a cost-effective reducing agent, but it is volatile and has a strong, unpleasant odor. It is generally less potent than DTT and is used at higher concentrations.
Table 1: Comparison of Common Reducing Agents for Disulfide Bond Cleavage
| Reducing Agent | Recommended Concentration | Optimal pH | Key Characteristics |
| Dithiothreitol (DTT) | 10-100 mM | 7.0 - 8.5 | Strong reductant, prone to oxidation. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1-20 mM | 3.0 - 8.5 | Very strong reductant, stable, odorless. |
| β-Mercaptoethanol (BME) | 100-500 mM | 7.0 - 8.5 | Less potent, volatile with strong odor. |
Quantitative Data on Disulfide Bond Cleavage
The efficiency of disulfide bond cleavage is highly dependent on the concentration of the reducing agent and the reaction conditions. The following table summarizes the effect of DTT concentration on the generation of free thiols from the reduction of interchain disulfide bonds in an antibody, which serves as a relevant model for SPDP-conjugated proteins.
Table 2: Effect of DTT Concentration on Antibody Disulfide Bond Reduction
| DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | Approximate Thiols per Antibody |
| 0.1 | 37 | 30 | 0.4 |
| 1 | 37 | 30 | 1.2 |
| 5 | 37 | 30 | 5.4 |
| 10 | 37 | 30 | 7.0 |
| 20 | 37 | 30 | 8.0 |
| 50 | 37 | 30 | 8.0 |
| 100 | 37 | 30 | 8.0 |
| 20 | 56 | 30 | >8.0 (maximal reduction) |
Data adapted from a study on the reduction of trastuzumab. The number of thiols plateaus as all accessible disulfide bonds are reduced.
Experimental Protocols
Protocol for Disulfide Bond Cleavage of an SPDP-Conjugated Protein
This protocol describes a general method for cleaving the disulfide bond of a protein modified with this compound using DTT.
Materials:
-
SPDP-conjugated protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403), 1 mM EDTA, pH 7.5)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange
Procedure:
-
Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
To the solution of the SPDP-conjugated protein, add the DTT stock solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 37°C for 30 minutes for more complete reduction.
-
To remove excess DTT and the cleaved pyridine-2-thione byproduct, pass the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer for the downstream application.
-
The collected protein fraction now contains free sulfhydryl groups where it was previously conjugated.
Protocol for Quantifying Disulfide Cleavage by Measuring Pyridine-2-thione Release
The cleavage of the pyridyldithiol linkage by a reducing agent releases pyridine-2-thione, which has a distinct absorbance at 343 nm. This can be used to quantify the extent of the cleavage reaction.
Materials:
-
SPDP-conjugated molecule
-
Reducing agent (e.g., DTT)
-
Spectrophotometer
-
Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Measure the absorbance of the SPDP-conjugated molecule solution at 343 nm before the addition of the reducing agent (this will serve as the blank).
-
Add the reducing agent (e.g., DTT to a final concentration of 20 mM) to the solution.
-
Incubate the reaction for a set period (e.g., 15 minutes) at room temperature.
-
Measure the absorbance of the solution at 343 nm.
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of pyridine-2-thione at 343 nm is 8,080 M⁻¹cm⁻¹.
Protocol for Quantifying Free Thiols after Cleavage using Ellman's Reagent
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Protein solution with cleaved disulfide bonds
-
Ellman's Reagent Solution (4 mg/mL DTNB in 0.1 M sodium phosphate buffer, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a blank by adding a known volume of Reaction Buffer to the Ellman's Reagent Solution.
-
To your protein sample containing free thiols, add Ellman's Reagent Solution. A typical ratio is 50 µL of Ellman's Reagent Solution to 250 µL of the sample solution.
-
Incubate the mixture at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm.
-
Calculate the concentration of free sulfhydryl groups using the molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹ at 412 nm.
Visualization of Workflows
Experimental Workflow for Disulfide Bond Cleavage and Analysis
The following diagram illustrates the general workflow for the cleavage of a disulfide bond in an SPDP-conjugated protein and subsequent analysis.
Caption: Workflow for SPDP conjugation, disulfide cleavage, and analysis.
Signaling Pathway in Antibody-Drug Conjugate (ADC) Action
This diagram illustrates the conceptual pathway of an ADC utilizing a cleavable SPDP linker for targeted drug delivery.
Caption: Pathway of an ADC with a cleavable disulfide linker.
Conclusion
The cleavage of the disulfide bond in this compound is a critical step in many bioconjugation applications, enabling the controlled release of molecules. A thorough understanding of the cleavage mechanism, the properties of different reducing agents, and the influence of reaction conditions is essential for successful experimental design. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this versatile crosslinker in their work. Careful optimization of cleavage conditions and accurate quantification of the reaction products will ensure the desired outcome in applications ranging from basic research to the development of novel therapeutics.
References
The Strategic Role of the Gly-Gly Spacer in SPDP Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. The N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker is a widely utilized heterobifunctional crosslinker that enables the conjugation of amine-containing molecules to thiol-containing molecules through a cleavable disulfide bond. The incorporation of a diglycine (Gly-Gly) spacer into the SPDP linker architecture introduces key physicochemical properties that can significantly enhance the performance of the resulting bioconjugate. This technical guide provides a comprehensive overview of the role of the Gly-Gly spacer in SPDP linkers, detailing its impact on linker functionality, and providing relevant experimental protocols and conceptual frameworks.
Core Principles: The Physicochemical Impact of the Gly-Gly Spacer
The inclusion of a Gly-Gly dipeptide spacer within an SPDP linker primarily influences three key characteristics of the conjugate: flexibility, hydrophilicity, and steric hindrance.
Enhanced Flexibility and Conformational Freedom
Glycine (B1666218), the simplest amino acid, lacks a side chain, affording it a high degree of rotational freedom. A Gly-Gly dipeptide spacer, therefore, acts as a flexible hinge within the linker. This flexibility can be advantageous in several ways:
-
Improved Reaction Kinetics: The increased conformational freedom can allow the reactive ends of the linker to more readily orient themselves for optimal reaction with the target functional groups on the biomolecule, potentially leading to higher conjugation efficiency.
-
Reduced Steric Hindrance: The flexible spacer can help to overcome steric barriers between large biomolecules (e.g., an antibody) and the payload, facilitating conjugation to sterically hindered sites.[1]
-
Preservation of Biological Activity: By providing spatial separation and flexibility, the Gly-Gly spacer can minimize the risk of the payload interfering with the binding of the antibody to its target antigen, thus preserving the biological activity of the targeting moiety.[2]
Increased Hydrophilicity and Solubility
Many cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor pharmacokinetic profiles of the final conjugate.[3] The peptide backbone of the Gly-Gly spacer introduces amide bonds, which are more polar than the hydrocarbon chains typically found in simple crosslinkers. This increased polarity contributes to:
-
Improved Aqueous Solubility: The Gly-Gly spacer enhances the overall hydrophilicity of the linker-payload complex, which can improve its solubility in aqueous buffers used during conjugation and purification.[1][4]
-
Reduced Aggregation: By mitigating the hydrophobicity of the payload, the Gly-Gly spacer can reduce the propensity of the ADC to aggregate, leading to a more stable and homogenous product.
-
Favorable Pharmacokinetics: Increased hydrophilicity can lead to improved pharmacokinetic properties of the ADC, such as a longer circulation half-life and reduced non-specific uptake by tissues.
Minimal Steric Footprint
While providing spatial separation, the small size of the glycine residues ensures that the spacer itself has a minimal steric footprint. This is in contrast to bulkier spacers that could potentially introduce their own steric hindrance issues.
Quantitative Data Summary
While direct, head-to-head quantitative comparisons of SPDP linkers with and without a Gly-Gly spacer are not extensively available in the public domain, the impact of flexible and hydrophilic spacers has been documented in broader studies of bioconjugation and ADC development. The following tables summarize the expected and observed effects based on the known properties of glycine-rich linkers.
| Property | SPDP (No Spacer) | SPDP with Gly-Gly Spacer | Rationale / Reference |
| Flexibility | Limited | High | Glycine's lack of a side chain provides high rotational freedom. |
| Hydrophilicity | Moderate | Increased | The amide bonds of the dipeptide increase polarity. |
| Steric Hindrance | Can be significant for bulky payloads | Reduced | The spacer provides spatial separation between the conjugated molecules. |
| Conjugation Efficiency | Variable | Potentially Increased | Improved flexibility and reduced steric hindrance can enhance reaction kinetics. |
| ADC Aggregation | Higher risk with hydrophobic payloads | Reduced | Increased hydrophilicity mitigates payload-driven aggregation. |
| In Vivo Stability | Dependent on disulfide bond | Generally stable, potential for enzymatic cleavage | The Gly-Gly bond is generally stable but can be susceptible to certain proteases. |
| Parameter | Expected Impact of Gly-Gly Spacer | Reference |
| Drug-to-Antibody Ratio (DAR) | May allow for higher, more homogenous DAR with hydrophobic payloads | |
| Pharmacokinetics (PK) | Improved (e.g., longer half-life, reduced clearance) | |
| In Vitro Cytotoxicity | Potentially enhanced due to improved biophysical properties | |
| In Vivo Efficacy | Potentially improved due to better PK and stability |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a Gly-Gly-SPDP linker and its subsequent conjugation to an antibody.
Synthesis of a Gly-Gly-SPDP Heterobifunctional Linker
This protocol outlines a potential synthetic route for a Gly-Gly-SPDP linker, starting from commercially available precursors.
Materials:
-
Fmoc-Gly-Gly-OH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
3-(2-Pyridyldithio)propionic acid
-
Triethylamine (TEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Activation of Fmoc-Gly-Gly-OH:
-
Dissolve Fmoc-Gly-Gly-OH (1 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) dissolved in DCM dropwise to the solution.
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Evaporate the solvent to obtain the crude Fmoc-Gly-Gly-NHS ester.
-
-
Fmoc Deprotection:
-
Dissolve the crude Fmoc-Gly-Gly-NHS ester in 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent under vacuum to obtain the crude H2N-Gly-Gly-NHS ester.
-
-
Coupling with 3-(2-Pyridyldithio)propionic acid:
-
Dissolve 3-(2-Pyridyldithio)propionic acid (1 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) and stir at room temperature for 2 hours to form the NHS ester of 3-(2-pyridyldithio)propionic acid.
-
In a separate flask, dissolve the crude H2N-Gly-Gly-NHS ester (1 eq) in DCM and add TEA (2 eq).
-
Add the activated 3-(2-pyridyldithio)propionic acid NHS ester solution to the H2N-Gly-Gly-NHS ester solution.
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Filter the reaction mixture.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to obtain the final Gly-Gly-SPDP linker.
-
Conjugation of Gly-Gly-SPDP Linker to an Antibody
This protocol describes the two-step process of modifying an antibody with the Gly-Gly-SPDP linker and then conjugating a thiol-containing payload.
Materials:
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Gly-Gly-SPDP linker dissolved in an organic solvent (e.g., DMSO or DMF)
-
Thiol-containing payload
-
Reducing agent (e.g., DTT or TCEP)
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers: Conjugation buffer (e.g., PBS, pH 7.4), Reduction buffer (e.g., sodium acetate, pH 4.5)
Protocol:
-
Antibody Modification with Gly-Gly-SPDP:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in conjugation buffer.
-
Prepare a stock solution of the Gly-Gly-SPDP linker (e.g., 10-20 mM) in DMSO or DMF.
-
Add a 5-20 fold molar excess of the Gly-Gly-SPDP linker solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Remove the excess, unreacted linker by gel filtration using a desalting column equilibrated with conjugation buffer.
-
-
Payload Conjugation:
-
The pyridyldithio-activated antibody can be conjugated to a thiol-containing payload.
-
Dissolve the thiol-containing payload in a suitable solvent.
-
Add the payload solution to the activated antibody solution at a desired molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated payload and other reaction components using size exclusion chromatography (SEC) or other suitable chromatographic techniques.
-
Mandatory Visualizations
Signaling Pathway: ADC Internalization and Payload Release
Caption: Generalized pathway of ADC binding, internalization, and payload release.
Experimental Workflow: Two-Step ADC Conjugation
Caption: Workflow for the two-step conjugation of a thiol-payload to an antibody.
Logical Relationship: Benefits of the Gly-Gly Spacer
Caption: Logical flow from Gly-Gly spacer properties to improved conjugate outcomes.
Conclusion
The incorporation of a Gly-Gly spacer into SPDP linkers represents a strategic design choice that can confer significant advantages to the resulting bioconjugate. By enhancing flexibility, increasing hydrophilicity, and minimizing steric hindrance, the Gly-Gly dipeptide can lead to improved conjugation efficiency, reduced aggregation, more favorable pharmacokinetic profiles, and better preservation of the targeting molecule's biological activity. While direct quantitative comparisons with non-spacer-containing SPDP linkers are an area for further investigation, the well-established properties of glycine-rich peptides provide a strong rationale for their use in optimizing the performance of ADCs and other targeted therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to explore the benefits of this versatile linker modification.
References
- 1. Understanding and applications of Ser/Gly linkers in protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Core Membrane Permeability of SPDP-Gly-Gly-methoxy
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the anticipated membrane permeability characteristics of the chemical entity SPDP-Gly-Gly-methoxy. Due to the limited publicly available data on this specific conjugate, this document synthesizes information on its constituent components—SPDP, the Gly-Gly dipeptide, and the methoxy (B1213986) group—to project its likely behavior and to provide a framework for its experimental evaluation.
Introduction
This compound is a heterobifunctional molecule composed of three key moieties:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): A well-documented crosslinker that facilitates the conjugation of molecules to primary amines, introducing a reducible disulfide bond.[1][2][3] This feature is particularly useful in drug delivery systems, such as antibody-drug conjugates (ADCs), for the controlled release of payloads within the reducing environment of the cell.[1][3]
-
Gly-Gly (Glycylglycine): A dipeptide consisting of two glycine (B1666218) residues. Dipeptides and other small peptides have dedicated transport systems across cellular membranes, which can be exploited for drug delivery.[4][5][6]
-
Methoxy group (-OCH₃): A common chemical functional group that can influence the lipophilicity and overall physicochemical properties of a molecule, thereby affecting its membrane permeability.
The combination of these components suggests a molecule designed for targeted delivery and intracellular release. Understanding its membrane permeability is critical for predicting its efficacy and optimizing its use in research and drug development.
Expected Membrane Permeability and Transport Mechanisms
The membrane transport of this compound is likely to be a multi-faceted process, influenced by the properties of both the Gly-Gly dipeptide and the overall conjugate.
2.1. Role of the Gly-Gly Dipeptide
The Gly-Gly component is expected to play a significant role in the cellular uptake of the molecule. Unlike single amino acids, di- and tripeptides are primarily transported across the intestinal and other cell membranes by the peptide transporter 1 (PepT1) and peptide transporter 2 (PepT2). These are proton-coupled oligopeptide transporters.[4]
Studies on glycylglycine (B550881) and similar dipeptides have revealed that their transport is distinct from that of their constituent amino acids.[6] For instance, the uptake of glycylglycine is only slightly affected by the absence of sodium ions, whereas glycine transport is completely dependent on sodium.[6] This suggests that this compound may be taken up by cells via an active transport mechanism mediated by oligopeptide transporters. The presence of the Gly-Gly moiety could therefore enhance the cellular uptake of a linked cargo molecule. Interestingly, the presence of dipeptides in the extracellular medium has been shown to upregulate the expression of PepT1, potentially leading to increased uptake over time.[4]
2.2. Influence of the SPDP Linker and Methoxy Group
The SPDP linker itself is generally not designed for membrane permeability, but some variations, such as PC SPDP, are noted to be membrane permeable.[7] The overall lipophilicity of the this compound conjugate will be a key determinant of its ability to passively diffuse across the cell membrane. The methoxy group will contribute to the overall physicochemical properties of the molecule, and its impact on permeability would need to be determined experimentally.
2.3. Potential Cellular Uptake Pathways
The cellular uptake of a molecule like this compound, especially if conjugated to a larger entity like an antibody, is likely to occur through endocytosis.[8][9] Several endocytic pathways could be involved:
-
Clathrin-mediated endocytosis: A common pathway for the internalization of receptor-bound ligands.[10][11]
-
Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane.[10][12]
-
Macropinocytosis: A non-specific process of engulfing extracellular fluid.[10][11]
The dominant pathway would depend on the nature of the entire conjugate, including any targeting moieties. Once inside the cell, the conjugate would be trafficked to endosomes and then lysosomes. The acidic and reducing environment of these compartments would facilitate the cleavage of the disulfide bond in the SPDP linker, releasing the conjugated payload.[8]
Quantitative Data on Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes relevant data for glycylglycine transport, which provides a baseline for understanding the potential kinetics of the dipeptide portion of the molecule.
| Substance | Transport Parameter | Value | Cell/Tissue Type | Reference |
| Glycylglycine | Kt (apparent) | 3.4 mM (at 100 mM Na+) | Guinea pig ileum | [6] |
| Glycylglycine | Kt (apparent) | 5.2 mM (at 0 mM Na+) | Guinea pig ileum | [6] |
| Glycylglycine | Jmax | 57.4 nmol·cm-2·min-1 | Guinea pig ileum | [6] |
| Glycine | Kt (apparent) | 27 mM | Guinea pig ileum | [6] |
| Glycine | Jmax | 290 nmol·cm-2·min-1 | Guinea pig ileum | [6] |
Kt: Apparent Michaelis constant, a measure of the substrate concentration at which the transport rate is half of the maximum. A lower Kt indicates a higher affinity of the transporter for the substrate. Jmax: Maximum transport rate.
Experimental Protocols for Assessing Membrane Permeability
To determine the membrane permeability of this compound, a combination of in vitro assays is recommended.
4.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method for predicting passive membrane diffusion.[13][14][15]
-
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.[13]
-
The donor wells of the plate are filled with a solution of this compound at a known concentration.
-
The acceptor wells are filled with a buffer solution.
-
The plate is incubated for a defined period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
The effective permeability coefficient (Pe) is calculated.
-
4.2. Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium.[4][14][15]
-
Objective: To evaluate the active and passive transport of this compound across a cellular monolayer.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-28 days to form a confluent monolayer.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time (for A to B transport).
-
Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured (for B to A transport, to assess efflux).
-
Samples are collected from the receiver compartment at various time points and analyzed.
-
The apparent permeability coefficient (Papp) is calculated.
-
4.3. Cellular Uptake Studies
These studies directly measure the accumulation of the compound within cells.
-
Objective: To quantify the cellular uptake of this compound and investigate the mechanisms involved.
-
Methodology:
-
A suitable cell line (e.g., one that expresses PepT1) is cultured in multi-well plates.
-
The cells are incubated with a known concentration of this compound for various time periods.
-
To investigate uptake mechanisms, cells can be pre-incubated with inhibitors of specific pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, amiloride (B1667095) for macropinocytosis).[11] Low-temperature incubation (4°C) can be used to distinguish between active and passive transport.[11]
-
After incubation, the cells are washed to remove any unbound compound.
-
The cells are lysed, and the intracellular concentration of the compound is determined.
-
Visualizations
5.1. Proposed Cellular Uptake and Payload Release Pathway
Caption: Proposed mechanism of cellular uptake and payload release.
5.2. Experimental Workflow for Permeability Assessment
Caption: Workflow for assessing membrane permeability.
Conclusion
The this compound molecule holds promise as a tool for targeted drug delivery, leveraging the active transport mechanisms of dipeptides and the controlled release features of the SPDP linker. Its membrane permeability is likely to be a complex interplay between passive diffusion, influenced by its overall physicochemical properties, and active transport via oligopeptide transporters. The experimental protocols outlined in this guide provide a robust framework for characterizing the permeability of this molecule and informing its future applications in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cross-Linker SPDP | CAS 68181-17-9 Dojindo [dojindo.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Differences in characteristics between glycine and glycylglycine transport in guinea pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PC SPDP | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the cell uptake mechanism of phospholipid and polyethylene glycol coated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Exploring experimental and computational markers of cyclic peptides: Charting islands of permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PEGylated SPDP Linkers for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PEGylated N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linkers, critical reagents in the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs). We delve into the core principles of their mechanism of action, the impact of PEGylation on conjugate performance, detailed experimental protocols for their application, and quantitative data to inform strategic linker selection.
Introduction to PEGylated SPDP Linkers
PEGylated SPDP linkers are heterobifunctional crosslinkers designed to connect two biomolecules, typically a targeting protein like an antibody and a therapeutic payload.[1] These linkers are composed of three key functional components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.[2][3]
-
Pyridyldithiol Group: This group reacts with free sulfhydryl (thiol) groups to form a disulfide bond, a key feature for controlled payload release.[4]
-
Polyethylene Glycol (PEG) Spacer: The PEG chain of varying lengths enhances the solubility and stability of the linker and the resulting conjugate, reduces immunogenicity, and can prolong the circulation half-life of the therapeutic.[5]
The defining characteristic of SPDP linkers is the cleavable disulfide bond formed upon conjugation to a thiol-containing molecule. This bond is relatively stable in the bloodstream but is susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher. This targeted release mechanism is fundamental to the efficacy of many ADCs.
Quantitative Data on Linker Performance
The selection of a PEGylated SPDP linker is a critical decision in the design of a bioconjugate. The length of the PEG spacer and the overall structure of the linker can significantly impact reaction efficiency, stability, and in vivo pharmacokinetics. While direct comparative studies are limited, the following tables summarize key quantitative parameters gathered from various sources.
Table 1: Physicochemical Properties of Common PEGylated SPDP Linkers
| Linker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| PEG4-SPDP | 559.65 | 25.7 |
| PEG12-SPDP | 912.07 | 54.1 |
Data sourced from Thermo Fisher Scientific.
Table 2: Influence of PEGylation on In Vivo Half-Life
| Molecule | PEG Modification | Elimination Half-Life (t½) | Fold Increase |
| rhTIMP-1 | None | 1.1 hours | - |
| rhTIMP-1 | 20 kDa PEG | 28 hours | ~25x |
| Small Dendrimer (<20 kDa) | PEGylated | 1-10 hours | Variable |
| Large Dendrimer (>30 kDa) | PEGylated | 1-3 days | Variable |
This table illustrates the general principle that PEGylation significantly extends circulation half-life. The extent of this effect is dependent on the parent molecule and the size of the PEG chain.
Table 3: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
The stability of the NHS ester is critical for efficient conjugation to primary amines. Hydrolysis is a competing reaction that becomes more rapid with increasing pH.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of PEGylated SPDP linkers. The following sections provide step-by-step methodologies for key experiments.
General Protocol for Antibody-Payload Conjugation
This protocol describes a two-step process for conjugating a payload to an antibody using a PEGylated SPDP linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-SPDP linker (e.g., PEG4-SPDP or PEG12-SPDP)
-
Anhydrous DMSO or DMF
-
Thiolated payload
-
Reducing agent (e.g., DTT)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
-
Reaction buffers (e.g., phosphate, borate)
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer.
-
SPDP-PEG Stock Solution: Dissolve the PEG-SPDP linker in anhydrous DMSO or DMF to a stock concentration of 20-25 mM.
-
Antibody Modification: Add the SPDP-PEG stock solution to the antibody solution at a 10-20 fold molar excess. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted SPDP-PEG linker using a desalting column equilibrated with the reaction buffer.
-
Payload Conjugation: Add the thiolated payload to the SPDP-activated antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).
-
Incubation: Allow the conjugation reaction to proceed for 8-16 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent to react with any remaining unreacted linker.
-
Final Purification: Purify the resulting ADC using an appropriate chromatography method, such as size-exclusion chromatography (SEC), to remove unconjugated payload and other impurities.
Protocol for Determining Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.
Materials:
-
ADC sample
-
HIC column (e.g., Protein-Pak Hi Res HIC)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, 20% isopropanol, pH 7.0)
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) * DAR of that species]
-
Protocol for Assessing ADC Stability in Plasma by SEC-HPLC
Size-Exclusion Chromatography (SEC) can be used to monitor the stability of an ADC in plasma by detecting aggregation or fragmentation.
Materials:
-
ADC sample
-
Human plasma (or plasma from other species)
-
SEC column
-
Mobile Phase (e.g., PBS, pH 7.4)
-
HPLC system with a fluorescence detector (if the ADC is fluorescently labeled)
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Take aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Preparation: At each time point, dilute the plasma sample in the SEC mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the diluted sample.
-
Monitor the elution profile. The monomeric ADC will elute as a main peak. Aggregates will elute earlier, and fragments will elute later.
-
-
Data Analysis:
-
Quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the monomeric ADC peak area at each time point. An increase in these species over time indicates instability.
-
Visualization of Workflows and Pathways
Experimental Workflow for ADC Synthesis
The following diagram illustrates the general workflow for synthesizing an antibody-drug conjugate using a PEGylated SPDP linker.
Caption: Workflow for ADC synthesis using a PEGylated SPDP linker.
Logical Workflow for Linker Selection
Choosing the appropriate linker involves considering multiple factors related to the payload, target, and desired therapeutic outcome.
Caption: Decision logic for selecting an appropriate ADC linker.
Signaling Pathway of a Maytansinoid (DM1) Payload
Maytansinoid derivatives, such as DM1, are potent cytotoxic agents frequently used as payloads in ADCs with disulfide linkers. The following diagram illustrates the mechanism of action of DM1 after its release inside a cancer cell.
Caption: Mechanism of action of a DM1 payload delivered via an ADC.
Conclusion
PEGylated SPDP linkers represent a cornerstone technology in the field of bioconjugation, offering a powerful combination of stability, solubility, and controlled, targeted release. The disulfide bond at the core of the SPDP chemistry provides a reliable mechanism for intracellular payload delivery, while the PEG component offers significant advantages in terms of the overall pharmacokinetic profile of the conjugate. A thorough understanding of the reaction kinetics, stability, and the influence of linker properties on in vivo performance is paramount for the rational design and successful development of novel biotherapeutics. The protocols and data presented in this guide serve as a foundational resource for researchers and developers working to harness the full potential of these versatile chemical tools.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: SPDP-Gly-Gly-methoxy Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the bioconjugation of a hypothetical methoxy-terminated Gly-Gly peptide to a model protein (e.g., a monoclonal antibody, mAb) using the heterobifunctional crosslinker N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). This process is relevant for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics where a flexible linker is desired.[1][2][3][][5]
Introduction
Bioconjugation is a critical technique in drug development, enabling the targeted delivery of therapeutic agents. Antibody-drug conjugates (ADCs) are a prominent example, combining the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a crucial component, influencing the stability, solubility, and release of the drug.
This protocol details the use of SPDP, a crosslinker that reacts with primary amines (like those on lysine (B10760008) residues of an antibody) and sulfhydryl groups. The resulting disulfide bond is cleavable under reducing conditions, which can be advantageous for drug release within the target cell. We describe a two-step process to conjugate a methoxy-Gly-Gly-cysteine peptide (a model payload-linker construct) to a monoclonal antibody.
Reaction Principle
The conjugation process involves two main stages:
-
Antibody Modification: The N-hydroxysuccinimide (NHS) ester of SPDP reacts with primary amine groups on the antibody, introducing a pyridyldithiol group.
-
Conjugation: The pyridyldithiol-activated antibody then reacts with the sulfhydryl (thiol) group of the cysteine residue on the methoxy-Gly-Gly-Cys peptide, forming a stable, cleavable disulfide bond and releasing pyridine-2-thione. The amount of released pyridine-2-thione can be measured spectrophotometrically at 343 nm to quantify the degree of modification.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Monoclonal Antibody (mAb), 10 mg/mL | In-house | N/A |
| SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) | Thermo Fisher | 21857 |
| Methoxy-Gly-Gly-Cysteine peptide | Custom Synthesis | N/A |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Borate Buffer, pH 8.5 | Sigma-Aldrich | B0394 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher | 89882 |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 |
| Sodium Hydroxide (NaOH) | Sigma-Aldrich | S8045 |
Experimental Protocols
Preparation of Reagents
-
Antibody Solution: Prepare the mAb at a concentration of 5 mg/mL in PBS, pH 7.4.
-
SPDP Stock Solution: Immediately before use, dissolve SPDP in anhydrous DMSO to a concentration of 20 mM. SPDP is moisture-sensitive and should be handled accordingly.
-
Peptide Solution: Dissolve the methoxy-Gly-Gly-Cysteine peptide in PBS, pH 7.4, to a concentration of 10 mM.
Workflow for SPDP-Gly-Gly-methoxy Bioconjugation
Caption: Workflow for the two-step SPDP bioconjugation process.
Step-by-Step Procedure
Step 1: Modification of the Antibody with SPDP
-
To 1 mL of the 5 mg/mL mAb solution, add a calculated amount of the 20 mM SPDP stock solution. A 20-fold molar excess of SPDP to mAb is a good starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Remove the excess, unreacted SPDP using a Zeba™ Spin Desalting Column equilibrated with PBS, pH 7.4.
Step 2: Conjugation of the Modified Antibody with the Peptide
-
Immediately after desalting, add the methoxy-Gly-Gly-Cysteine peptide solution to the modified antibody solution. A 5-fold molar excess of peptide to antibody is recommended.
-
Allow the conjugation reaction to proceed for 8 to 16 hours at room temperature or overnight at 4°C.
-
During this reaction, the release of pyridine-2-thione can be monitored by measuring the absorbance at 343 nm to follow the reaction progress.
Purification of the Bioconjugate
After the conjugation reaction, the mixture will contain the desired bioconjugate, as well as unreacted antibody and excess peptide. Purification is necessary to isolate the final product.
-
Ion Exchange Chromatography (IEX): This is an effective method for separating proteins based on charge. The conjugation of the peptide to the antibody will likely alter its isoelectric point, allowing for separation from the unconjugated antibody.
-
Size Exclusion Chromatography (SEC): SEC can be used to remove the small, unreacted peptide from the larger antibody and bioconjugate.
Characterization of the Bioconjugate
Determining the Drug-to-Antibody Ratio (DAR)
The average number of peptide molecules conjugated to each antibody (the DAR) is a critical quality attribute.
-
UV-Vis Spectroscopy: Measure the absorbance of the purified bioconjugate at 280 nm (for the antibody) and, if the payload has a distinct absorbance, at its specific wavelength. The DAR can be calculated using the Beer-Lambert law.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DAR values, providing information on the distribution of the conjugated species.
Quantitative Data Summary
The following tables represent typical data obtained during the bioconjugation process.
Table 1: Reaction Parameters
| Parameter | Value |
| Initial mAb Concentration | 5 mg/mL |
| SPDP:mAb Molar Ratio | 20:1 |
| Peptide:mAb Molar Ratio | 5:1 |
| Modification Reaction Time | 60 minutes |
| Conjugation Reaction Time | 16 hours |
| Reaction Temperature | Room Temperature (20-25°C) |
| Final Bioconjugate Yield (Post-IEX) | ~75% |
Table 2: Characterization Results
| Analysis Method | Result |
| UV-Vis | |
| A280 | 1.25 |
| [Concentration] | 0.9 mg/mL |
| DAR | 3.8 |
| HIC | Distribution of DAR 2, 4, and 6 species observed |
| SEC | >95% Monomer, <5% Aggregates |
Mechanism of Action: SPDP Crosslinking
The chemical reactions underlying the protocol are illustrated below.
Caption: Chemical mechanism of SPDP crosslinking.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DAR | - Insufficient SPDP or peptide molar ratio- Hydrolysis of SPDP NHS-ester- Inactive peptide (oxidized sulfhydryl) | - Increase molar excess of reagents- Prepare SPDP solution fresh in anhydrous DMSO- Reduce peptide with DTT prior to use |
| High Aggregation | - Hydrophobicity of the peptide/payload- High DAR value- Incorrect buffer conditions | - Optimize DAR by reducing SPDP ratio- Include solubility-enhancing excipients- Screen different buffer pH values |
| Low Yield | - Poor recovery during purification steps | - Optimize chromatography method (gradient, resin choice)- Ensure compatibility of materials with solvents |
Conclusion
This protocol provides a comprehensive framework for the successful bioconjugation of a cysteine-containing peptide to an antibody using the SPDP crosslinker. The methods for purification and characterization are crucial for ensuring the quality, purity, and potency of the final bioconjugate, which are essential considerations in the development of novel therapeutics. The flexibility of the Gly-Gly linker can also contribute to improved stability and accessibility of the conjugated molecule.
References
- 1. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]
- 2. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 5. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPDP-Gly-Gly-methoxy in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that deliver highly potent cytotoxic agents directly to tumor cells.[1][2] This targeted approach enhances efficacy while minimizing systemic toxicity.[3] The success of an ADC is critically dependent on the linker connecting the antibody to the payload.[4][5]
The SPDP-Gly-Gly-methoxy linker is a sophisticated, enzymatically cleavable linker system designed for advanced ADC development. It comprises three key components:
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): A heterobifunctional crosslinker that contains an NHS ester for reaction with amines and a pyridyldithiol group that reacts with sulfhydryls to form a reducible disulfide bond.
-
Gly-Gly Dipeptide: A short peptide sequence that serves as a recognition site for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.
-
Methoxy Group: Typically part of a self-immolative spacer connected to the payload, ensuring efficient release of the unmodified drug following linker cleavage.
This linker system provides a dual-release mechanism (disulfide reduction and enzymatic cleavage) but is primarily designed for controlled, protease-mediated payload release within the target cancer cell, ensuring the ADC remains stable in systemic circulation.
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound linker involves a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker prevents premature drug release. The monoclonal antibody component specifically recognizes and binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome, a cellular organelle containing a host of degradative enzymes and an acidic environment.
-
Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B recognize and cleave the Gly-Gly dipeptide sequence in the linker.
-
Payload Release and Action: This cleavage event triggers the release of the cytotoxic payload into the cytoplasm. The payload can then exert its cell-killing effect, for example, by interfering with DNA replication or microtubule assembly, ultimately leading to apoptosis.
Application Notes
Conjugation Strategy
The SPDP moiety allows for conjugation to the antibody via two primary methods:
-
Cysteine Conjugation (Thiol-Reactive): This is the most common method for linkers containing a pyridyldithiol group. The interchain disulfide bonds of the antibody are partially reduced using a mild reducing agent like TCEP or DTT to generate free thiol groups. The pyridyldithiol group of the linker-payload construct then reacts with these thiols to form a new, cleavable disulfide bond. This method offers control over the conjugation sites, leading to more homogeneous ADCs.
-
Lysine (B10760008) Conjugation (Amine-Reactive): The NHS-ester of the SPDP linker can react with the amine groups of lysine residues on the antibody surface. This method is straightforward but typically results in a heterogeneous mixture of ADC species with varying Drug-to-Antibody Ratios (DARs) and conjugation sites.
For the this compound linker, cysteine conjugation is generally preferred to achieve a more defined and consistent product.
ADC Characterization and Expected Data
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC. Key parameters and typical results are summarized below.
Table 1: Key ADC Characterization Parameters
| Parameter | Method | Typical Values / Goal | Purpose |
|---|---|---|---|
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | Average DAR of 3.5 - 4.0 for cysteine-linked ADCs; 2 - 8 for lysine-linked. | Measures the average number of drug molecules conjugated to each antibody, impacting potency and pharmacokinetics. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | >95% monomeric ADC | Ensures the removal of unconjugated antibody, free drug, and aggregates, which can affect efficacy and safety. |
| In Vitro Potency (IC50) | Cell-based Cytotoxicity Assay | Sub-nanomolar to low nanomolar range on antigen-positive cells. | Determines the concentration of ADC required to kill 50% of cancer cells, demonstrating target-specific activity. |
| Plasma Stability | LC-MS or ELISA | >90% intact ADC after 7 days in plasma. | Confirms the linker is stable in circulation, preventing premature payload release and off-target toxicity. |
Table 2: Example In Vitro Cytotoxicity Data
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Drug IC50 (nM) |
|---|---|---|---|
| SK-BR-3 | High (HER2+) | 0.5 | 50 |
| MCF-7 | Low (HER2-) | >1000 | 55 |
| MDA-MB-231 | Negative (HER2-) | >1000 | 48 |
Experimental Workflow and Protocols
The development of an ADC using this compound follows a structured workflow from starting materials to a fully characterized conjugate.
Protocol 1: Partial Reduction of Antibody Interchain Disulfides
This protocol generates free thiol (-SH) groups on the antibody for conjugation.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Prepare the mAb at a concentration of 5-10 mg/mL in the Reaction Buffer.
-
Prepare a fresh 10 mM stock solution of TCEP in the Reaction Buffer.
-
Add TCEP to the mAb solution to a final molar excess of 2.5-fold (e.g., for 1 mole of mAb, add 2.5 moles of TCEP). The optimal TCEP ratio may require optimization.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Immediately remove excess TCEP by buffer exchanging the reduced mAb into the Reaction Buffer using a pre-equilibrated desalting column according to the manufacturer's protocol.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm. Proceed immediately to the conjugation step.
Protocol 2: Conjugation of Drug-Linker to Reduced Antibody
This protocol conjugates the this compound-Payload to the thiolated antibody.
Materials:
-
Reduced mAb from Protocol 1
-
This compound-Payload, dissolved in an organic co-solvent (e.g., DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.4
-
Quenching solution: 100 mM N-acetylcysteine in Reaction Buffer
Procedure:
-
Dissolve the this compound-Payload in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Add the drug-linker stock solution to the reduced mAb solution to achieve a final molar excess of 5 to 10-fold over the antibody. The final concentration of the organic co-solvent should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing, protected from light.
-
(Optional) Quench any unreacted drug-linker by adding N-acetylcysteine to a final concentration of 1 mM and incubating for 20 minutes.
-
Proceed immediately to purification.
Protocol 3: ADC Purification
This protocol removes unconjugated drug-linker and other impurities.
Materials:
-
Crude ADC reaction mixture from Protocol 2
-
Purification Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) system or Tangential Flow Filtration (TFF) system with a 30 kDa MWCO cassette.
Procedure (using SEC):
-
Equilibrate the SEC column (e.g., Superdex 200 or equivalent) with at least two column volumes of Purification Buffer.
-
Load the crude ADC mixture onto the column.
-
Run the chromatography at a pre-determined flow rate, collecting fractions. Monitor the elution profile at 280 nm.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the purified ADC fractions and determine the final protein concentration via UV-Vis at 280 nm.
-
Sterile filter the final product through a 0.22 µm filter and store at 2-8°C.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol determines the IC50 value of the ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC and free drug-payload
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Seed cells in 96-well plates at a density of 2,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare 10-point serial dilutions of the ADC and free drug in complete cell culture medium. Include a vehicle-only control.
-
Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
After incubation, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
References
Application Notes and Protocols for Protein Conjugation using SPDP-Gly-Gly-methoxy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of the heterobifunctional crosslinker SPDP-Gly-Gly-methoxy to proteins. This reagent facilitates the covalent linkage of molecules to proteins through a disulfide bond, which can be subsequently cleaved by reducing agents. The inclusion of a hydrophilic Gly-Gly-methoxy spacer can enhance the solubility and reduce the potential for aggregation of the resulting conjugate.
The N-hydroxysuccinimide (NHS) ester end of this compound reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface, while the pyridyldithiol group reacts with sulfhydryl groups. This protocol will cover two primary strategies: the conjugation to a protein containing free sulfhydryls and a method for conjugating two proteins when neither possesses a free sulfhydryl group.
Reaction Principle
The conjugation process involves two main chemical reactions. First, the NHS ester of this compound reacts with a primary amine on the protein, forming a stable amide bond. Second, the 2-pyridyldithiol group of the modified protein reacts with a sulfhydryl group from another molecule or a second protein, creating a disulfide linkage and releasing pyridine-2-thione.
Materials and Equipment
Reagents
-
Protein(s) to be conjugated
-
This compound (to be dissolved in an organic solvent like DMSO or DMF)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment for purification
-
BCA or Bradford Protein Assay Kit
Equipment
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes and tips
-
Spectrophotometer (for protein and pyridine-2-thione quantification)
-
Gel filtration chromatography system (for purification)
-
SDS-PAGE equipment (for analysis)
-
pH meter
Experimental Protocols
Protocol 1: Conjugation of this compound to a Single Protein
This protocol describes the modification of a protein with this compound. The resulting pyridyldithiol-activated protein can then be conjugated to a sulfhydryl-containing molecule.
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in Conjugation Buffer.
-
This compound Solution: Immediately before use, dissolve this compound in DMSO or DMF to a final concentration of 20 mM.
2. Reaction of Protein with this compound:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rocking.
-
Quench the reaction by adding the Quenching Reagent to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
3. Purification of the Modified Protein:
-
Remove excess, non-reacted this compound and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.
-
Alternatively, dialysis against Conjugation Buffer (e.g., 3 x 1 L changes) can be performed.
-
Determine the concentration of the purified, modified protein using a standard protein assay (e.g., BCA).
4. Quantification of Pyridyldithiol Incorporation (Optional but Recommended):
-
To determine the degree of modification, a small aliquot of the modified protein can be treated with an excess of DTT (e.g., 10 mM final concentration).
-
The release of pyridine-2-thione is measured by its absorbance at 343 nm (molar extinction coefficient, ε = 8,080 M⁻¹cm⁻¹).
-
The number of pyridyldithiol groups per protein molecule can then be calculated.
Protocol 2: Conjugation of Two Proteins Using this compound
This protocol is for conjugating two proteins, designated Protein A and Protein B, where neither protein initially has a free sulfhydryl group.
1. Modification of Both Proteins with this compound:
-
Follow steps 1-3 of Protocol 1 to separately modify both Protein A and Protein B with this compound.
2. Reduction of one SPDP-modified Protein:
-
To one of the modified proteins (e.g., Protein B-SPDP), add a reducing agent such as DTT to a final concentration of 20-50 mM.
-
Incubate for 30 minutes at room temperature to reduce the pyridyldithiol groups to free sulfhydryls.
-
Immediately purify the reduced protein (Protein B-SH) using a desalting column equilibrated with deoxygenated Conjugation Buffer to remove the excess reducing agent.
3. Conjugation of the Two Modified Proteins:
-
Immediately mix the purified SPDP-modified protein (Protein A-SPDP) with the sulfhydryl-containing protein (Protein B-SH) at a desired molar ratio (e.g., 1:1).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The release of pyridine-2-thione can be monitored at 343 nm to follow the reaction progress.
4. Purification and Analysis of the Conjugate:
-
Purify the protein-protein conjugate from unconjugated proteins and byproducts using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques.
-
Analyze the fractions by SDS-PAGE to confirm the presence of the higher molecular weight conjugate.
Data Presentation
Table 1: Example Molar Ratios for this compound to Protein Conjugation
| Protein Concentration (mg/mL) | Molar Ratio (SPDP:Protein) | Incubation Time (min) | Expected Degree of Labeling (moles SPDP/mole protein) |
| 2 | 10:1 | 30 | 2-4 |
| 2 | 20:1 | 30 | 4-8 |
| 5 | 10:1 | 60 | 3-5 |
| 5 | 20:1 | 60 | 6-10 |
Note: The expected degree of labeling is an estimate and should be determined experimentally.
Table 2: Characterization of Protein-Protein Conjugate
| Parameter | Unconjugated Protein A | Unconjugated Protein B | Purified Conjugate |
| Molecular Weight (kDa) by SDS-PAGE (non-reducing) | 50 | 75 | ~125 |
| Molecular Weight (kDa) by SDS-PAGE (reducing) | 50 | 75 | 50 and 75 |
| Purity by SEC (%) | >95 | >95 | >90 |
Visualization of Workflows and Reactions
Caption: Workflow for the modification of a protein with this compound.
Caption: Chemical reaction scheme for this compound conjugation.
Caption: Workflow for conjugating two proteins using this compound.
Troubleshooting and Considerations
-
Low Conjugation Efficiency:
-
Optimize the molar ratio of this compound to the protein.
-
Ensure the pH of the Conjugation Buffer is within the optimal range (7.2-7.5).
-
Confirm the activity of the this compound reagent, as NHS esters can hydrolyze.
-
For the two-protein protocol, ensure complete removal of the reducing agent before the final conjugation step.
-
-
Protein Precipitation:
-
The protein may be sensitive to the organic solvent used to dissolve the SPDP reagent. Minimize the final concentration of the organic solvent in the reaction mixture.
-
The Gly-Gly-methoxy spacer is designed to improve solubility, but if precipitation occurs, consider using a more hydrophilic crosslinker or adjusting buffer conditions.
-
-
Cleavage of Disulfide Bonds:
-
Avoid the presence of reducing agents in buffers unless disulfide bond cleavage is intended.
-
For long-term storage, consider the stability of the disulfide bond under the chosen storage conditions.
-
This protocol provides a general framework for the conjugation of this compound to proteins. The specific reaction conditions, including protein concentration, reagent ratios, and incubation times, may need to be optimized for each specific protein and application to achieve the desired degree of modification and conjugation efficiency.
Application Notes and Protocols: SPDP-Gly-Gly-methoxy Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SPDP-Gly-Gly-methoxy crosslinker is a heterobifunctional reagent designed for the covalent conjugation of molecules, most commonly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker system offers a strategic combination of components to ensure efficient conjugation, stability, and optimal spacing between the conjugated moieties.
-
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): This moiety contains two reactive groups: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (e.g., lysine (B10760008) residues on an antibody) and a 2-pyridyldithio group for reaction with sulfhydryl (thiol) groups (e.g., on a cysteine residue of a peptide or a small molecule drug).[1][2][3]
-
Gly-Gly (Glycine-Glycine): This dipeptide sequence acts as a flexible spacer within the linker arm. Peptide linkers are integral to ADC design, providing spatial separation between the antibody and the payload, which can be crucial for maintaining the biological activity of both components.[4][5] In some ADC designs, tetrapeptide linkers like Gly-Gly-Phe-Gly have been shown to enhance stability in circulation.
-
Methoxy-PEG: The methoxy-polyethylene glycol component serves as a hydrophilic spacer. The PEG chain enhances the aqueous solubility of the crosslinker and the resulting conjugate, which can prevent aggregation and improve pharmacokinetic properties. The terminal methoxy (B1213986) group ensures the PEG is monofunctional, preventing unwanted cross-linking reactions.
The key feature of the SPDP linker is the disulfide bond formed upon reaction with a thiol, which is cleavable under reducing conditions, allowing for the controlled release of a payload molecule.
Reaction Principle and Chemistry
The conjugation process using this compound is a two-step reaction targeting primary amines and sulfhydryl groups.
Step 1: Amine Acylation The NHS ester of the SPDP moiety reacts with a primary amine on the first molecule (Protein A, e.g., an antibody) to form a stable amide bond. This reaction is typically performed in an amine-free buffer at a slightly alkaline pH.
Step 2: Disulfide Exchange The 2-pyridyldithio group of the now-modified Protein A reacts with a sulfhydryl group on the second molecule (Molecule B, e.g., a thiol-containing drug) to form a new, stable disulfide bond. This reaction releases a pyridine-2-thione byproduct, which can be quantified spectrophotometrically at 343 nm to monitor the reaction progress.
Application Notes
Successful conjugation requires careful control of reaction parameters. Key considerations include reagent handling, buffer selection, pH, and reaction stoichiometry.
Reagent Storage and Handling
-
Storage: Upon receipt, store the this compound crosslinker at -20°C, protected from moisture under desiccating conditions. The product is typically shipped at ambient temperature in a sealed container with a desiccant.
-
Preparation: Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. As NHS-ester reagents have limited aqueous solubility, they must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare a stock solution immediately before use. Do not store the stock solution for long periods as the NHS ester is susceptible to hydrolysis.
Reaction Conditions
A summary of the optimal reaction conditions for both steps of the conjugation is provided below.
| Parameter | Amine Modification (NHS Ester Reaction) | Sulfhydryl Coupling (Pyridyldithiol Reaction) | Rationale & References |
| Optimal pH | 7.0 - 8.0 | 7.0 - 8.0 | Balances reaction rate with NHS ester hydrolysis. Reaction is fastest at higher pH, but so is hydrolysis. |
| Recommended Buffers | Phosphate, Borate, Bicarbonate/Carbonate (e.g., PBS) | Phosphate, Borate, Bicarbonate/Carbonate (e.g., PBS with EDTA) | Buffers must be free of primary amines (e.g., Tris, Glycine) for the first step and free of thiols for the second step. |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) or 4°C | Room temperature is generally sufficient. Lower temperatures can be used to slow down hydrolysis or for sensitive proteins. |
| Reaction Time | 30 - 60 minutes | 8 - 18 hours | NHS ester reaction is rapid. Disulfide exchange is slower and often left overnight. |
| Stoichiometry | 5-20 molar excess of linker over protein | 1.1-2 molar excess of thiol-molecule over activated protein | Molar excess drives the reaction. The optimal ratio should be determined empirically for each specific application. |
Linker Cleavage
The disulfide bond formed in the final conjugate is cleavable by reducing agents. This is a critical feature for drug delivery systems, enabling payload release in the reducing environment of the cell.
-
Reagents: Dithiothreitol (DTT), TCEP (Tris(2-carboxyethyl)phosphine).
-
Conditions: Crosslinks can often be cleaved with 25-50 mM DTT. To selectively cleave the linker-based disulfide bond without disturbing native protein disulfide bonds, the reaction can be performed at pH 4.5.
Experimental Protocols
The following are generalized protocols for a typical two-step conjugation. Optimization is recommended for specific applications.
Overall Experimental Workflow
Protocol 1: Modification of an Amine-Containing Protein (Protein A)
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS). Ensure the buffer contains no primary amines.
-
Protein Preparation: Dissolve the amine-containing protein (e.g., an antibody) in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Crosslinker Stock Solution: Immediately before use, dissolve the this compound linker in high-quality, anhydrous DMSO or DMF to a concentration of 20-25 mM.
-
Reaction: Add a calculated volume of the crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold molar excess).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, non-reacted crosslinker and the NHS byproduct using a desalting column or spin filter equilibrated with a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.2-8.0). The resulting solution contains the activated protein.
Protocol 2: Conjugation to a Sulfhydryl-Containing Molecule (Molecule B)
-
Molecule B Preparation: Dissolve the thiol-containing molecule in a thiol-free buffer, such as 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0.
-
Conjugation Reaction: Add the thiol-containing molecule to the purified, activated protein solution from Protocol 1. A molar ratio of 1.1 to 2 moles of thiol-molecule per mole of activated protein is a good starting point.
-
Incubation: Allow the reaction to proceed for 8 to 18 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the final conjugate from unreacted molecules and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
Protocol 3: Monitoring Conjugation via Pyridine-2-thione Release
The degree of amine modification in Protocol 1 and the progress of the conjugation in Protocol 2 can be monitored by measuring the concentration of the released pyridine-2-thione.
-
Take a small aliquot of the reaction mixture.
-
Dilute the sample in buffer to a suitable volume for spectrophotometry.
-
Measure the absorbance of the solution at 343 nm.
-
The concentration of pyridine-2-thione can be calculated using the Beer-Lambert law (ε = 8,080 M⁻¹cm⁻¹ at 343 nm). This concentration corresponds to the molar concentration of the formed disulfide bonds.
References
- 1. broadpharm.com [broadpharm.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. SPDP crosslinker, Cysteine and primary amine reactive short chain crosslinker (CAS 68181-17-9) | Abcam [abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
Application Notes and Protocols: Thiol Modification of Proteins for SPDP-Gly-Gly-methoxy Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols for the thiol modification of proteins using the heterobifunctional crosslinker N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) and subsequent conjugation with a thiol-containing Gly-Gly-methoxy peptide. This method is widely used for creating protein-peptide conjugates for various applications, including drug targeting, immunoassays, and proteomics.
SPDP reacts with primary amines on proteins via its N-hydroxysuccinimide (NHS) ester, introducing a pyridyldithio group. This group can then react with a free sulfhydryl (thiol) group on another molecule, in this case, a Gly-Gly-methoxy peptide, to form a stable disulfide bond. Alternatively, the pyridyldithio group can be reduced to a free thiol for subsequent reactions. The release of pyridine-2-thione during the conjugation or reduction step can be monitored spectrophotometrically at 343 nm to quantify the degree of modification.[1][2][3]
Reaction Scheme & Workflow
The overall process involves two main stages:
-
Protein Modification: An amine-containing protein is reacted with SPDP to introduce pyridyldithio groups.
-
Conjugation: The SPDP-modified protein is reacted with a thiol-containing Gly-Gly-methoxy peptide.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the experimental protocols.
Table 1: Reagent Preparation
| Reagent | Stock Concentration | Solvent |
| SPDP | 20 mM | DMSO or DMF |
| Sulfo-LC-SPDP | 20 mM | Ultrapure Water |
| Dithiothreitol (DTT) | 150 mM | Acetate (B1210297) Buffer or PBS-EDTA |
| Thiol-Gly-Gly-methoxy | (User Defined) | Appropriate Buffer |
Table 2: Protein Modification and Conjugation Parameters
| Step | Parameter | Value |
| Protein Modification | Protein Concentration | 1-5 mg/mL[1][3] |
| SPDP to Protein Molar Ratio | (User dependent, typically 10-20 fold molar excess) | |
| Reaction Buffer | PBS-EDTA, pH 7.5[4] or 100 mM Sodium Phosphate, pH 7.2-8.0, 1 mM EDTA[1][3] | |
| Incubation Time | 30-60 minutes[1][4][5] | |
| Incubation Temperature | Room Temperature[1][4][5] | |
| Purification | Method | Desalting Column (e.g., Zeba™ Spin) or Dialysis[4][5] |
| Buffer | PBS-EDTA, pH 7.5[4] | |
| Conjugation | Thiol-Peptide to Protein Molar Ratio | 0.2 to 1.0 molar equivalents of thiol-peptide to SPDP-modified protein[1][3] |
| Reaction Buffer | 100 mM Sodium Phosphate, pH 7.2-8.0, 1 mM EDTA[1][3] | |
| Incubation Time | 8-18 hours[1][3][4][5] | |
| Incubation Temperature | Room Temperature or 4°C[4][5] |
Experimental Protocols
Materials and Buffers
-
Protein: Protein of interest with available primary amines (e.g., lysine (B10760008) residues).
-
SPDP Reagent: (e.g., SPDP, LC-SPDP, or Sulfo-LC-SPDP). Store at -20°C, protected from moisture.[1]
-
Thiol-Gly-Gly-methoxy: Synthesized or commercially sourced peptide with a free sulfhydryl group.
-
Reaction Buffers:
-
Quenching/Reducing Agent (Optional): Dithiothreitol (DTT).
-
Solvents: Anhydrous DMSO or DMF.
-
Purification: Desalting columns or dialysis cassettes.
Protocol 1: SPDP Modification of Protein
This protocol describes the modification of a protein with SPDP to introduce pyridyldithio groups.
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be modified in PBS-EDTA buffer at a concentration of 1-5 mg/mL.[1][3]
-
Prepare SPDP Solution: Immediately before use, prepare a 20 mM solution of the SPDP reagent.[5]
-
Reaction: Add a calculated volume of the 20 mM SPDP solution to the protein solution to achieve the desired molar excess. A common starting point is a 10- to 20-fold molar excess of SPDP to protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1][4][5]
-
Purification: Remove excess, non-reacted SPDP and reaction byproducts using a desalting column equilibrated with PBS-EDTA.[4][5] Alternatively, dialysis can be used.
Protocol 2: Quantification of SPDP Modification (Optional)
The degree of protein modification can be determined by measuring the amount of pyridine-2-thione released upon reduction of an aliquot of the SPDP-modified protein.
Procedure:
-
Add a small volume of the purified SPDP-modified protein to a cuvette containing buffer and a final concentration of 25 mM DTT.[1]
-
Incubate for 5-10 minutes at room temperature to ensure complete reduction of the pyridyldithio groups.
-
Measure the absorbance of the solution at 343 nm.
-
Calculate the concentration of pyridine-2-thione using its molar extinction coefficient (ε) of 8080 M⁻¹cm⁻¹.
-
Determine the moles of SPDP per mole of protein.
Protocol 3: Conjugation of SPDP-Modified Protein with Thiol-Gly-Gly-methoxy
This protocol describes the conjugation of the SPDP-modified protein with a thiol-containing Gly-Gly-methoxy peptide.
Procedure:
-
Prepare Thiol-Peptide Solution: Dissolve the Thiol-Gly-Gly-methoxy peptide in the reaction buffer (100 mM sodium phosphate, pH 7.2-8.0, 1 mM EDTA).[1][3]
-
Conjugation Reaction: Add the thiol-peptide solution to the purified SPDP-modified protein solution. A molar ratio of 0.2 to 1.0 of the thiol-peptide to the SPDP-modified protein is recommended as a starting point.[1][3]
-
Incubation: Incubate the reaction mixture for 8 to 18 hours at room temperature or 4°C.[1][3][4][5]
-
Purification of Conjugate: The final protein-peptide conjugate can be purified from unconjugated protein and peptide using an appropriate method such as size-exclusion chromatography.[4][5]
Alternative Strategy: Generation of a Thiol-Modified Protein
If the goal is to generate a protein with a free thiol group for reaction with an NHS-ester activated Gly-Gly-methoxy, the SPDP-modified protein can be reduced.
Procedure:
-
To the purified SPDP-modified protein, add DTT to a final concentration of 25-50 mM.[1][5] To avoid reduction of native disulfide bonds, this can be performed in acetate buffer at pH 4.5.[1]
-
Incubate for 30 minutes at room temperature.[5]
-
Remove excess DTT using a desalting column equilibrated with a suitable buffer (e.g., PBS-EDTA).[4][5] The resulting protein will have free sulfhydryl groups available for conjugation.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Modification Efficiency | Inactive SPDP reagent | Ensure SPDP is stored properly and protected from moisture. Prepare fresh solutions immediately before use. |
| Insufficient SPDP concentration | Increase the molar excess of SPDP to protein. | |
| Interfering substances in protein buffer | Ensure the protein solution is free of primary amines (e.g., Tris buffer) or thiols. | |
| Protein Precipitation | High degree of modification | Reduce the molar excess of SPDP. Perform the reaction at a lower protein concentration. |
| Change in protein pI | Adjust the pH of the buffer to be further away from the protein's isoelectric point. | |
| Low Conjugation Yield | Inefficient SPDP modification | Confirm modification efficiency using the DTT reduction assay. |
| Oxidation of thiol-peptide | Ensure the thiol-peptide is fresh and has been stored under inert gas if possible. Degas buffers before use. | |
| Hydrolysis of NHS ester in SPDP | Prepare SPDP solution immediately before use. The half-life of NHS esters decreases with increasing pH.[2] |
References
Application Notes and Protocols: Amine Modification of Payloads with SPDP-Gly-Gly-methoxy Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic linkage of therapeutic payloads to targeting moieties, such as antibodies, is a cornerstone of targeted drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). The choice of linker is critical, dictating the stability of the conjugate in circulation and the efficiency of payload release at the target site. This document provides detailed protocols and application notes for the amine modification of payloads using a heterobifunctional SPDP-Gly-Gly-methoxy PEG linker.
The linker features three key components:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This group provides a glutathione-sensitive disulfide bond, enabling selective cleavage of the linker and release of the payload within the reducing environment of the cell.[][2]
-
Gly-Gly Dipeptide: This peptide spacer can enhance solubility and provide a site for potential enzymatic cleavage, working in concert with the disulfide release mechanism.
-
Methoxy PEG: A polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the payload-linker complex.[3]
The terminal N-hydroxysuccinimide (NHS) ester of the linker reacts efficiently and selectively with primary aliphatic amines on the payload to form a stable amide bond.[3][][5] This methodology is widely applicable for modifying a variety of payloads, including small molecule toxins, fluorescent dyes, and other biologics, preparing them for subsequent conjugation to thiol-containing targeting proteins.
Chemical Principle of Amine Modification
The core of the modification process is the nucleophilic acyl substitution reaction between the primary amine of the payload and the NHS ester of the this compound PEG linker. The amine group attacks the activated carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][5] This reaction is highly selective for primary amines at a slightly alkaline pH (typically 7.2-8.5), which deprotonates the amine to increase its nucleophilicity while minimizing hydrolysis of the NHS ester.[6]
References
Application Notes and Protocols for SPDP-Gly-Gly-methoxy in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the heterobifunctional linker, SPDP-Gly-Gly-methoxy, in the development of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs). The information presented is based on established principles of ADC design and synthesis, providing a robust framework for the application of this specific linker.
Application Note 1: Targeted Delivery of a Cytotoxic Payload to HER2-Positive Breast Cancer Cells using a Trastuzumab-SPDP-Gly-Gly-methoxy-MMAE Conjugate
Introduction
The this compound linker is a cleavable linker system designed for the targeted delivery of therapeutic agents. It comprises three key components:
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate): Provides an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines (e.g., lysine (B10760008) residues on an antibody) and a pyridyldithio group that forms a reducible disulfide bond with a thiol-containing payload. This disulfide bond is designed to be stable in circulation but is cleaved in the reducing intracellular environment of target cells, releasing the active drug.[1][2]
-
Gly-Gly (Glycine-Glycine): A dipeptide spacer that enhances flexibility and can improve the solubility and stability of the resulting ADC.[3][4][5]
-
Methoxy (B1213986) (Methyl Ester): Protects a terminal carboxylic acid group during synthesis and conjugation. This ester may be hydrolyzed intracellularly, contributing to the release of the payload.
This application note describes a hypothetical example of an ADC targeting HER2-positive breast cancer. The ADC is constructed by conjugating the anti-HER2 monoclonal antibody, Trastuzumab, to the potent microtubule-disrupting agent, Monomethyl Auristatin E (MMAE), via the this compound linker.
Mechanism of Action
The proposed mechanism of action for the Trastuzumab-SPDP-Gly-Gly-methoxy-MMAE ADC is as follows:
-
Targeting and Binding: The Trastuzumab component of the ADC specifically binds to the HER2 receptor on the surface of HER2-positive cancer cells.
-
Internalization: Upon binding, the ADC-receptor complex is internalized by the cancer cell via endocytosis.
-
Intracellular Trafficking: The endosome containing the ADC-receptor complex fuses with a lysosome.
-
Payload Release: Within the lysosome and cytoplasm, the high concentration of reducing agents, such as glutathione, cleaves the disulfide bond in the SPDP linker. This, along with potential enzymatic cleavage of the dipeptide and hydrolysis of the methoxy ester, releases the active MMAE payload.
-
Cytotoxicity: The released MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis of the cancer cell.
Hypothetical In Vitro Efficacy Data
The following table summarizes hypothetical data from in vitro studies on the Trastuzumab-SPDP-Gly-Gly-methoxy-MMAE ADC.
| Cell Line | HER2 Expression | ADC IC50 (nM) | Free MMAE IC50 (nM) | Trastuzumab IC50 (nM) |
| SK-BR-3 | High | 1.5 | 0.5 | >1000 |
| BT-474 | High | 2.1 | 0.6 | >1000 |
| MCF-7 | Low | 350 | 0.8 | >1000 |
| MDA-MB-231 | Negative | >1000 | 1.0 | >1000 |
Hypothetical In Vivo Efficacy Data
This table presents hypothetical results from a xenograft mouse model study using HER2-positive BT-474 cells.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | - | 0 | 0/10 |
| Trastuzumab | 10 | 45 | 0/10 |
| ADC | 5 | 95 | 6/10 |
| ADC | 10 | >100 (Tumor Regression) | 9/10 |
Diagram: Mechanism of Action
Caption: Mechanism of action for a HER2-targeted ADC.
Experimental Protocols
Protocol 1: Synthesis of this compound-Payload (MMAE) Conjugate
This protocol describes the synthesis of the drug-linker construct prior to conjugation with the antibody.
Materials:
-
This compound linker
-
Thiol-containing payload (e.g., Maleimide-PEG-MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reverse-phase HPLC system for purification
Procedure:
-
Linker Activation (if necessary): If the methoxy group is protecting a carboxylic acid that needs to be activated for conjugation to an amine-containing payload, treat the this compound with a coupling agent like HATU in the presence of DIPEA in anhydrous DMF.
-
Payload Conjugation: a. If the payload has a free amine, add it to the activated linker solution and stir at room temperature for 2-4 hours. b. If the payload has a thiol group, the SPDP moiety of the linker can be directly reacted. Dissolve the this compound linker and the thiol-containing payload in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2) containing EDTA. React for 2-4 hours at room temperature.
-
Deprotection (if applicable): If the payload contains protecting groups (e.g., Boc), remove them using appropriate conditions (e.g., TFA in DCM).
-
Purification: Purify the drug-linker conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR.
Diagram: Synthesis Workflow
Caption: Workflow for drug-linker synthesis.
Protocol 2: Conjugation of Drug-Linker to Antibody (Trastuzumab)
This protocol details the conjugation of the this compound-MMAE to Trastuzumab.
Materials:
-
Trastuzumab
-
This compound-MMAE drug-linker
-
Tris(2-carboxyethyl)phosphine (TCEP) for partial antibody reduction (optional, for cysteine conjugation)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Diafiltration or Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: a. For Lysine Conjugation: Buffer exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4). b. For Cysteine Conjugation (optional): Partially reduce the interchain disulfide bonds of the antibody using a controlled amount of TCEP.
-
Conjugation Reaction: a. Add the this compound-MMAE drug-linker to the prepared antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. b. Incubate the reaction at 4°C for 4-16 hours with gentle mixing.
-
Quenching: Quench any unreacted linker by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purification: Purify the resulting ADC from unconjugated drug-linker and other reaction components using a diafiltration system (e.g., with a 30 kDa MWCO membrane) or SEC.
-
Characterization: a. Determine Drug-to-Antibody Ratio (DAR): Use UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. b. Assess Aggregation: Use Size Exclusion Chromatography (SEC). c. Confirm Purity: Use SDS-PAGE.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxic activity of the ADC on cancer cell lines.
Materials:
-
HER2-positive (SK-BR-3, BT-474) and HER2-negative (MCF-7, MDA-MB-231) cell lines
-
Complete cell culture medium
-
ADC, free payload (MMAE), and unconjugated antibody (Trastuzumab)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of the ADC, free MMAE, and Trastuzumab. Replace the medium in the wells with the treatment solutions. Include untreated wells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values using appropriate software.
Diagram: In Vitro Assay Workflow
Caption: Workflow for in vitro cytotoxicity assay.
Disclaimer: The application examples, quantitative data, and specific reaction conditions provided in these notes are illustrative and intended for guidance. As no specific published data for the this compound linker was found, these protocols are based on established methodologies for similar ADC linkers and will require optimization for specific antibodies, payloads, and experimental systems.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cross-Linker SPDP | CAS 68181-17-9 Dojindo [dojindo.com]
- 4. adcreview.com [adcreview.com]
- 5. Targeted drug delivery strategy: a bridge to the therapy of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of SPDP-Gly-Gly-methoxy Protein Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of protein conjugates, such as antibody-drug conjugates (ADCs), is a rapidly advancing field in targeted therapeutics. The linker connecting the protein to the payload is a critical component that influences the stability, efficacy, and safety of the conjugate. This document provides detailed application notes and protocols for the characterization of protein conjugates synthesized using a Succinimidyl pyridyl-dithiopropionate (SPDP) crosslinker with a Glycine-Glycine (Gly-Gly) dipeptide and a methoxy-terminated spacer.
The SPDP-Gly-Gly-methoxy linker facilitates the conjugation of a payload to primary amines on a protein through a reducible disulfide bond. The Gly-Gly dipeptide can serve as a cleavage site for specific proteases, such as cathepsins, within the target cell, enabling controlled drug release. The methoxy (B1213986) group, likely terminating a polyethylene (B3416737) glycol (PEG) spacer, can enhance the solubility and pharmacokinetic properties of the conjugate.
A thorough characterization of these conjugates is essential to ensure their quality, consistency, and performance. This document outlines the key analytical methods for determining critical quality attributes, including conjugation efficiency, drug-to-protein ratio, purity, and stability.
Data Presentation
Table 1: Summary of Quantitative Characterization Data for a Representative this compound Protein Conjugate
| Parameter | Method | Result | Interpretation |
| Average Drug-to-Protein Ratio (DPR) | UV-Vis Spectrophotometry | 3.8 | On average, approximately 4 payload molecules are conjugated to each protein. |
| LC-MS (Intact Mass) | 3.9 | Confirms the DPR value obtained by UV-Vis and provides information on the distribution of different drug-loaded species. | |
| Conjugate Purity | Size-Exclusion Chromatography (SEC) | >95% | The conjugate is largely free from aggregation and fragmentation. |
| Unconjugated Protein | SDS-PAGE (non-reducing) | <5% | High conjugation efficiency with minimal residual unconjugated protein. |
| In Vitro Plasma Stability (7 days) | ELISA or LC-MS | 85% intact conjugate | The disulfide linkage shows good stability in plasma, minimizing premature drug release. |
| In Vitro Linker Cleavage (with Cathepsin B) | HPLC or LC-MS | >90% payload release in 4h | The Gly-Gly linker is efficiently cleaved by the target protease, indicating effective payload release mechanism. |
Experimental Protocols
Protein Conjugation with this compound Payload
This protocol describes the conjugation of a protein (e.g., a monoclonal antibody) with a payload functionalized with an this compound linker.
Materials:
-
Protein solution (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound activated payload
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Desalting columns (e.g., PD-10)
-
Reaction buffer: Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
If the protein does not have free sulfhydryl groups, it will be modified with the SPDP reagent first. Dissolve the this compound payload in DMSO to a stock concentration of 10-20 mM.
-
Add the payload solution to the protein solution at a molar ratio determined by the desired drug-to-protein ratio (a common starting point is a 5-10 fold molar excess of the payload).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted payload and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with the reaction buffer.
-
Collect the fractions containing the protein conjugate, which will elute first.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the concentration of the released pyridine-2-thione at 343 nm to estimate the degree of conjugation.
-
Proceed with further characterization as described in the following protocols.
-
SDS-PAGE Analysis for Conjugation Confirmation
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the increase in molecular weight of the protein after conjugation, confirming the successful attachment of the payload.[1]
Materials:
-
Polyacrylamide gels (appropriate percentage for the protein size)
-
SDS-PAGE running buffer
-
Sample loading buffer (with and without a reducing agent like β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Prepare samples of the unconjugated protein and the purified conjugate.
-
For each, prepare two aliquots: one with non-reducing loading buffer and one with reducing loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue or silver stain.
-
Destain the gel to visualize the protein bands.
-
Image the gel using a gel documentation system.
-
Expected Results:
-
Non-reducing SDS-PAGE: The conjugated protein will show a band with a higher molecular weight compared to the unconjugated protein. The extent of the molecular weight shift will depend on the number of payload molecules attached.
-
Reducing SDS-PAGE: The disulfide bond in the linker will be cleaved. If the protein is an antibody, it will be reduced to its heavy and light chains. The payload may be released or remain attached to the individual chains, depending on the conjugation site.
Size-Exclusion Chromatography (SEC) for Purity Assessment
SEC separates molecules based on their size and is used to assess the purity of the conjugate, specifically to detect the presence of aggregates or fragments.[2][3]
Materials:
-
SEC column suitable for the size of the protein conjugate
-
HPLC or FPLC system
-
Mobile phase (e.g., PBS, pH 7.4)
-
Purified protein conjugate sample
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject the purified protein conjugate sample onto the column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Expected Results:
-
A major peak corresponding to the monomeric protein conjugate should be observed.
-
The presence of earlier eluting peaks indicates aggregation, while later eluting peaks may correspond to fragments or unconjugated payload.
-
The percentage of the main peak area relative to the total peak area represents the purity of the conjugate.
Determination of Drug-to-Protein Ratio (DPR)
The DPR is a critical quality attribute that affects the efficacy and toxicity of the conjugate. It can be determined by UV-Vis spectrophotometry or mass spectrometry.[4][5]
A. UV-Vis Spectrophotometry
Principle: This method relies on the different absorbance maxima of the protein and the payload.
Procedure:
-
Measure the absorbance of the conjugate solution at two wavelengths: 280 nm (for the protein) and the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the protein and the payload using the Beer-Lambert law and their respective extinction coefficients.
-
The DPR is the molar ratio of the payload to the protein.
B. Mass Spectrometry (Intact Mass Analysis)
Principle: This method provides a more accurate determination of the DPR and the distribution of different drug-loaded species.
Procedure:
-
Prepare the conjugate sample for mass spectrometry analysis, which may involve desalting and buffer exchange.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting mass spectrum to obtain the masses of the different species present in the sample.
-
The mass difference between the unconjugated protein and the different conjugate species corresponds to the mass of the attached payload molecules.
-
The average DPR can be calculated from the relative abundance of each species.
Stability Assessment
The stability of the conjugate is crucial for its shelf-life and in vivo performance.
A. In Vitro Plasma Stability
Procedure:
-
Incubate the protein conjugate in plasma (e.g., human or mouse) at 37°C for various time points.
-
At each time point, analyze the samples to quantify the amount of intact conjugate and released payload. This can be done using methods like ELISA (to capture the intact conjugate) or LC-MS (to measure both the conjugate and the free payload).
B. Linker Cleavage Stability
Procedure:
-
Incubate the protein conjugate with the target protease (e.g., Cathepsin B) in a suitable buffer.
-
At various time points, stop the reaction and analyze the samples by HPLC or LC-MS to quantify the amount of released payload.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound protein conjugates.
Caption: Workflow for SDS-PAGE analysis of protein conjugates.
Caption: Workflow for Drug-to-Protein Ratio (DPR) determination.
References
Application Notes and Protocols for Molar Excess Calculation of SPDP-Gly-Gly-methoxy for Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) is a heterobifunctional crosslinker widely used in bioconjugation to link molecules containing primary amines to molecules containing sulfhydryl groups. The "SPDP-Gly-Gly-methoxy" nomenclature suggests a custom SPDP derivative where a Gly-Gly-methoxy peptide serves as a spacer arm. This spacer can enhance solubility and provide steric separation between the conjugated molecules.
This document provides detailed protocols for the use of this compound in conjugation, with a focus on the critical step of calculating the optimal molar excess of the crosslinker to achieve efficient and controlled conjugation. These protocols are designed to be a starting point for researchers, and optimization for specific applications is encouraged.
Data Presentation
The efficiency of the conjugation reaction is highly dependent on the molar ratio of the SPDP crosslinker to the molecule being modified. The following table summarizes typical molar excess ranges and their expected outcomes. It is important to note that the optimal ratio is empirical and should be determined for each specific application.
| Molar Excess of this compound to Protein | Expected Degree of Labeling | Potential Outcome |
| 1:1 to 5:1 | Low | Minimal modification, suitable for applications where only one or a few modifications per molecule are desired. |
| 5:1 to 20:1 | Moderate | A good starting point for many applications, balancing modification efficiency with the risk of protein aggregation. A 5:1 molar ratio of a PE24 to a HER2(scFv) using SPDP resulted in a 58% conjugation yield.[1] |
| >20:1 | High | High degree of modification, which can be useful for certain applications but increases the risk of protein precipitation, loss of biological activity, and intramolecular crosslinking.[2] |
Experimental Protocols
Protocol 1: Modification of a Protein with this compound
This protocol describes the first step of a two-step conjugation, where a protein with available primary amines (e.g., lysine (B10760008) residues) is modified with the this compound crosslinker.
Materials:
-
Protein to be modified (in a suitable amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound (dissolved in an organic solvent like DMSO or DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, prepare a stock solution of this compound in DMSO or DMF. The concentration will depend on the desired molar excess.
-
Calculation of Molar Excess:
-
Calculate the moles of the protein: Moles of Protein = (mass of protein in g) / (molecular weight of protein in g/mol)
-
Determine the desired molar excess of the this compound crosslinker (refer to the table above).
-
Calculate the required moles of this compound: Moles of SPDP = Moles of Protein * Molar Excess
-
Calculate the volume of the this compound stock solution to add: Volume of SPDP solution = (Moles of SPDP) / (Concentration of SPDP stock solution)
-
-
Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.
Protocol 2: Conjugation of the SPDP-Modified Protein to a Sulfhydryl-Containing Molecule
This protocol describes the second step, where the pyridyldithiol-activated protein from Protocol 1 is reacted with a molecule containing a free sulfhydryl group (e.g., a cysteine residue).
Materials:
-
SPDP-modified protein (from Protocol 1)
-
Sulfhydryl-containing molecule (in a suitable buffer, e.g., PBS, pH 7.2-8.0)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) with EDTA (1-5 mM), pH 7.2-8.0
Procedure:
-
Reaction: Mix the SPDP-modified protein with the sulfhydryl-containing molecule in a 1:1 to 1:5 molar ratio (SPDP-protein:sulfhydryl-molecule).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Monitoring the Reaction: The progress of the conjugation can be monitored by measuring the release of pyridine-2-thione, which has a maximum absorbance at 343 nm.[3][4]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to separate the conjugate from unreacted molecules and byproducts.
Visualization of Workflows and Pathways
Caption: Experimental workflow for a two-step conjugation using this compound.
Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC) with a cleavable disulfide linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
Application Note: Purification of SPDP-Gly-Gly-methoxy Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) as targeted therapeutics has revolutionized the field of oncology and beyond. The precise covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb) via a linker system allows for the specific delivery of potent drugs to target cells, minimizing systemic toxicity. The SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) linker is a widely utilized heterobifunctional crosslinker that facilitates the conjugation of amine-containing molecules to sulfhydryl groups. When combined with a Gly-Gly-methoxy peptide spacer, it offers a defined linkage with specific cleavage characteristics.
Following the conjugation reaction, the resulting mixture contains the desired ADC, as well as unconjugated antibody, excess linker-payload, and potentially aggregates. The purification of the labeled antibody is a critical downstream process to ensure the safety, efficacy, and homogeneity of the final product. This application note provides a detailed overview and protocols for the purification of SPDP-Gly-Gly-methoxy labeled antibodies, focusing on the removal of impurities and the isolation of ADCs with a desired drug-to-antibody ratio (DAR).
Principles of Purification Methods
The purification strategy for this compound labeled antibodies typically involves a multi-step approach leveraging the physicochemical differences between the ADC and process-related impurities. The primary methods employed are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion Exchange Chromatography (IEX).
-
Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for buffer exchange and the removal of small molecule impurities, such as unconjugated this compound linkers and quenching agents.[1] It is often the initial step in the purification workflow to prepare the crude conjugation mixture for subsequent chromatographic steps.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius.[1][2] It is highly effective in removing high molecular weight species (HMWS) or aggregates that may form during the conjugation process. SEC is also used to remove residual unconjugated linker-payload molecules.
-
Hydrophobic Interaction Chromatography (HIC): The conjugation of the relatively hydrophobic this compound moiety to the antibody increases its overall hydrophobicity. HIC exploits this difference to separate ADCs based on their DAR. Species with a higher DAR are more hydrophobic and bind more strongly to the HIC resin, allowing for the fractionation of different DAR species.
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on their net surface charge. It can be used to remove charge variants of the ADC and certain process-related impurities. Cation exchange chromatography (CEX) is particularly useful for polishing ADCs and can, in some cases, differentiate between positional isomers.
Multi-Step Purification Workflow
A typical purification workflow for this compound labeled antibodies is a multi-step process designed to sequentially remove different types of impurities and enrich for the desired ADC product.
References
Troubleshooting & Optimization
SPDP-Gly-Gly-methoxy solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with SPDP-Gly-Gly-methoxy and similar heterobifunctional crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains an N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (like lysine (B10760008) residues on proteins), and a pyridyldithiol (SPDP) group, which reacts with sulfhydryls (like cysteine residues).[2] This allows for the covalent linking of two different molecules. The "Gly-Gly-methoxy" portion is a peptide spacer that connects the two reactive ends.[3] A key feature of the SPDP group is that the resulting disulfide bond is cleavable by reducing agents like DTT.[2]
Q2: Why am I having trouble dissolving this compound directly in my aqueous buffer?
The limited aqueous solubility of this compound is expected. Like many standard SPDP crosslinkers, the NHS-ester moiety and the overall structure contribute to poor solubility in water-based solutions.[4] These types of reagents must first be dissolved in a water-miscible organic solvent before being introduced to the aqueous reaction mixture. The solubility of the peptide linker itself is also influenced by factors like its amino acid composition, the pH of the solution, and ionic strength.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For non-sulfonated SPDP crosslinkers, water-miscible organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are recommended for preparing stock solutions. It is crucial to use anhydrous (dry) solvent, as the NHS ester group is highly susceptible to hydrolysis in the presence of moisture, which would render the crosslinker inactive. Stock solutions should be prepared immediately before use and should not be stored for long periods.
Q4: Which aqueous buffers are compatible with SPDP crosslinking reactions?
The choice of buffer is critical for a successful conjugation reaction.
-
Recommended Buffers : Phosphate, bicarbonate, or borate (B1201080) buffers at a pH range of 7-8 are most commonly used and recommended. The optimal pH for the reaction between the pyridyldithiol group and sulfhydryls is between 7 and 8.
-
Buffers to Avoid : You must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These compounds will compete with the target protein for reaction with the NHS ester, significantly reducing your conjugation efficiency. Additionally, the reaction buffer must be free of thiols or disulfide-reducing agents until the reaction needs to be quenched.
Q5: My protein conjugate precipitates after the reaction. How can I improve its solubility?
Precipitation of the final conjugate can occur if the modification increases the overall hydrophobicity of the protein.
-
Control the Degree of Modification : Over-labeling the protein can lead to aggregation and precipitation. You can reduce the molar excess of the crosslinker in the reaction to achieve a lower degree of modification.
-
Consider a Different Crosslinker : If solubility remains an issue, consider using a crosslinker with a more hydrophilic spacer. PEGylated (polyethylene glycol) SPDP crosslinkers are designed to increase the water solubility of the reagent and the final conjugate. Similarly, sulfonated versions of NHS esters (Sulfo-SPDP) are inherently water-soluble and can be added directly to aqueous reactions, potentially improving the characteristics of the final product.
Troubleshooting Guide
Problem 1: My this compound powder does not dissolve when added directly to my aqueous buffer.
-
Potential Cause : This is the expected behavior for this type of crosslinker. NHS-ester reagents without a sulfonate group generally have limited aqueous solubility.
-
Solution : Do not attempt to dissolve the reagent directly in your aqueous buffer. First, prepare a concentrated stock solution in anhydrous DMSO or DMF. Then, add the required amount of the stock solution to your protein solution in a compatible buffer.
Problem 2: My crosslinker precipitates immediately after I add the organic stock solution to my aqueous reaction buffer.
-
Potential Cause 1: Organic Solvent Concentration is too high. The final concentration of DMSO or DMF in the reaction mixture may be too high, causing the less soluble crosslinker to crash out of solution.
-
Solution 1 : Keep the final concentration of the organic solvent low, typically below 10% of the total reaction volume. This can be achieved by preparing a more concentrated stock solution of the crosslinker so that a smaller volume needs to be added.
-
Potential Cause 2: Buffer pH or composition is suboptimal. The pH and components of your buffer can affect the solubility of the entire system.
-
Solution 2 : Ensure you are using a recommended buffer (e.g., PBS) within the optimal pH range of 7-8.
Problem 3: My protein precipitates from the solution after adding the this compound crosslinker.
-
Potential Cause 1: Protein Denaturation by Organic Solvent. Some proteins are sensitive to organic solvents and can denature and precipitate even at low concentrations.
-
Solution 1 : Minimize the final concentration of DMSO or DMF in the reaction. Aim for the lowest possible volume of organic solvent that still allows for effective crosslinker delivery.
-
Potential Cause 2: Over-modification of the Protein. Attaching too many hydrophobic crosslinker molecules can significantly increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.
-
Solution 2 : Reduce the molar excess of the crosslinker relative to the protein. Perform a titration experiment to determine the optimal molar ratio that provides sufficient labeling without causing insolubility.
Problem 4: My crosslinking reaction efficiency is very low.
-
Potential Cause 1: Hydrolysis of the NHS Ester. The NHS ester is moisture-sensitive and has a short half-life in aqueous solutions, especially at higher pH. If the reagent was exposed to moisture or the stock solution was prepared too far in advance, it may have hydrolyzed and become inactive. The half-life of an NHS ester can be several hours at pH 7 but less than 10 minutes at pH 9.
-
Solution 1 : Always use a fresh vial of the reagent or one that has been stored properly in a desiccator. Equilibrate the vial to room temperature before opening to prevent moisture condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.
-
Potential Cause 2: Competing Nucleophiles in the Buffer. The presence of primary amines (e.g., Tris buffer) in the reaction will consume the NHS ester, preventing it from reacting with the protein.
-
Solution 2 : Ensure your buffer is free of primary amines. Use a recommended buffer such as PBS.
Data Presentation
Table 1: Solubility and Reaction Recommendations for SPDP Crosslinkers
(Note: Specific quantitative solubility data for this compound is not publicly available. This table summarizes general properties and recommendations for the SPDP class of reagents based on manufacturer guidelines.)
| Feature | Recommendation | Rationale & Citations |
| Primary Solvent | Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Standard SPDP reagents have limited aqueous solubility and require a water-miscible organic solvent for stock solution preparation. |
| Stock Solution Conc. | e.g., 20 mM | A typical starting concentration. For example, 2 mg of SPDP can be dissolved in 320 µL of DMSO to make a 20 mM solution. |
| Aqueous Buffer pH | 7.0 - 8.0 | Optimal range for both the amine-reactive NHS-ester and the sulfhydryl-reactive pyridyldithiol group. |
| Incompatible Buffers | Tris, Glycine, or other primary amine-containing buffers | Primary amines compete with the target protein for reaction with the NHS ester. |
| Final Organic Solvent | < 10% (v/v) | High concentrations of organic solvents can denature proteins and cause precipitation of the crosslinker. |
| Water-Soluble Alternatives | Sulfo-SPDP, PEG-SPDP | Sulfo-NHS esters contain a sulfonate group, and PEG linkers increase hydrophilicity, improving solubility in aqueous buffers. |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Protein Modification
This protocol is a general guideline. The molar excess of the crosslinker and reaction times may need to be optimized for your specific application.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein to be modified (in a compatible amine-free buffer like PBS, pH 7.2-8.0)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column for purification
Procedure:
-
Equilibrate Reagent : Allow the vial of this compound to warm to room temperature before opening it to prevent moisture condensation.
-
Prepare Stock Solution : Immediately before use, prepare a stock solution (e.g., 10-20 mM) of the crosslinker by dissolving it in anhydrous DMSO or DMF. Mix well by vortexing.
-
Prepare Protein : Dissolve your protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amines.
-
Reaction Setup : While gently stirring, add a calculated amount of the crosslinker stock solution to the protein solution. The volume of the stock solution added should ideally be less than 10% of the total reaction volume to minimize potential protein denaturation.
-
Incubation : Incubate the reaction at room temperature for 30-60 minutes. Longer incubation times are generally not beneficial and may increase the hydrolysis of the NHS ester.
-
Purification : Immediately following incubation, remove the excess, non-reacted crosslinker and reaction by-products (like N-hydroxysuccinimide) using a desalting column or dialysis against the Reaction Buffer. This step is critical to prevent unwanted side reactions in subsequent steps.
Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A flowchart to diagnose and solve precipitation issues.
Diagram 2: Factors Affecting Peptide Crosslinker Solubility
References
Technical Support Center: Troubleshooting Low Conjugation Efficiency with SPDP-Gly-Gly-methoxy
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with the SPDP-Gly-Gly-methoxy crosslinker. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency, often resulting in a low Drug-to-Antibody Ratio (DAR), is a common challenge in the development of antibody-drug conjugates (ADCs). This guide provides a systematic approach to identifying and resolving potential causes.
Question: My conjugation reaction with this compound is resulting in a low yield or low DAR. What are the potential causes and how can I troubleshoot this?
Answer:
Low conjugation efficiency can stem from various factors related to the reagents, reaction conditions, and the biomolecules themselves. Below is a step-by-step guide to troubleshoot the issue.
Workflow for a Typical this compound Conjugation
Troubleshooting Logic Flow
Technical Support Center: SPDP-Gly-Gly-methoxy Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of SPDP-Gly-Gly-methoxy conjugates.
Frequently Asked Questions (FAQs)
Q1: What is an this compound conjugate?
A1: An this compound conjugate is a bioconjugate created using the crosslinker N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP). This molecule contains an NHS ester that reacts with primary amines and a pyridyldithio group that reacts with sulfhydryl groups. The "Gly-Gly-methoxy" portion refers to a dipeptide linker (Glycine-Glycine) with a C-terminal methoxy (B1213986) group, which is often incorporated as a spacer between the molecule of interest and the SPDP crosslinker. This peptide linker can provide flexibility and influence the solubility of the conjugate.
Q2: What are the primary causes of instability in this compound conjugates?
A2: The instability of these conjugates primarily stems from the maleimide-thiol linkage formed after the initial reaction with a sulfhydryl group. Two main degradation pathways are:
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond is susceptible to cleavage in the presence of other thiols, such as glutathione (B108866) in a cellular environment. This results in the release of the conjugated molecule.[1][2]
-
Hydrolysis of the Succinimide (B58015) Ring: The succinimide ring of the maleimide-thiol adduct can undergo hydrolysis. While this can stabilize the conjugate against thiol exchange, the hydrolysis rate is often slow for common N-alkyl-substituted maleimides.[1][3]
Q3: How does the Gly-Gly-methoxy linker influence the stability of the conjugate?
A3: The Gly-Gly linker is a flexible and hydrophilic spacer.[4] While it does not directly alter the chemistry of the maleimide-thiol bond, it can indirectly influence stability by:
-
Improving Solubility: The hydrophilic nature of the peptide can enhance the overall solubility of the conjugate, potentially reducing aggregation.
-
Providing Steric Accessibility: The flexible linker can provide better access for enzymes or other molecules to the payload, which might be desirable for cleavable linker designs in drug delivery.
-
Potentially Affecting Conformation: The linker can influence the local conformation of the conjugate, which may have a subtle effect on the susceptibility of the maleimide-thiol bond to degradation.
Q4: How can I improve the stability of my this compound conjugate?
A4: To enhance stability, consider the following strategies:
-
Controlled Hydrolysis: Intentionally hydrolyzing the succinimide ring of the maleimide-thiol adduct can create a more stable, ring-opened product that is less prone to thiol exchange. This can be achieved by extended incubation in a buffered solution.
-
Alternative Maleimide (B117702) Chemistries: Using maleimide derivatives with electron-withdrawing N-substituents can accelerate the rate of stabilizing ring-opening hydrolysis.
-
pH Optimization: The pH of the reaction and storage buffers is critical. Maleimide-thiol conjugation is most efficient at a pH of 6.5-7.5. Storing conjugates at a slightly acidic pH (6.0-6.5) can help minimize hydrolysis if the ring-closed form is desired for a specific application.
-
Storage Conditions: Store conjugates at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound conjugates.
Issue 1: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Suboptimal pH of reaction buffer. | Ensure the pH is between 6.5 and 7.5 for efficient maleimide-thiol conjugation. |
| Oxidation of thiol groups. | Reduce disulfide bonds in your protein or peptide using a reducing agent like TCEP. Include a chelating agent such as EDTA (1-5 mM) in your buffers to prevent metal-catalyzed oxidation. |
| Hydrolysis of the NHS ester on SPDP. | Prepare the SPDP solution immediately before use. Avoid aqueous storage of the SPDP reagent. |
| Presence of primary amines or thiols in the buffer. | Use buffers that do not contain primary amines (e.g., Tris, glycine) or thiols (e.g., DTT) which will compete in the reaction. Phosphate-buffered saline (PBS) is a common choice. |
| Incorrect stoichiometry. | Optimize the molar ratio of the this compound linker to your molecule. A 10-20 fold molar excess of the linker may be a good starting point. |
Issue 2: Premature Cleavage or Loss of Conjugated Molecule
| Possible Cause | Recommended Solution |
| Thiol exchange with reducing agents in the sample. | If your downstream application involves reducing agents, be aware that the disulfide bond in the SPDP linker is cleavable. If cleavage is undesirable, consider a non-cleavable crosslinker. |
| Retro-Michael reaction in the presence of endogenous thiols (e.g., in cell culture media or plasma). | Consider strategies to stabilize the maleimide-thiol adduct, such as controlled hydrolysis of the succinimide ring. |
| Instability of the payload itself. | Ensure that the conjugated molecule is stable under the experimental conditions. |
Issue 3: Aggregation of the Conjugate
| Possible Cause | Recommended Solution | | Increased hydrophobicity of the conjugate. | The payload may be hydrophobic, leading to aggregation. The Gly-Gly linker is intended to mitigate this, but for highly hydrophobic payloads, a longer or more hydrophilic linker (e.g., PEG) may be necessary. | | Incorrect buffer conditions. | Optimize the pH and ionic strength of the storage buffer. Perform a buffer screen to identify conditions that minimize aggregation. | | High concentration of the conjugate. | Store the conjugate at the lowest practical concentration. |
Quantitative Data Summary
The following tables provide illustrative data on the stability of maleimide-thiol conjugates under different conditions. Note that these are representative values, and the exact rates for a specific this compound conjugate will depend on the specific protein/molecule, linker conformation, and experimental conditions.
Table 1: Illustrative Half-life of Maleimide-Thiol Adducts
| Condition | Approximate Half-life (t½) | Primary Degradation Pathway |
| In vitro (PBS, pH 7.4, 37°C) | Hours to Days | Retro-Michael Reaction & Hydrolysis |
| In plasma (37°C) | Hours | Thiol Exchange with plasma thiols (e.g., albumin) |
| Post-hydrolysis of succinimide ring | > 2 years | Stabilized against thiol exchange |
Table 2: Factors Influencing the Rate of Succinimide Ring Hydrolysis
| Factor | Effect on Hydrolysis Rate | Rationale |
| Increasing pH (from 7 to 9) | Increase | Base-catalyzed hydrolysis of the succinimide ring. |
| Electron-withdrawing N-substituents on maleimide | Significant Increase | Increased electrophilicity of the carbonyl carbons in the succinimide ring. |
| N-alkyl substituents on maleimide | Slow | Lower electrophilicity of the carbonyl carbons. |
Experimental Protocols
Protocol 1: Assessing Conjugate Stability by HPLC
This protocol outlines a general method for monitoring the stability of an this compound conjugate over time.
-
Sample Preparation:
-
Incubate the conjugate in the desired buffer (e.g., PBS, pH 7.4) or plasma at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the sample and immediately quench any reaction by freezing at -80°C or by adding an appropriate quenching agent if applicable.
-
-
HPLC Analysis:
-
Method: Reversed-phase HPLC (RP-HPLC) is often used to separate the conjugate from the free payload and other degradation products.
-
Column: A C4, C8, or C18 column can be used, depending on the hydrophobicity of the conjugate.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) or formic acid is a common mobile phase system.
-
Detection: UV absorbance at a wavelength appropriate for the payload and the protein (e.g., 280 nm for the protein and a specific wavelength for the payload).
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the intact conjugate, free payload, and any major degradation products.
-
Plot the percentage of intact conjugate remaining over time to determine the stability profile.
-
Protocol 2: Characterization of Conjugate Instability by LC-MS
This protocol provides a method to identify and quantify degradation products.
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
For analysis of antibody-drug conjugates (ADCs), samples may be analyzed intact, or after reduction of disulfide bonds to separate heavy and light chains, or after enzymatic digestion.
-
-
LC-MS Analysis:
-
LC System: Use a high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A column suitable for protein or large molecule separation is required (e.g., a reversed-phase column with a larger pore size or a size-exclusion column).
-
Mass Spectrometry:
-
Acquire data in positive ion mode.
-
For intact protein analysis, a mass range of m/z 1000-4000 is typical.
-
For peptide mapping after digestion, a lower mass range is used.
-
-
-
Data Analysis:
-
Deconvolute the mass spectra of the intact conjugate to determine the distribution of species with different drug-to-antibody ratios (DAR). A loss of payload over time will be observed as a shift in the DAR distribution.
-
Identify the masses of degradation products to elucidate the degradation pathway (e.g., identify the mass corresponding to the conjugate after thiol exchange with glutathione).
-
Visualizations
Caption: Chemical instability pathways for SPDP-thiol conjugates.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for low stability issues.
References
Technical Support Center: Non-specific Binding with SPDP-Gly-Gly-methoxy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding issues encountered during experiments with SPDP-Gly-Gly-methoxy.
Troubleshooting Guides
Problem: High Background or Non-specific Binding in Your Assay
High background signal can obscure specific interactions and lead to inaccurate results. This guide provides a systematic approach to identifying and mitigating the causes of non-specific binding.
Initial Assessment:
Before troubleshooting, it's crucial to confirm that the high background is due to non-specific binding of your this compound conjugate. Run a control experiment where the primary antibody or target molecule is omitted. If a high signal is still observed, it strongly suggests non-specific binding.
Troubleshooting Steps in a Question-and-Answer Format:
Question 1: Is your buffer system optimized to minimize non-specific interactions?
Answer: The composition of your reaction, washing, and assay buffers plays a critical role in controlling non-specific binding.
-
pH: The reaction between the NHS ester of SPDP and primary amines is pH-dependent, with an optimal range of 7.2-8.5.[1] Deviations from this range can lead to side reactions and increased non-specific binding. For the sulfhydryl-reactive part of SPDP, a pH of 7-8 is optimal.
-
Ionic Strength: Increasing the salt concentration (e.g., with 150 mM NaCl or higher) in your buffers can help to disrupt electrostatic interactions that contribute to non-specific binding.[]
-
Buffer Components: Avoid buffers containing primary amines, such as Tris or glycine, during the NHS ester conjugation step, as they will compete with your target molecule.[1]
Question 2: Are you employing an effective blocking strategy?
Answer: Blocking unoccupied sites on your solid phase (e.g., microplate wells, beads) is essential to prevent your conjugate from binding non-specifically.
-
Choice of Blocking Agent: Different blocking agents have varying effectiveness depending on the nature of the non-specific interaction. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[3]
-
Concentration and Incubation: The concentration of the blocking agent and the incubation time are critical parameters. A typical starting point is 1-5% BSA or non-fat dry milk for 1 hour at 37°C or overnight at 4°C.[4]
Question 3: Have you incorporated detergents or other additives to reduce hydrophobic interactions?
Answer: Hydrophobic interactions are a common cause of non-specific binding. The Gly-Gly-methoxy linker is designed to be hydrophilic to minimize this, but other components of your conjugate or assay system may still contribute to hydrophobicity.
-
Non-ionic Surfactants: Adding a low concentration (e.g., 0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your wash and assay buffers can help to disrupt hydrophobic interactions.
Question 4: Is your conjugate properly purified?
Answer: Incomplete removal of excess crosslinker or aggregated conjugate can lead to high background.
-
Purification Method: Use size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC to effectively remove unconjugated this compound and any small molecule byproducts after the conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the linker important?
A1: SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) is a crosslinker with an NHS ester group that reacts with primary amines and a pyridyldithio group that reacts with sulfhydryls. The "Gly-Gly-methoxy" portion is a hydrophilic linker. This linker is important because it increases the water solubility of the conjugate and helps to minimize non-specific binding that can be caused by hydrophobic interactions.
Q2: What are the primary causes of non-specific binding?
A2: Non-specific binding is primarily caused by two types of interactions:
-
Electrostatic interactions: Occur between charged molecules. These can be minimized by adjusting the pH and ionic strength of the buffers.
-
Hydrophobic interactions: Occur between nonpolar molecules. These can be reduced by using hydrophilic linkers like Gly-Gly-methoxy and by adding non-ionic surfactants to buffers.
Q3: How can I quantify the degree of labeling of my protein with this compound?
A3: The degree of labeling can be determined spectrophotometrically. After removing the excess crosslinker, you can measure the absorbance of the conjugate at 280 nm (for the protein) and 343 nm (for the released pyridine-2-thione upon reduction of the disulfide bond), which allows for the calculation of the molar ratio of the linker to the protein.
Q4: Can I reuse my this compound solution?
A4: It is not recommended. NHS esters are moisture-sensitive and will hydrolyze over time in aqueous solutions or when exposed to humidity. It is best to prepare fresh solutions of the crosslinker immediately before use.
Quantitative Data Summary
The following table summarizes common strategies and their typical working concentrations for reducing non-specific binding.
| Strategy | Reagent/Condition | Typical Concentration/Range | Expected Reduction in Non-specific Binding | Reference |
| Buffer Optimization | pH | 7.2 - 8.5 (for NHS ester reaction) | Varies, critical for reaction specificity | |
| Salt (NaCl) | 150 - 500 mM | Varies, disrupts electrostatic interactions | ||
| Blocking Agents | Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Significant reduction | |
| Non-fat Dry Milk | 5% (w/v) | Highly effective, especially in ELISAs | ||
| Casein | 1% (w/v) | Often more effective than BSA | ||
| Additives | Tween-20 | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions |
Experimental Protocols
Protocol: Antibody Conjugation with this compound
This protocol describes a general procedure for conjugating this compound to an antibody via primary amines.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, at 2-10 mg/mL)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Desalting column
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation: Exchange the antibody into the Reaction Buffer. Ensure the antibody concentration is at least 2 mg/mL for efficient conjugation.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Purification: Remove excess, non-reacted this compound and reaction byproducts using a desalting column equilibrated with the Reaction Buffer.
-
(Optional) Quenching: To quench any remaining reactive NHS esters, add the Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Characterization: Determine the degree of labeling.
-
Storage: Store the conjugated antibody according to its specific requirements, typically at 4°C or -20°C.
Visualizations
Caption: Troubleshooting decision tree for non-specific binding.
Caption: Experimental workflow for antibody-drug conjugation.
References
Technical Support Center: Optimizing SPDP-Gly-Gly-methoxy Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for reactions involving SPDP-Gly-Gly-methoxy and similar SPDP-based crosslinkers. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of the SPDP linker's NHS ester with primary amines?
The optimal pH for the reaction between the N-hydroxysuccinimide (NHS) ester of the SPDP linker and primary amines (e.g., lysine (B10760008) residues on a protein) is typically between pH 7.0 and 8.5 .[1][2][3][4] The reaction rate of the desired amine acylation increases as the pH becomes more alkaline because the primary amine needs to be in its deprotonated, nucleophilic state (-NH2).[1] However, the competing reaction, hydrolysis of the NHS ester, also accelerates at higher pH.[1][5] Therefore, a compromise is necessary. For many proteins, a pH of 8.3 to 8.5 provides a good balance, maximizing the conjugation efficiency.[1]
Q2: What is the optimal pH for the reaction of the SPDP linker's pyridyldithiol group with a sulfhydryl group?
The pyridyldithiol group of the SPDP linker reacts optimally with sulfhydryl (thiol) groups in the pH range of 7.0 to 8.1 .[2][3][6] This reaction involves a disulfide exchange, releasing a pyridine-2-thione molecule, which can be monitored spectrophotometrically at 343 nm to track the reaction's progress.[3] Reaction buffers for this step must be free of any reducing agents.[2][3]
Q3: How does pH affect the stability of the SPDP linker?
The primary concern regarding the stability of the SPDP linker in aqueous solutions is the hydrolysis of the NHS ester. The rate of hydrolysis is highly dependent on the pH. At neutral pH, the linker is relatively stable, but as the pH increases, the rate of hydrolysis rises significantly.[2][3]
Q4: Which buffers are recommended for SPDP conjugation reactions?
It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer.[2][3][4] Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) must be avoided.[7]
Q5: Can I monitor the progress of my SPDP conjugation reaction?
Yes, for the sulfhydryl reaction, the release of the byproduct, pyridine-2-thione, can be monitored by measuring the increase in absorbance at 343 nm.[6] This allows for real-time tracking of the conjugation to a thiol-containing molecule.
Data Presentation: pH Effects on SPDP Reactions
The following tables summarize the quantitative data regarding the influence of pH on the stability and reactivity of the NHS ester component of the SPDP linker.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [5] |
| 7.0 | Room Temp. | Several hours | [2][3] |
| 8.0 | Room Temp. | 210 minutes | [8][9] |
| 8.5 | Room Temp. | 180 minutes | [8][9] |
| 8.6 | 4°C | 10 minutes | [5] |
| 9.0 | Room Temp. | < 10 minutes | [2][3] |
| 9.0 | Room Temp. | 125 minutes | [8][9] |
Note: Half-life can vary depending on the specific NHS-ester compound and buffer conditions.
Table 2: Recommended pH Ranges for SPDP Conjugation Steps
| Reaction Step | Recommended pH Range | Optimal pH Range | Key Considerations |
| Step 1: NHS ester reaction with primary amine | 7.0 - 9.0 | 8.3 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. |
| Step 2: Pyridyldithiol reaction with sulfhydryl | 6.5 - 8.5 | 7.0 - 8.1 | Ensures efficient disulfide exchange. Buffer must be free of reducing agents. |
Experimental Protocols
This section provides a general two-step protocol for conjugating a protein (Protein-A) containing primary amines to a second molecule (Molecule-B) containing a sulfhydryl group using an SPDP linker.
Materials:
-
This compound (or other SPDP linker)
-
Protein-A (containing primary amines)
-
Molecule-B (containing a free sulfhydryl group)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., DTT or TCEP), if needed for Molecule-B
-
Desalting columns
Protocol Step 1: Modification of Protein-A with SPDP Linker
-
Prepare Protein-A: Dissolve Protein-A in the Reaction Buffer at a concentration of 1-5 mg/mL.[4]
-
Prepare SPDP Linker Stock Solution: Immediately before use, dissolve the SPDP linker in DMF or DMSO to a concentration of 20-25 mM.[4][10]
-
Reaction: Add a 10- to 20-fold molar excess of the SPDP linker stock solution to the Protein-A solution.[10] Incubate at room temperature for 30-60 minutes.[4][10]
-
Purification: Remove excess, non-reacted SPDP linker and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with the Reaction Buffer.
Protocol Step 2: Conjugation of SPDP-modified Protein-A to Molecule-B
-
Prepare Molecule-B: Ensure Molecule-B has a free and accessible sulfhydryl group. If necessary, treat with a reducing agent like TCEP to reduce any disulfide bonds. Crucially, the reducing agent must be completely removed via a desalting column before proceeding.
-
Conjugation Reaction: Add the sulfhydryl-containing Molecule-B to the purified SPDP-modified Protein-A. A molar ratio of 1:1 is a good starting point, but may require optimization.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, or overnight at 4°C.[6] The progress can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to separate the desired conjugate from unreacted components.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer. For the NHS ester reaction, ensure the pH is between 7.0 and 8.5. For the thiol reaction, ensure the pH is between 7.0 and 8.1. |
| Incompatible Buffer Components | Ensure your buffer is free of primary amines (e.g., Tris, glycine) and, for the thiol reaction step, free of reducing agents. Perform buffer exchange if necessary.[7] |
| Hydrolyzed SPDP Linker | Prepare the SPDP stock solution immediately before use. Avoid storing the linker in aqueous solutions. Allow the reagent vial to warm to room temperature before opening to prevent condensation. |
| Inactive/Blocked Sulfhydryl Groups on Molecule-B | Cysteine residues may have formed disulfide bonds. Pre-treat your molecule with a reducing agent (e.g., TCEP or DTT) and then completely remove the reducing agent before adding it to the SPDP-activated protein. |
| Insufficient Molar Ratio of Linker | Increase the molar excess of the SPDP linker during the initial activation step to drive the reaction forward. A 10-20 fold molar excess is a good starting point. |
| Steric Hindrance | The reactive groups on your molecules may be sterically hindered. Consider using a long-chain SPDP linker to provide more distance. |
Issue: Smearing of Conjugate on SDS-PAGE
| Possible Cause | Recommended Solution |
| Heterogeneous Conjugation | A variable number of linkers may be attached to each protein molecule, resulting in a heterogeneous population that runs as a smear. Optimize the molar ratio of the linker to the protein to control the degree of labeling. |
| Purification Needed | Unreacted protein and a mixture of conjugated species can contribute to smearing. Purify the final conjugate using size-exclusion or ion-exchange chromatography to isolate the desired product. |
Visualized Workflows and Logic
Caption: A two-step workflow for SPDP-mediated bioconjugation.
Caption: A decision tree for troubleshooting low SPDP conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Preventing aggregation of proteins during SPDP-Gly-Gly-methoxy conjugation
Technical Support Center: SPDP-Gly-Gly-methoxy Conjugation
This guide provides troubleshooting for researchers encountering protein aggregation during conjugation with this compound. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My protein precipitated immediately after adding the this compound reagent. What is the likely cause?
Immediate precipitation upon reagent addition is often due to several factors:
-
High Reagent Concentration: A high localized concentration of the this compound, especially if dissolved in an organic solvent like DMSO or DMF, can denature the protein upon contact.[1][2]
-
Solvent Shock: The organic solvent used to dissolve the linker may not be well-tolerated by the protein, causing it to unfold and aggregate.[1]
-
pH Shift: The addition of the reagent solution might locally alter the pH to a point where the protein is at or near its isoelectric point (pI), the pH at which a protein has no net charge and is often least soluble.[3][4]
Q2: I'm observing a gradual increase in turbidity and aggregation during the conjugation reaction. What's happening?
Gradual aggregation during the reaction is typically caused by the chemical modification of the protein itself:
-
Increased Hydrophobicity: The this compound moiety, once conjugated to the protein surface, can increase the overall hydrophobicity. This can lead to increased protein-protein interactions and subsequent aggregation.[1]
-
Alteration of Surface Charge: The reaction of SPDP with primary amines (like lysine (B10760008) residues) neutralizes the positive charge of the amine group. This change in the protein's surface charge distribution can disrupt stabilizing electrostatic repulsions between protein molecules, leading to aggregation.[3][4]
-
Over-labeling: A high degree of labeling can significantly alter the protein's physicochemical properties, making it prone to aggregation.[1][2]
Q3: My protein conjugate seems fine in solution, but I lose a significant amount during purification. Is this related to aggregation?
Yes, this is a common sign of soluble aggregate formation. These aggregates may not be visible to the naked eye but can be large enough to be removed or lost during purification steps like size exclusion chromatography (SEC) or other filtration methods.[5][6]
Troubleshooting & Optimization
Q4: How can I optimize my reaction to minimize aggregation?
Optimizing key reaction parameters is crucial. Below are recommended starting conditions and parameters to adjust.
Table 1: Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommended Starting Condition | Troubleshooting Action | Rationale |
| Protein Concentration | 1-5 mg/mL[2][7] | If aggregation occurs, decrease the concentration. | Lower concentrations reduce the frequency of intermolecular collisions that lead to aggregation.[8] |
| Reagent Molar Excess | 5-20 fold molar excess over protein | Perform a titration to determine the lowest effective ratio. | Minimizes over-labeling and the introduction of excess hydrophobic moieties.[1][2] |
| Reaction Buffer pH | pH 7.2 - 8.0[2] | Test a range of pH values. Avoid the protein's pI. | Maintains protein stability and ensures efficient NHS-ester reaction. Proteins are least soluble at their pI.[3] |
| Reagent Addition | Add dropwise while gently stirring. | Add the reagent solution slowly in small aliquots. | Prevents high localized concentrations of the reagent and organic solvent.[2] |
| Temperature | Room Temperature (20-25°C) | Run the reaction at 4°C. | Lower temperatures can slow the kinetics of aggregation.[8][9] |
| Organic Solvent | <10% (v/v) final concentration | Use a water-soluble version of the crosslinker if available. | Minimizes solvent-induced denaturation of the protein.[1][10] |
Q5: What is the best buffer to use for this conjugation?
The ideal buffer should maintain protein stability while allowing the conjugation to proceed.
-
Buffer System: Phosphate-buffered saline (PBS) or HEPES are good starting points.[2]
-
Components to Avoid: Ensure the buffer is free of primary amines (e.g., Tris, glycine) and sulfhydryls (e.g., DTT, unless intended for a specific reaction step), as these will compete with the protein for reaction with the SPDP linker.[10]
Q6: Are there any additives or excipients I can include to prevent aggregation?
Yes, certain excipients can help stabilize the protein during conjugation.[5][11][12]
Table 2: Excipients for Preventing Aggregation
| Excipient Category | Examples | Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 2-10% (w/v) | Stabilize the protein's native structure through preferential exclusion.[5][13] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can suppress aggregation by interacting with the protein surface and preventing protein-protein interactions.[5][12] |
| Surfactants | Polysorbate 20 (Tween-20) | 0.01-0.1% (v/v) | Non-ionic detergents that can prevent surface-induced aggregation and shield hydrophobic patches.[11][12][13] |
Experimental Protocols & Workflows
General Protocol for this compound Conjugation
-
Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 1-5 mg/mL.[2]
-
Reagent Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 10-20 mM.[2][14]
-
Conjugation Reaction: Add the dissolved linker to the protein solution at a 5-20 fold molar excess. Add it slowly while gently vortexing.[2] Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[10][14]
-
Removal of Excess Linker: Purify the SPDP-activated protein from excess, unreacted linker using a desalting column or dialysis.[14]
-
Introduction of Thiol (if applicable): If the conjugation partner is a thiol-containing molecule, it can now be added to the purified SPDP-activated protein.
-
Final Purification: Purify the final conjugate using size exclusion chromatography (SEC) or another appropriate method to remove any remaining reactants and aggregates.[15]
Protocol for Assessing Protein Aggregation
Several techniques can be used to detect and quantify protein aggregation.[6][16][17]
| Technique | Principle | Information Gained |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle movement.[17] | Provides information on the size distribution of particles in solution, detecting the presence of aggregates.[6] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[16] | Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[6][17] |
| UV-Vis Spectroscopy (350 nm) | Aggregates scatter light, leading to an apparent increase in absorbance at wavelengths where the protein does not absorb.[16] | A simple method to monitor the formation of large aggregates by measuring turbidity. |
| Analytical Ultracentrifugation (AUC) | Monitors the sedimentation of molecules in a strong centrifugal field.[17] | Provides detailed information on the size, shape, and distribution of different species in solution. |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protein precipitation - Wikipedia [en.wikipedia.org]
- 4. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. benchchem.com [benchchem.com]
- 11. nanoscience.com [nanoscience.com]
- 12. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. approcess.com [approcess.com]
- 17. Protein Aggregation Analysis [intertek.com]
Technical Support Center: SPDP-Gly-Gly-methoxy Crosslinker
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for using the SPDP-Gly-Gly-methoxy crosslinker. It is designed for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and other issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A1: SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) is a heterobifunctional crosslinker. The "this compound" variant includes a glycine-glycine peptide spacer and a methoxy (B1213986) group, likely to enhance solubility and provide a defined spacer arm length. It works by targeting two different functional groups:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., the side chain of lysine (B10760008) or the N-terminus of a protein) to form a stable amide bond.[1][2][3]
-
2-pyridyldithiol group: Reacts with sulfhydryl groups (e.g., the side chain of cysteine) to form a cleavable disulfide bond.[1][2]
This dual reactivity allows for the specific linking of two different molecules, such as an antibody to a drug payload.
Q2: What is the most common side reaction to be aware of when using SPDP reagents?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester.[1][4] The NHS ester is sensitive to aqueous environments, especially at higher pH. It can react with water, which inactivates the linker and prevents it from reacting with the intended primary amine. The rate of this hydrolysis is highly pH-dependent.[1][2][4]
Q3: My conjugation yield is very low. What are the potential causes?
A3: Low conjugation efficiency can stem from several factors:
-
NHS Ester Hydrolysis: The linker may have been inactivated by exposure to water or high pH before it could react with your protein.[1][2]
-
Inactive Sulfhydryl Groups: Cysteine residues in your target molecule may have formed disulfide bonds with each other (cystine) and are not available to react.[5]
-
Incompatible Buffer: Your reaction buffer may contain primary amines (e.g., Tris, glycine) or thiols, which compete with your target molecules for the linker.[1][6]
-
Improper Reagent Handling: The SPDP reagent may have degraded due to moisture exposure during storage.[5][7]
-
Poor Solubility: The linker may have precipitated out of the solution if its aqueous solubility limit was exceeded.[1][2]
Q4: How can I monitor the progress of the sulfhydryl reaction?
A4: The reaction between the 2-pyridyldithiol group of the SPDP linker and a sulfhydryl group on an amino acid releases a byproduct called pyridine-2-thione.[1][2][3] The concentration of this byproduct can be quantified by measuring the absorbance of the solution at 343 nm, providing a real-time indication of the reaction's progress.[1][3][5]
Q5: Can this compound react with amino acids other than lysine and cysteine?
A5: The NHS ester is highly specific for primary amines, making lysine the most common target on a protein's surface, along with the N-terminal alpha-amino group. The 2-pyridyldithiol group is highly specific for sulfhydryls, making cysteine the exclusive target. While side reactions with other amino acid residues like tyrosine or histidine can occur with some crosslinkers under extreme pH conditions, they are not a typical concern for SPDP under recommended reaction conditions (pH 7-8).
Troubleshooting Guide
This section addresses specific problems you might encounter during your conjugation experiments.
Problem 1: Low or no modification of amine-containing molecule.
-
Possible Cause: Hydrolysis of the NHS ester. The stability of the NHS ester is highly dependent on pH.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 7.0-8.0.[1][4][8] Prepare your this compound stock solution in a dry organic solvent (like DMSO or DMF) immediately before use and add it to your aqueous reaction buffer with efficient mixing.[1][9] Avoid storing the linker in aqueous solutions.
-
-
Possible Cause: Presence of competing nucleophiles in the buffer.
Problem 2: Low or no modification of the cysteine-containing molecule.
-
Possible Cause: Cysteine residues are oxidized or sterically hindered. Free sulfhydryl groups (-SH) may have formed disulfide bonds (-S-S-) within or between molecules, rendering them unreactive.[5]
-
Solution: Before the conjugation step, treat your molecule with a reducing agent like DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to reduce any existing disulfide bonds.[5] It is critical to completely remove the reducing agent before adding the SPDP linker, as it will react with the 2-pyridyldithiol group.[5] Use a desalting column for efficient removal.[5]
-
-
Possible Cause: Buffer contains thiol-based reducing agents.
-
Solution: Ensure that your reaction buffer is free of any thiols (e.g., DTT, β-mercaptoethanol) during the conjugation step, as these will directly compete with your target cysteine.[1]
-
Problem 3: The SPDP linker precipitates upon addition to the reaction mixture.
-
Possible Cause: Limited aqueous solubility of the SPDP crosslinker.
-
Solution: While the Gly-Gly-methoxy spacer is intended to improve solubility, the core SPDP structure has limited solubility in water.[1][2] Prepare a concentrated stock solution (e.g., 20-25 mM) in a dry, water-miscible organic solvent such as DMSO or DMF.[8][9] Add this stock solution to your aqueous protein solution dropwise while gently stirring or vortexing to prevent localized high concentrations and subsequent precipitation.[5]
-
Quantitative Data Summary
The stability and reactivity of the this compound linker are critically influenced by pH. The table below summarizes key quantitative parameters.
| Parameter | Condition | Value | Citation(s) |
| NHS Ester Half-life | pH 7.0 | Several hours | [1][2][4] |
| NHS Ester Half-life | pH 9.0 | < 10 minutes | [1][2][4] |
| Optimal Reaction pH (Amine) | NHS Ester Reaction | 7.0 - 8.0 | [1][2][4][8] |
| Optimal Reaction pH (Sulfhydryl) | 2-Pyridyldithiol Reaction | 7.0 - 8.0 | [1][2][4][8] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
This protocol should be performed if your cysteine-containing protein may have internal disulfide bonds.
-
Prepare Protein: Dissolve your protein in a suitable buffer (e.g., PBS, pH 7.2).
-
Add Reducing Agent: Add a 10- to 20-fold molar excess of TCEP solution (or 50 mM DTT) to the protein solution.[1][4][5]
-
Incubate: Let the reaction proceed at room temperature for 30-60 minutes.[1][5]
-
Remove Reducing Agent: Immediately remove the excess reducing agent using a desalting column equilibrated with a thiol-free buffer (e.g., PBS-EDTA).[1][5] The resulting protein solution now contains free sulfhydryl groups ready for conjugation.
Protocol 2: General Amine & Sulfhydryl Conjugation
This protocol outlines the modification of an amine-containing protein (Protein A) followed by conjugation to a sulfhydryl-containing molecule (Molecule B).
-
Prepare SPDP Stock: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5] Prepare a 20-25 mM stock solution in dry DMSO or DMF.[8][9]
-
Modify Protein A: Dissolve the amine-containing Protein A (1-5 mg/mL) in an amine-free buffer such as PBS at pH 7.2-8.0.[8][9]
-
Initiate Reaction: Add a 10- to 20-fold molar excess of the SPDP stock solution to the protein solution.[5]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature.[1][9]
-
Purify Modified Protein A: Remove excess, unreacted SPDP linker using a desalting column, equilibrating with the same reaction buffer.
-
Conjugate with Molecule B: Add the purified, SPDP-activated Protein A to your sulfhydryl-containing Molecule B.
-
Final Incubation: Allow the conjugation reaction to proceed for 2-16 hours at room temperature or overnight at 4°C.[9]
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any remaining byproducts.
Visual Guides
Caption: Intended reaction pathway for this compound conjugation.
Caption: Primary side reaction: Hydrolysis of the SPDP NHS ester.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 3. SPDP NHS Ester Heterobifunctional Crosslinker - Creative Biolabs [creative-biolabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
SPDP-Gly-Gly-methoxy storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of SPDP-Gly-Gly-methoxy.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) and a pyridyldithiol group that reacts with sulfhydryl (thiol) groups (e.g., on cysteine residues). The "Gly-Gly-methoxy" portion is a spacer that connects these two reactive groups. It is also membrane-permeable, allowing for intracellular crosslinking reactions.[1][2]
Q2: What are the main applications of this compound?
A2: It is primarily used for covalently linking two molecules, such as protein-protein conjugation, antibody-drug conjugation (ADC), and attaching molecules to surfaces. The disulfide bond within the pyridyldithiol group is cleavable by reducing agents, which allows for the release of the conjugated molecules under specific conditions.
Q3: What is the molecular weight of this compound?
A3: The molecular weight of this compound is 343.42 g/mol .[3]
Q4: How should I store this compound?
A4: this compound should be stored at -20°C in a dry, moisture-free environment.[4] It is important to protect it from moisture to prevent hydrolysis of the NHS ester.
Q5: How do I reconstitute this compound?
A5: It is recommended to dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][6] Do not store the reconstituted solution for long periods as the NHS ester is susceptible to hydrolysis.
Storage and Handling Conditions
Proper storage and handling are critical to ensure the stability and reactivity of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | To minimize degradation and maintain the integrity of the reactive groups. |
| Moisture | Store in a desiccated environment. | The NHS ester is highly susceptible to hydrolysis, which will inactivate the crosslinker. |
| Light | Store protected from light. | While not explicitly stated for this specific molecule, it is good practice for complex organic molecules. |
| Reconstituted Solution | Prepare fresh for each use. | The NHS ester has limited stability in aqueous solutions and organic solvents containing even trace amounts of water. |
Experimental Protocols
General Protein-Protein Conjugation Protocol
This protocol provides a general workflow for conjugating two proteins (Protein A and Protein B) using this compound.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein A (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B (containing or modified to contain sulfhydryl groups) in a thiol-free buffer (e.g., PBS, pH 7.2-8.0)
-
Reducing agent (e.g., DTT)
-
Desalting columns
Procedure:
-
Modification of Protein A with this compound: a. Prepare a stock solution of this compound in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of the this compound solution to the Protein A solution. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove excess, unreacted crosslinker using a desalting column.
-
Introduction of Sulfhydryl Groups to Protein B (if necessary):
-
If Protein B does not have free sulfhydryl groups, they can be introduced by reducing existing disulfide bonds with a reducing agent like DTT, followed by purification to remove the reducing agent.
-
-
Conjugation of Modified Protein A to Protein B: a. Mix the purified, SPDP-modified Protein A with Protein B containing free sulfhydryls. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. c. The reaction progress can be monitored by measuring the release of pyridine-2-thione at 343 nm.[5]
-
Purification of the Conjugate: a. Purify the resulting conjugate from unreacted proteins using an appropriate chromatography method (e.g., size-exclusion chromatography).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Hydrolysis of NHS ester: The this compound was exposed to moisture before or during the reaction. | Always use anhydrous solvents for reconstitution. Prepare the solution immediately before use. Ensure your protein buffer is at the optimal pH (7.2-8.0) as the hydrolysis rate increases with pH.[5][7] |
| Inactive protein: The primary amines on the protein are not accessible or have been modified. | Ensure the protein is in a suitable buffer that does not contain primary amines (e.g., Tris). Perform a buffer exchange if necessary. | |
| Insufficient crosslinker: The molar ratio of crosslinker to protein was too low. | Increase the molar excess of this compound in the reaction. | |
| Precipitation of protein during conjugation | Solvent incompatibility: Adding a large volume of organic solvent (DMSO/DMF) to the aqueous protein solution. | Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume. |
| Unwanted side reactions | Reaction with non-target molecules: The buffer contains components that react with the crosslinker (e.g., Tris, glycine, thiols). | Use a buffer that is free of primary amines and thiols. |
| Cleavage of the disulfide bond during the reaction | Presence of reducing agents: The reaction buffer inadvertently contained a reducing agent. | Ensure all buffers are free from reducing agents like DTT or β-mercaptoethanol until the cleavage step is desired. |
Visualizing Workflows and Pathways
Caption: Experimental workflow for protein-protein conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPDP-Gly-Gly-methoxy_新研博美 [xinyanbm.com]
- 3. This compound 2655474-48-7 | MCE [medchemexpress.cn]
- 4. This compound | AxisPharm [axispharm.com]
- 5. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 6. interchim.fr [interchim.fr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Monitoring SPDP-Gly-Gly-methoxy Conjugation Progress
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of SPDP-Gly-Gly-methoxy conjugation reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the this compound conjugation process.
Issue 1: Low or No Pyridine-2-thione Release Detected by UV-Vis Spectroscopy
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | The reaction between the 2-pyridyldithio group of SPDP and a sulfhydryl group is optimal at a pH of 7-8.[1][2] Ensure your reaction buffer is within this range and is free of thiols. |
| Degraded SPDP Reagent | SPDP reagents are moisture-sensitive. Ensure the reagent has been stored properly at -20°C with desiccant.[2][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. |
| Primary Amines in Buffer | The NHS ester of SPDP reacts with primary amines. Buffers such as Tris or glycine (B1666218) will compete with the intended reaction.[4] Use amine-free buffers like phosphate, carbonate/bicarbonate, or borate.[1] |
| Insufficient Incubation Time or Temperature | The reaction of the NHS ester with an amine is typically carried out for 30-60 minutes at room temperature.[3] The subsequent reaction with a sulfhydryl group may require longer incubation, from hours to overnight.[5] |
| Inefficient Removal of Excess SPDP | Unreacted SPDP can interfere with downstream steps. Use a desalting column or dialysis to remove excess reagent after the initial amine reaction.[3][5] |
Issue 2: High Polydispersity or Aggregation in the Final Conjugate
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A high DAR, especially with hydrophobic payloads, can lead to aggregation.[6] Optimize the molar ratio of the this compound linker to the antibody to achieve the desired DAR. |
| Instability of the Antibody | The conjugation process, including buffer exchange and reaction conditions, can sometimes destabilize the antibody. Ensure that the antibody is stable in the chosen reaction buffer and at the reaction temperature. |
| Inappropriate Storage | Improper storage conditions after conjugation can lead to aggregation. Store the final conjugate according to the antibody's recommended conditions, often at 2-8°C or frozen at -20°C to -80°C in appropriate buffers.[4] |
| Non-specific Conjugation | If conjugation is not well-controlled, it can lead to a heterogeneous mixture that is prone to aggregation. Consider site-specific conjugation methods if possible.[7] |
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Results
| Possible Cause | Recommended Solution |
| Inaccurate Protein Concentration | The initial concentration of the antibody must be accurate for precise molar ratio calculations. Use a reliable method like A280 absorbance or a BCA assay to determine the antibody concentration. |
| Variable Reaction Conditions | Ensure consistent reaction times, temperatures, and mixing for all conjugation reactions. Small variations can lead to different levels of conjugation. |
| Analytical Method Variability | Different analytical methods for DAR determination (e.g., UV-Vis, HIC, RP-HPLC, Mass Spectrometry) can yield slightly different results.[8] Use a consistent, well-validated method for comparison across batches. |
| Incomplete Reaction or Quenching | Ensure the conjugation reaction has gone to completion or is consistently quenched at the same time point. |
Frequently Asked Questions (FAQs)
Q1: How can I monitor the this compound conjugation reaction in real-time?
You can monitor the reaction in real-time by measuring the release of the byproduct, pyridine-2-thione, which has a maximum absorbance at 343 nm.[1][2] This allows for the direct tracking of the disulfide exchange reaction.
Q2: What is the best method to determine the final Drug-to-Antibody Ratio (DAR)?
A combination of techniques is often ideal.
-
UV-Vis Spectroscopy: This can provide an average DAR if the extinction coefficients of the antibody and the Gly-Gly-methoxy payload at different wavelengths are known.[8]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody-drug conjugates (ADCs) based on the number of conjugated drug-linkers, providing information on the distribution of different DAR species.[9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique, often performed after reducing the ADC into its light and heavy chains, can also resolve species with different numbers of conjugated payloads.[11]
-
Mass Spectrometry (MS): MS provides the most accurate determination of the average DAR and the distribution of different species by measuring the mass of the intact or reduced ADC.[12][13]
Q3: What are some key considerations for HPLC analysis of my this compound conjugate?
The "Gly-Gly-methoxy" payload may have an impact on the hydrophobicity of the ADC. For HIC, you may need to optimize the salt gradient to achieve good separation of the different DAR species. For RP-HPLC, a C4 or C8 column is often suitable for protein analysis. The choice of mobile phase, particularly the organic solvent and ion-pairing agent, may need to be optimized for best resolution.[9][14]
Q4: Can I use mass spectrometry to confirm the conjugation site?
Yes, a "middle-down" or "bottom-up" mass spectrometry approach can be used. This involves enzymatically digesting the ADC into smaller peptides and then analyzing the fragments by LC-MS/MS to identify the peptides that contain the this compound linker.[13][15]
Q5: My final conjugate shows a high level of aggregation. What can I do?
Aggregation is often caused by high hydrophobicity from the conjugated payload.[6] Try reducing the molar excess of the this compound linker during the conjugation reaction to achieve a lower average DAR. You can also explore different buffer conditions for the final formulation, such as varying the pH or including excipients that are known to reduce protein aggregation.
Experimental Protocols & Data Presentation
Protocol 1: Real-Time Monitoring by UV-Vis Spectroscopy
This protocol describes how to monitor the release of pyridine-2-thione to track the progress of the sulfhydryl-reactive step of the conjugation.
Materials:
-
SPDP-modified protein in an amine-free buffer (e.g., PBS, pH 7.2)
-
Thiol-containing molecule (e.g., reduced antibody or peptide)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Initiate the conjugation reaction by mixing the SPDP-modified protein with the thiol-containing molecule.
-
Immediately measure the absorbance of the reaction mixture at 343 nm. This is your t=0 reading.
-
Continue to measure the absorbance at 343 nm at regular time intervals (e.g., every 5-10 minutes).
-
The reaction is complete when the absorbance at 343 nm plateaus.
-
The concentration of released pyridine-2-thione can be calculated using the Beer-Lambert law (ε₃₄₃ₙₘ = 8,080 M⁻¹cm⁻¹).
Expected Data:
| Time (minutes) | Absorbance at 343 nm | Concentration of Pyridine-2-thione (µM) |
| 0 | 0.05 | 6.19 |
| 10 | 0.25 | 30.94 |
| 20 | 0.40 | 49.50 |
| 30 | 0.50 | 61.88 |
| 40 | 0.55 | 68.07 |
| 50 | 0.56 | 69.31 |
| 60 | 0.56 | 69.31 |
Protocol 2: DAR Determination by HIC-HPLC
This protocol provides a general method for analyzing the DAR distribution of an ADC.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the purified this compound ADC.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.[10]
-
Monitor the absorbance at 280 nm.
-
Peaks will elute in order of decreasing hydrophobicity (higher DAR species elute later). Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the peak areas.
Example Data Summary:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 8.5 | 15 |
| DAR2 | 12.1 | 45 |
| DAR4 | 15.3 | 30 |
| DAR6 | 17.8 | 10 |
| Average DAR | - | 3.0 |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Logical workflow for monitoring and characterizing the conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. confluore.com [confluore.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. impact-of-payload-hydrophobicity-on-the-stability-of-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 7. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmiweb.com [pharmiweb.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. criver.com [criver.com]
Technical Support Center: Post-Reaction Purification of SPDP-Gly-Gly-methoxy Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective removal of excess SPDP-Gly-Gly-methoxy linker after a conjugation reaction. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of your bioconjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after the conjugation reaction?
A1: The removal of unreacted this compound is a critical step for several reasons. Firstly, excess linker can compete with the conjugated antibody for binding sites in downstream applications, leading to inaccurate results. Secondly, the presence of free linker can interfere with analytical techniques used to characterize the conjugate, such as determining the drug-to-antibody ratio (DAR). Finally, for therapeutic applications, residual small molecules must be cleared to meet safety and regulatory standards.[1][]
Q2: What are the primary methods for removing small molecules like this compound from a protein or antibody solution?
A2: The most common and effective methods for this type of purification are based on size-based separation. These include:
-
Size-Exclusion Chromatography (SEC) / Desalting: This chromatographic technique separates molecules based on their size. Larger molecules (the conjugated antibody) elute first, while smaller molecules (excess linker) are retained in the porous beads of the column and elute later.[1][3]
-
Dialysis: This method involves the use of a semi-permeable membrane that allows the passage of small molecules while retaining larger ones. By exchanging the buffer multiple times, the concentration of the small, unwanted molecules is significantly reduced.[3]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and scalable method for buffer exchange and the removal of small molecules. The solution is passed tangentially across a membrane, allowing smaller molecules to pass through while retaining the larger conjugate.[1][]
Q3: Which purification method is the most suitable for my experiment?
A3: The choice of method depends on several factors, including the volume of your sample, the required purity, processing time, and available equipment. The table below provides a comparison to help you decide.
Data Presentation: Comparison of Purification Methods
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane | Convection across a semi-permeable membrane |
| Typical Efficiency | >99% removal of small molecules | >99% removal with sufficient buffer exchanges | >99% removal with sufficient diavolumes |
| Processing Time | Fast (minutes to hours) | Slow (hours to days) | Fast (hours) |
| Sample Volume | Small to large | Small to large | Medium to very large |
| Sample Dilution | Can be significant | Minimal | Minimal (can also concentrate the sample) |
| Scalability | Good | Limited | Excellent |
| Cost | Moderate to high (column and system) | Low (membranes and buffers) | High (system and cassettes) |
| Key Advantage | High resolution and speed for smaller volumes | Simple, low cost, and gentle on the sample | Fast, scalable, and can concentrate the sample |
Note: Efficiency is dependent on proper experimental setup and optimization.
Experimental Workflow for Purification
The general workflow for purifying your conjugate after the reaction involves separating the large, conjugated molecule from the smaller, unreacted linker. The following diagram illustrates the typical steps.
Troubleshooting Guide
This section addresses common problems encountered during the removal of excess this compound.
| Problem | Possible Cause | Recommended Solution |
| Incomplete removal of excess linker. | Inadequate separation: The chosen purification method may not be optimized. | For SEC: Ensure the column is properly packed and has the appropriate size exclusion limit for your molecules. Increase the column length for better resolution. For Dialysis: Increase the number of buffer changes and the duration of dialysis. Ensure the buffer volume is at least 100 times the sample volume. For TFF: Increase the number of diafiltration volumes. Check for membrane fouling. |
| Low recovery of the conjugated antibody. | Non-specific binding: The antibody may be binding to the purification materials (e.g., column matrix, membrane). Aggregation: The conjugation or purification process may have induced protein aggregation. | For SEC: Use a column with a biocompatible matrix. Consider adding a non-ionic detergent to the buffer. For Dialysis: Use a high-quality, low-binding dialysis membrane. For TFF: Operate at a lower transmembrane pressure to minimize protein aggregation at the membrane surface.[4] |
| Conjugate instability after purification. | Buffer incompatibility: The final buffer may not be optimal for the stability of the conjugate. | Perform a buffer exchange into a formulation buffer that is known to be suitable for the antibody. |
| High variability between purification runs. | Inconsistent procedure: Minor variations in the protocol can lead to different outcomes. | Standardize all steps of the purification process, including buffer preparation, sample loading, and elution/collection. |
Decision-Making for Troubleshooting Purification
The following diagram provides a logical approach to troubleshooting common purification issues.
Detailed Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) / Desalting
-
Column Selection: Choose a desalting column with a molecular weight cut-off (MWCO) that is appropriate for your antibody (typically >40 kDa) and the small molecule linker.
-
Equilibration: Equilibrate the column with at least 5 column volumes of your desired final buffer (e.g., PBS).
-
Sample Loading: Apply the reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).
-
Elution: Elute the sample with the equilibration buffer. The larger conjugated antibody will pass through the column in the void volume and elute first.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm to identify the protein-containing fractions.
-
Analysis: Pool the protein-containing fractions and analyze for purity and concentration.
Protocol 2: Dialysis
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10-20 kDa). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for buffer influx.
-
Dialysis: Place the sealed dialysis unit in a beaker containing the dialysis buffer (at least 100 times the sample volume). Stir the buffer gently at 4°C.
-
Buffer Exchange: Change the dialysis buffer at least 3-4 times over a period of 24-48 hours to ensure complete removal of the small molecules.
-
Sample Recovery: Carefully remove the sample from the dialysis unit.
-
Analysis: Analyze the purified sample for purity and concentration.
Protocol 3: Tangential Flow Filtration (TFF) / Diafiltration
-
System Setup: Select a TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa). Sanitize and equilibrate the TFF system and membrane with the desired buffer.
-
Sample Concentration (Optional): If the sample is dilute, you can first concentrate it by recirculating the sample through the system and removing permeate.
-
Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate that permeate is being removed. This maintains a constant sample volume while washing out the small molecules. Perform at least 5-7 diavolumes for efficient removal.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated sample from the system.
-
Analysis: Analyze the final product for purity and concentration.[]
References
Validation & Comparative
A Head-to-Head Battle of ADC Linkers: SPDP-Gly-Gly-methoxy vs. SMCC in Antibody-Drug Conjugate Production
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision point in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). This guide provides an in-depth, objective comparison of two prominent linker technologies: the cleavable SPDP-Gly-Gly-methoxy and the non-cleavable SMCC. By examining their mechanisms, performance data, and experimental protocols, this document aims to equip scientists with the necessary information to make informed decisions for their ADC development programs.
The linker connecting the antibody to the cytotoxic payload is a pivotal component that dictates the stability, efficacy, and toxicity profile of an ADC. The this compound linker represents a cleavable strategy, incorporating a peptide sequence for enzymatic release of the drug, while the SMCC linker exemplifies a non-cleavable approach, relying on the complete degradation of the antibody in the lysosome to free the payload.
Unveiling the Mechanisms: A Tale of Two Linker Strategies
The fundamental difference between this compound and SMCC lies in their drug release mechanisms.
This compound , a cleavable linker, is designed for controlled release of the payload within the target cell. It consists of three key components:
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This moiety reacts with primary amines (like lysine (B10760008) residues) on the antibody. The pyridyldithio group then forms a disulfide bond with a thiol-containing payload. This disulfide bond is susceptible to cleavage in the reducing environment of the cell.
-
Gly-Gly (Diglycine) peptide: This peptide spacer is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.
-
Methoxy (B1213986) group: The inclusion of a methoxy group can influence the linker's hydrophilicity and overall pharmacokinetic properties.
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) , a non-cleavable linker, forms a stable covalent bond between the antibody and the payload. Its heterobifunctional structure allows for a two-step conjugation process:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines on the antibody, forming a stable amide bond.
-
Maleimide (B117702) group: This group reacts with sulfhydryl (thiol) groups on the cytotoxic drug, creating a stable thioether bond.
The release of the drug from an SMCC-linked ADC occurs only after the entire antibody is degraded within the lysosome of the target cell. This results in the release of the payload still attached to the linker and the lysine residue from the antibody.
Performance Under the Microscope: A Data-Driven Comparison
While direct comparative data for the exact this compound linker is limited in publicly available literature, studies on structurally similar peptide-containing cleavable linkers, such as a triglycyl (CX) linker, provide valuable insights when compared against the well-established SMCC linker.
| Parameter | This compound (via triglycyl peptide linker proxy) | SMCC | Key Considerations |
| Linker Type | Cleavable (Enzyme-sensitive) | Non-cleavable | The release mechanism dictates the nature of the active metabolite and potential for bystander effect. |
| Stability in Circulation | Generally stable, but susceptible to premature cleavage by circulating proteases. The triglycyl peptide linker has demonstrated high stability in mouse plasma.[1] | Highly stable due to robust amide and thioether bonds.[2] | Linker stability is crucial for minimizing off-target toxicity. |
| Payload Release Mechanism | Enzymatic cleavage of the peptide and/or reduction of the disulfide bond in the lysosome. | Proteolytic degradation of the entire antibody in the lysosome. | The release mechanism impacts the kinetics of drug action. |
| Active Metabolite | Free payload (or payload with a small linker fragment). | Payload-linker-amino acid complex. | The nature of the metabolite affects its membrane permeability and potential for a bystander effect. |
| Bystander Effect | Possible, as the released payload can potentially diffuse out of the target cell and kill neighboring antigen-negative cells. | Generally absent, as the charged payload-linker-amino acid complex is typically membrane-impermeable. | The bystander effect can be advantageous in treating heterogeneous tumors but may also increase off-target toxicity. |
| In Vitro Cytotoxicity (IC50) | A triglycyl-DM1 ADC showed 5- to 100-fold lower IC50 values than an SMCC-DM1 ADC in some cell lines, particularly in a multidrug-resistant line.[3] | Effective, but potency can be lower than some cleavable linker ADCs in certain cell lines.[3] | Potency is cell-line dependent and influenced by factors like antigen expression and lysosomal activity. |
| In Vivo Efficacy | A triglycyl-DM1 ADC was more active at a lower dose (3 mg/kg) than an SMCC-DM1 ADC (15 mg/kg) in vivo.[1] | Proven efficacy in multiple clinical and preclinical models. | In vivo performance is the ultimate measure of an ADC's therapeutic potential. |
| Therapeutic Index | A triglycyl-DM1 ADC showed a 50-fold higher preclinical therapeutic index (MTD/MED ratio) compared to an SMCC-DM1 ADC.[1] | Generally considered to have a good therapeutic index due to high stability. | A wider therapeutic index indicates a better balance between efficacy and toxicity. |
Table 1: Comparative Performance of this compound (via triglycyl peptide linker proxy) vs. SMCC Linkers
Experimental Corner: Protocols for ADC Production
Detailed and directly comparable experimental protocols are essential for reproducible ADC manufacturing and for making informed decisions based on empirical data.
Protocol 1: ADC Production using SMCC Linker
This protocol outlines the steps for conjugating a thiol-containing drug to an antibody using the SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
SMCC crosslinker
-
Thiol-containing cytotoxic drug
-
Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.2)
-
Quenching solution (e.g., 1 M Tris, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Antibody Modification with SMCC:
-
Dissolve SMCC in a water-miscible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Add a 5- to 10-fold molar excess of the SMCC solution to the mAb solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of SMCC-modified Antibody:
-
Remove excess SMCC by SEC using a desalting column equilibrated with Reaction Buffer or by TFF.
-
-
Conjugation with Thiol-containing Drug:
-
Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).
-
Add a 1.5- to 3-fold molar excess of the drug solution to the purified SMCC-modified antibody.
-
Incubate the reaction for 4-16 hours at 4°C or room temperature.
-
-
Quenching the Reaction:
-
Add a final concentration of 1 mM N-acetylcysteine or cysteine to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug, linker, and antibody using SEC or TFF.
-
Buffer exchange the final ADC product into a formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).
-
Assess purity and aggregation by SEC.
-
Protocol 2: ADC Production using this compound Linker
This protocol provides a general framework for conjugating a thiol-containing drug to an antibody using a peptide-based SPDP linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
This compound linker
-
Thiol-containing cytotoxic drug
-
Reaction Buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)
-
Reducing agent (e.g., DTT or TCEP)
-
Purification system (e.g., SEC or TFF)
Procedure:
-
Antibody Modification with this compound:
-
Dissolve the this compound linker in a water-miscible organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Add a 5- to 10-fold molar excess of the linker solution to the mAb solution (typically 5-10 mg/mL in Reaction Buffer).
-
Incubate for 1-2 hours at room temperature.
-
Remove excess linker by SEC or TFF, exchanging into Reaction Buffer.
-
-
Drug-Linker Conjugation (Formation of Pyridyl Disulfide Adduct with Drug):
-
This step can be performed in two ways:
-
Pre-formation of Drug-Linker: React the this compound linker with the thiol-containing drug first to form a drug-linker intermediate. This intermediate, now containing an NHS ester, is then reacted with the antibody.
-
Sequential Conjugation: First, modify the antibody with the this compound linker as described in step 1. Then, react the thiol-containing drug with the pyridyldithio group on the modified antibody.
-
-
-
For Sequential Conjugation (assuming step 1 is complete):
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add a 2- to 5-fold molar excess of the drug to the SPDP-modified antibody.
-
Incubate the reaction for 2-4 hours at room temperature. The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to follow the reaction progress.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug and linker by SEC or TFF.
-
Buffer exchange the final ADC product into a formulation buffer.
-
-
Characterization:
-
Determine the DAR by measuring the absorbance of the released pyridine-2-thione upon reduction with DTT and the protein concentration. HIC can also be used.
-
Assess purity and aggregation by SEC.
-
Conclusion: Selecting the Optimal Linker for Your ADC
The choice between this compound and SMCC is not a one-size-fits-all decision. It is a strategic choice that depends on the specific therapeutic goals, the nature of the target antigen, and the properties of the cytotoxic payload.
This compound and similar cleavable peptide linkers offer the potential for enhanced potency, particularly against multidrug-resistant tumors, and the ability to induce a bystander effect. This can be highly advantageous for treating heterogeneous tumors where not all cells express the target antigen. However, the risk of premature linker cleavage and potential off-target toxicity must be carefully evaluated.
SMCC , as a non-cleavable linker, provides exceptional stability in circulation, which can lead to a more favorable safety profile and a wider therapeutic window in some contexts. The lack of a bystander effect makes it a suitable choice for targets that are highly and homogeneously expressed on tumor cells, minimizing damage to surrounding healthy tissue.
Ultimately, the optimal linker selection will be guided by rigorous preclinical evaluation, including in vitro and in vivo studies that assess stability, efficacy, and toxicity. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this critical aspect of ADC development, paving the way for the next generation of targeted cancer therapies.
References
A Comparative Guide to Thiol-Reactive Crosslinkers: Alternatives to SPDP-Gly-Gly-methoxy
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinker is paramount to the success of their work. SPDP-Gly-Gly-methoxy, a heterobifunctional crosslinker with an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive pyridyldithiol group, is a valuable tool. However, a range of alternatives exists, each with distinct reactivity, stability, and spacer arm characteristics. This guide provides an objective comparison of this compound and its alternatives, supported by available data and detailed experimental protocols to inform the selection of the optimal reagent for specific research needs.
Overview of Thiol-Reactive Chemistries
Thiol-reactive crosslinkers are essential for site-specific modification of proteins and other biomolecules at cysteine residues. The primary alternatives to the pyridyldithiol chemistry of SPDP fall into three main categories: maleimides, haloacetyls, and vinyl sulfones. Each of these functional groups reacts with free sulfhydryl groups to form a stable covalent bond, but the nature of the bond, reaction kinetics, and stability differ significantly.
This compound itself is an amine- and thiol-reactive crosslinker. The "SPDP" portion provides the pyridyldithiol group for thiol reactivity and an NHS ester for reaction with primary amines. The "Gly-Gly-methoxy" component is a dipeptide linker that provides spacing and can influence the solubility and steric hindrance of the crosslinker. Its membrane permeability allows for intracellular crosslinking reactions.
Comparative Performance of Thiol-Reactive Crosslinkers
The choice of a thiol-reactive crosslinker is often a trade-off between reaction speed, specificity, and the stability of the resulting bond. The following table summarizes the key performance characteristics of the major classes of thiol-reactive crosslinkers.
| Feature | Pyridyldithiol (e.g., SPDP) | Maleimide | Haloacetyl (Iodo/Bromoacetyl) | Vinyl Sulfone |
| Reactive Group | Pyridyl disulfide | Maleimide | Iodoacetyl or Bromoacetyl | Vinyl sulfone |
| Resulting Bond | Disulfide (-S-S-)[1][2] | Thioether[2] | Thioether[2] | Thioether[2] |
| Bond Stability | Cleavable with reducing agents (e.g., DTT, TCEP) | Generally stable, but can undergo retro-Michael addition leading to deconjugation | Highly stable | Highly stable |
| Optimal Reaction pH | 7-8 for thiol reaction; 7-9 for NHS ester reaction | 6.5-7.5 for thiol specificity | 7.5-8.5 | Neutral to slightly acidic for thiol specificity |
| Reaction Speed | Moderate | Fast | Slower than maleimides | Moderate |
| Selectivity | High for thiols | Highly thiol-selective at pH 6.5-7.5; can react with amines at pH > 8.5 | Can react with other nucleophiles (e.g., histidine, methionine) at higher pH or with large excess of reagent | Specific for thiols under mildly acidic conditions |
| Key Advantage | Cleavable linkage for applications like drug release | Fast and efficient conjugation | Forms a very stable, non-reversible bond | Forms a very stable bond, less prone to hydrolysis than maleimides |
| Potential Issues | Premature cleavage in reducing environments | Instability of the thioether bond in the presence of other thiols | Potential for off-target reactions | Slower reaction rate compared to maleimides |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for two common heterobifunctional crosslinkers, SMCC (a maleimide-containing crosslinker) and SPDP.
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing free sulfhydryl groups (Protein-SH) using Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Materials:
-
Protein-NH₂ (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein-SH (in a buffer at pH 6.5-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Preparation of Maleimide-Activated Protein-NH₂:
-
Dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the Protein-NH₂ solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove excess, non-reacted SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.
-
-
Conjugation to Protein-SH:
-
If Protein-SH has disulfide bonds, reduce them using a reducing agent like TCEP, followed by removal of the reducing agent using a desalting column.
-
Immediately combine the purified maleimide-activated Protein-NH₂ with the Protein-SH in a desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
(Optional) To stop the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added.
-
The final conjugate can be purified from unconjugated proteins by size-exclusion chromatography.
-
Protocol 2: Two-Step Protein-Protein Conjugation using SPDP
This protocol outlines the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH) using N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
Materials:
-
Protein-NH₂ (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Protein-SH (in a buffer at pH 7.0-7.5)
-
SPDP crosslinker
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for cleavage (optional)
Procedure:
-
Preparation of Pyridyldithiol-Activated Protein-NH₂:
-
Equilibrate the SPDP reagent to room temperature before opening.
-
Immediately before use, prepare a 20 mM solution of SPDP in DMSO or DMF.
-
Add a 20-fold molar excess of the SPDP solution to 2-5 mg of Protein-NH₂ dissolved in 1.0 mL of PBS.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SPDP by buffer exchange using a desalting column equilibrated with PBS.
-
-
Conjugation to Protein-SH:
-
Combine the purified pyridyldithiol-activated Protein-NH₂ with the Protein-SH.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The formation of the disulfide bond can be monitored by measuring the release of pyridine-2-thione at 343 nm.
-
The final conjugate can be purified from the unconjugated proteins using an appropriate size-exclusion chromatography method.
-
-
Cleavage of the Disulfide Bond (Optional):
-
To cleave the disulfide bond, add DTT to a final concentration of 25-50 mM.
-
Incubate for 30 minutes at room temperature.
-
The cleaved proteins can be separated by size-exclusion chromatography.
-
Visualizing Crosslinking Chemistries and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical reactions and experimental workflows.
Caption: Reaction schemes for SPDP and Maleimide crosslinkers.
Caption: General workflow for a two-step crosslinking reaction.
Conclusion
The selection of a thiol-reactive crosslinker extends beyond a simple consideration of the reactive end groups. The nature of the resulting covalent bond, its stability under physiological conditions, and the kinetics of the conjugation reaction are all critical parameters that can influence the outcome of an experiment. While this compound offers the advantage of a cleavable disulfide linkage, alternatives such as maleimides, haloacetyls, and vinyl sulfones provide options for forming more stable thioether bonds. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate crosslinking strategy to achieve their scientific goals. The development of next-generation crosslinkers continues to expand the toolkit available, offering enhanced stability and improved physicochemical properties for the design of advanced bioconjugates.
References
Efficacy of SPDP-Gly-Gly-Methoxy Linked ADCs In Vitro: A Comparative Guide
The in vitro efficacy of Antibody-Drug Conjugates (ADCs) is critically dependent on the design of the linker connecting the antibody to the cytotoxic payload. The hypothetical SPDP-Gly-Gly-methoxy linker combines three key elements: a disulfide-based conjugation moiety (SPDP), a dipeptide cleavable motif (Gly-Gly), and a methoxy-containing self-immolative spacer. This guide provides a comparative analysis of the expected in vitro performance of ADCs utilizing such a linker, supported by experimental data from analogous linker technologies.
Mechanism of Action
The proposed this compound linker is designed for a dual-release mechanism, enhancing tumor-specific payload delivery. Initially, the ADC binds to the target antigen on the cancer cell surface and is internalized, typically via endocytosis. The ADC-antigen complex is then trafficked to the lysosome. Inside the lysosome, the acidic environment and high concentration of proteases, such as cathepsin B, lead to the cleavage of the Gly-Gly dipeptide. This enzymatic cleavage triggers the fragmentation of the methoxy-containing self-immolative spacer, which in turn releases the active cytotoxic payload. Additionally, the disulfide bond within the SPDP component can be reduced in the intracellular environment, providing an alternative or sequential release pathway.
Comparative Performance of Linker Components
The overall efficacy of the this compound linker is determined by the interplay of its constituent parts. The following table summarizes the in vitro characteristics of different linker technologies, providing a basis for comparison.
| Linker Type | Release Mechanism | Plasma Stability | Bystander Effect | Key Considerations |
| Disulfide (e.g., SPDP) | Reduction in high glutathione (B108866) environments (intracellular) | Moderate; can be sensitive to reducing agents in plasma. | High (if payload is membrane-permeable) | Stability can be enhanced by steric hindrance around the disulfide bond. |
| Dipeptide (e.g., Val-Cit) | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | High | High (if payload is membrane-permeable) | Widely used and well-validated; cleavage efficiency can vary between different dipeptide sequences.[][2] |
| Dipeptide (e.g., Gly-Gly) | Enzymatic cleavage by lysosomal proteases | Generally high, but potentially less stable than tetrapeptides. | High (if payload is membrane-permeable) | May offer different cleavage kinetics compared to Val-Cit.[3] |
| Tetrapeptide (e.g., GGFG) | Enzymatic cleavage by lysosomal proteases | Very High | High (if payload is membrane-permeable) | Often more stable in circulation than dipeptide linkers.[] |
| Non-cleavable (e.g., SMCC) | Antibody degradation in the lysosome | Very High | Low to none | Payload is released with an amino acid attached, which may affect its activity. |
Experimental Protocols
To evaluate the in vitro efficacy of an ADC with a novel linker such as this compound, a series of standardized assays are required.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the ADC required to kill 50% of a target cancer cell population (IC50).
Methodology:
-
Cell Culture: Target antigen-positive (e.g., HER2+) and antigen-negative (e.g., MCF-7) cancer cell lines are cultured in appropriate media.
-
ADC Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC, a non-targeting control ADC, and the free payload for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The percentage of viable cells is plotted against the ADC concentration, and the IC50 value is calculated using a non-linear regression model.
Plasma Stability Assay
Objective: To assess the stability of the ADC linker and the extent of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Analysis: At each time point, an aliquot is taken, and the amount of intact ADC and released payload is quantified using methods such as ELISA for the antibody component and LC-MS/MS for the payload.
-
Data Analysis: The percentage of intact ADC is plotted over time to determine its plasma half-life.
Bystander Killing Assay
Objective: To determine if the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells.
Methodology:
-
Co-culture: Antigen-positive and antigen-negative cells (labeled with different fluorescent markers) are co-cultured.
-
ADC Treatment: The co-culture is treated with the ADC for a specified period.
-
Flow Cytometry Analysis: The viability of both cell populations is assessed by flow cytometry, quantifying the percentage of dead cells in the antigen-negative population.
Conclusion
The hypothetical this compound linker represents a sophisticated approach to ADC design, aiming to combine the benefits of both reductive and enzymatic cleavage mechanisms for enhanced tumor-specific payload release. Based on the performance of its constituent components, it is anticipated to exhibit high plasma stability and potent in vitro cytotoxicity, coupled with the potential for a significant bystander effect. Rigorous in vitro testing, following the protocols outlined above, is essential to validate these properties and to benchmark its performance against established linker technologies. The modular nature of this linker design also offers opportunities for further optimization by modifying the dipeptide sequence or the self-immolative spacer to fine-tune the release kinetics and overall therapeutic index of the ADC.
References
In Vivo Stability of SPDP-Gly-Gly-methoxy Linkers: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the complex landscape of antibody-drug conjugates (ADCs), linker stability is a paramount consideration. The linker, which connects the monoclonal antibody to the cytotoxic payload, plays a critical role in the overall efficacy and safety of the ADC. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. This guide provides a comparative analysis of the in vivo stability of the SPDP-Gly-Gly-methoxy linker, placing it in context with other commonly used linker technologies and providing supporting experimental data and protocols.
The this compound linker belongs to the class of cleavable disulfide linkers. The core of this linker is the succinimidyl 3-(2-pyridyldithio)propionate (SPDP) group, which contains a disulfide bond designed to be cleaved in the reducing environment of the intracellular space, where glutathione (B108866) concentrations are significantly higher than in the bloodstream. The "Gly-Gly-methoxy" portion of the linker introduces a short dipeptide motif with a methoxy (B1213986) cap. This modification is strategically important as it influences the steric hindrance around the disulfide bond, a key factor in determining the linker's stability in vivo.[1][2]
Comparative In Vivo Stability of ADC Linkers
The in vivo stability of an ADC is a critical determinant of its therapeutic index.[3] A stable linker ensures that the cytotoxic payload is delivered specifically to the target tumor cells, minimizing collateral damage to healthy tissues. The following table summarizes quantitative data on the in vivo stability of various linker types, providing a benchmark for evaluating the performance of the this compound linker. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental models, antibodies, and payloads used.
| Linker Type | Linker Subtype/Example | ADC Model | Animal Model | Key Stability Findings | Reference(s) |
| Disulfide | SPDP-based (Sterically Hindered) | huC242-SPDB-DM4 | SCID Mice | Increased steric hindrance around the disulfide bond correlated with greater plasma stability. The SPDB linker, which has two methyl groups adjacent to the disulfide bond, showed improved stability and efficacy compared to less hindered linkers. | [1][4] |
| Unhindered Disulfide | Tmab-SG3231 | nu/nu Mice | Disulfide linkers without significant steric hindrance can exhibit payload loss over time in vivo. | ||
| Peptide | Val-Cit (vc) | anti-CD79b-MMAE | Rat | Can be susceptible to premature cleavage by extracellular enzymes like elastase, leading to systemic payload release. | |
| Glu-Val-Cit (EVCit) | HER2-targeting ADC-MMAF | Mice | The addition of a glutamic acid residue significantly improved stability in mouse plasma compared to the standard Val-Cit linker. | ||
| Non-Cleavable | Thioether (e.g., SMCC) | huC242-SMCC-DM1 | SCID Mice | Generally exhibit high stability in circulation, with payload release depending on the complete degradation of the antibody in the lysosome. |
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of in vivo linker stability is crucial for the preclinical development of ADCs. The two most common methods for quantifying ADC stability in vivo are ELISA-based quantification of the intact ADC and LC-MS/MS-based quantification of the prematurely released, free payload.
ELISA-Based Quantification of Intact ADC
This method measures the concentration of the antibody-drug conjugate that remains fully intact in plasma samples over time.
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the chosen animal model (e.g., mice or rats) at a specified dosage.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 6, 24, 48, 96, and 168 hours) post-injection. Process the blood to obtain plasma.
-
Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the monoclonal antibody of the ADC. Incubate and wash to remove any unbound antigen.
-
Blocking: Add a blocking buffer to the wells to prevent non-specific binding of proteins. Incubate and then wash the plate.
-
Sample Incubation: Add diluted plasma samples to the coated and blocked wells. The intact ADC in the plasma will bind to the captured antigen. Incubate and wash to remove unbound components.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This secondary antibody will only bind to the ADC that has retained its payload. Incubate and wash.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate that reacts with the enzyme on the detection antibody to produce a measurable signal.
-
Data Analysis: Measure the signal intensity using a plate reader. The signal is directly proportional to the amount of intact ADC present in the plasma sample. A decrease in signal over time indicates linker cleavage.
LC-MS/MS-Based Quantification of Free Payload
This highly sensitive and specific method quantifies the amount of cytotoxic drug that has been released from the ADC into the circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: Follow the same procedure as described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent, such as acetonitrile, to the plasma samples to precipitate proteins, including the ADC and other plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the small-molecule free payload.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the supernatant into a liquid chromatography system to separate the free payload from other components in the sample.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected, providing highly specific quantification.
-
-
Data Analysis: The amount of free payload is determined by comparing its signal to a standard curve generated with known concentrations of the payload. An increase in the concentration of free payload over time signifies linker instability.
Visualizing the Experimental Workflow
To provide a clear understanding of the process for evaluating ADC stability, the following diagram illustrates the key steps involved in the in vivo assessment.
Caption: Workflow for assessing the in vivo stability of ADCs.
Conclusion
The in vivo stability of the this compound linker is anticipated to be influenced by the steric hindrance provided by the dipeptide and methoxy components, which can shield the disulfide bond from premature reduction in the bloodstream. Comparative data suggests that sterically hindered disulfide linkers offer a favorable balance between plasma stability and efficient payload release within the target cell. For researchers developing novel ADCs, a thorough in vivo evaluation using robust methodologies such as ELISA and LC-MS/MS is essential to characterize the stability profile of the chosen linker and to ensure the development of a safe and effective therapeutic. The choice of linker should always be tailored to the specific antibody, payload, and target indication to maximize the therapeutic potential of the ADC.
References
A Head-to-Head Comparison of SPDP-Based Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design of bioconjugates, influencing stability, reactivity, and ultimately, therapeutic efficacy. Among the diverse array of available options, SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) and its derivatives are a prominent class of heterobifunctional crosslinkers. These reagents are widely utilized for their ability to form cleavable disulfide bonds between amine- and sulfhydryl-containing molecules, a key feature in applications such as antibody-drug conjugates (ADCs) and protein-protein crosslinking.
This guide provides an objective comparison of various SPDP-based linkers, supported by experimental data and detailed methodologies, to facilitate an informed selection process for your specific bioconjugation needs. We will delve into the key characteristics, performance metrics, and experimental considerations for SPDP, LC-SPDP, Sulfo-LC-SPDP, and PEGylated SPDP linkers.
Comparative Performance of SPDP-Based Linkers
The selection of an appropriate SPDP-based linker hinges on a balance of several factors, including the desired spacer arm length, solubility requirements of the reaction, and the stability of the resulting conjugate. The following tables summarize the key properties and performance characteristics of commonly used SPDP linkers.
| Linker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Key Features |
| SPDP | 312.36 | 6.8 | Soluble in organic solvents (e.g., DMSO, DMF)[1] | Short-chain linker, suitable for applications where a compact bridge is desired. |
| LC-SPDP | 425.53 | 15.7 | Soluble in organic solvents (e.g., DMSO, DMF)[2] | Long-chain linker, provides greater separation between conjugated molecules, potentially reducing steric hindrance. |
| Sulfo-LC-SPDP | 527.57 | 15.7 | Water-soluble[1][3] | Sulfonated version of LC-SPDP, ideal for reactions in aqueous buffers without the need for organic solvents. Membrane-impermeable.[3] |
| PEG-SPDP | Variable (e.g., PEG4: 559.65, PEG12: 912.07) | Variable (e.g., PEG4: 25.7, PEG12: 54.1) | Soluble in organic solvents; PEGylation enhances solubility of the final conjugate in aqueous solutions | Polyethylene glycol spacer provides increased hydrophilicity and can improve the pharmacokinetic properties of the bioconjugate. |
| Parameter | SPDP | LC-SPDP | Sulfo-LC-SPDP | PEG-SPDP |
| Amine Reactivity | NHS ester reacts with primary amines at pH 7-8. | NHS ester reacts with primary amines at pH 7-8. | Sulfo-NHS ester reacts with primary amines at pH 7-8 in aqueous buffers. | NHS ester reacts with primary amines at pH 7-8. |
| Sulfhydryl Reactivity | Pyridyldithiol group reacts with sulfhydryls at pH 7-8. | Pyridyldithiol group reacts with sulfhydryls at pH 7-8. | Pyridyldithiol group reacts with sulfhydryls at pH 7-8. | Pyridyldithiol group reacts with sulfhydryls at pH 7-8. |
| Cleavage Condition | Reducible by dithiothreitol (B142953) (DTT), TCEP, or intracellular glutathione (B108866). | Reducible by DTT, TCEP, or intracellular glutathione. | Reducible by DTT, TCEP, or intracellular glutathione. | Reducible by DTT, TCEP, or intracellular glutathione. |
| Reaction Monitoring | Release of pyridine-2-thione can be monitored by measuring absorbance at 343 nm. | Release of pyridine-2-thione can be monitored by measuring absorbance at 343 nm. | Release of pyridine-2-thione can be monitored by measuring absorbance at 343 nm. | Release of pyridine-2-thione can be monitored by measuring absorbance at 343 nm. |
| NHS Ester Stability | Half-life of several hours at pH 7, <10 minutes at pH 9. | Half-life of several hours at pH 7, <10 minutes at pH 9. | Generally more stable to hydrolysis than NHS esters, but should be used promptly in aqueous solution. | Half-life of several hours at pH 7, <10 minutes at pH 9. |
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for key experiments using SPDP-based linkers.
Protocol 1: Two-Step Protein-Protein Conjugation using SPDP
This protocol describes the conjugation of two proteins, one of which will be modified with SPDP to introduce a pyridyldithiol group, and the other will have its disulfide bonds reduced to generate free sulfhydryls.
Materials:
-
SPDP linker (SPDP, LC-SPDP, or Sulfo-LC-SPDP)
-
Protein A (to be modified with SPDP)
-
Protein B (to be reduced)
-
Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Reducing Agent (e.g., Dithiothreitol - DTT)
-
Reduction Buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5)
-
Desalting columns
-
Organic solvent (e.g., DMSO or DMF) if using non-sulfonated SPDP
Procedure:
-
Protein A Modification with SPDP: a. Prepare a stock solution of the SPDP linker (e.g., 20 mM) in an appropriate solvent (DMSO/DMF for SPDP/LC-SPDP, water for Sulfo-LC-SPDP). b. Dissolve Protein A in Amine Reaction Buffer to a concentration of 1-10 mg/mL. c. Add a 10- to 20-fold molar excess of the SPDP stock solution to the Protein A solution. d. Incubate the reaction for 30-60 minutes at room temperature. e. Remove excess, non-reacted SPDP linker using a desalting column equilibrated with Amine Reaction Buffer.
-
Protein B Reduction: a. Dissolve Protein B in Reduction Buffer. b. Add a 100-fold molar excess of DTT. c. Incubate for 30 minutes at room temperature. d. Remove excess DTT using a desalting column equilibrated with Amine Reaction Buffer.
-
Conjugation of Modified Protein A and Reduced Protein B: a. Mix the SPDP-modified Protein A with the reduced Protein B in a molar ratio of 1:1. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. c. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification and Analysis: a. Purify the resulting conjugate using size-exclusion chromatography (SEC) to separate the conjugate from unreacted proteins. b. Analyze the fractions by SDS-PAGE under non-reducing and reducing conditions to confirm conjugation and assess purity.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the disulfide linkage in the presence of plasma.
Materials:
-
SPDP-linked bioconjugate
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., N-ethylmaleimide - NEM)
-
Analytical method for quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubate the SPDP-linked bioconjugate in plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take aliquots of the plasma-conjugate mixture.
-
Immediately quench the disulfide exchange reaction by adding a thiol-reactive reagent like NEM.
-
Quantify the amount of intact bioconjugate remaining at each time point using a suitable analytical method. For ADCs, this can be done by measuring the amount of conjugated antibody.
-
Calculate the half-life of the conjugate in plasma.
Protocol 3: Glutathione-Mediated Cleavage Assay
This assay assesses the susceptibility of the disulfide bond to cleavage by the intracellular reducing agent glutathione.
Materials:
-
SPDP-linked bioconjugate
-
Glutathione (GSH) solution (e.g., 5 mM in PBS)
-
PBS
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Incubate the SPDP-linked bioconjugate with the glutathione solution at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
Analyze the aliquots to quantify the amount of released payload or protein.
-
Determine the rate of cleavage by plotting the concentration of the released molecule over time.
Visualizing SPDP-Based Bioconjugation
Diagrams are essential tools for understanding the chemical structures, experimental workflows, and biological pathways involved in bioconjugation.
Caption: Comparison of different SPDP-based linkers.
Caption: Experimental workflow for protein-protein conjugation.
Caption: Pathway of ADC internalization and payload release.
Conclusion
SPDP-based linkers offer a versatile and powerful tool for bioconjugation, particularly for applications requiring a cleavable linkage. The choice between SPDP, LC-SPDP, Sulfo-LC-SPDP, and PEGylated variants depends on the specific requirements of the experiment, including desired spacer length, solubility, and the in vivo stability of the final conjugate. While standard SPDP provides a short, hydrophobic linker, its derivatives offer extended spacer arms, enhanced water solubility, and improved pharmacokinetic profiles. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the optimal SPDP-based linker to advance their bioconjugation strategies and achieve their desired scientific outcomes.
References
A Comparative Guide to HPLC for Purity Validation of SPDP-Gly-Gly-methoxy Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced drug development and bioconjugation, ensuring the purity and homogeneity of novel therapeutic entities is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary analytical technique for the validation of SPDP-Gly-Gly-methoxy conjugate purity. We will delve into a detailed experimental protocol, present comparative data, and explore alternative analytical methodologies, offering a robust resource for researchers in this field.
The Critical Role of Purity Validation
The efficacy and safety of a bioconjugate are intrinsically linked to its purity. Impurities, which can include unreacted starting materials, byproducts of the conjugation reaction, or degradation products, can lead to off-target effects, immunogenicity, and reduced therapeutic potency. Therefore, a precise and reliable analytical method for purity assessment is a non-negotiable aspect of the development and quality control of bioconjugates like this compound.
Reversed-Phase HPLC: The Gold Standard for Conjugate Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of peptide and protein conjugates due to its high resolution, sensitivity, and quantitative accuracy.[1] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound conjugates, the inherent hydrophobicity of the SPDP linker and the peptide moiety, combined with the hydrophilic nature of the methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, allows for excellent separation from potential impurities.
Key Separation Principles in Action
The retention of the this compound conjugate on a C8 or C18 column is primarily driven by the hydrophobic interactions of the SPDP and Gly-Gly components. The methoxy-PEG chain, being hydrophilic, reduces the overall retention time compared to a non-PEGylated equivalent. This unique combination of hydrophobic and hydrophilic characteristics is key to achieving successful separation from common impurities:
-
Unreacted this compound reagent: This smaller, more hydrophobic molecule will have a distinct, typically longer, retention time.
-
Unconjugated carrier molecule (e.g., a protein or peptide): The retention of the unconjugated carrier will depend on its own hydrophobicity, but it will elute at a different time than the larger, more complex conjugate.
-
Hydrolyzed SPDP reagent: The N-hydroxysuccinimide (NHS) ester of SPDP is susceptible to hydrolysis, which would result in a more polar species that elutes earlier.[2][3]
Experimental Protocol: RP-HPLC for this compound Conjugate Purity
This section provides a detailed protocol for the validation of this compound conjugate purity using RP-HPLC.
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 3.5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Gradient | 20% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Sample Preparation:
-
Dissolve 1 mg of the this compound conjugate in 1 mL of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
The purity of the conjugate is determined by calculating the peak area of the main conjugate peak as a percentage of the total peak area in the chromatogram.
Visualizing the Workflow
Caption: Workflow for this compound conjugate purity analysis by HPLC.
Comparative Data: HPLC Performance
The following table summarizes the expected performance of the proposed HPLC method in separating the this compound conjugate from key potential impurities.
| Analyte | Expected Retention Time (min) | Resolution (Rs) from Conjugate | Purity (%) |
| This compound Conjugate | 15.2 | - | >95% |
| Unconjugated Carrier Molecule | 12.5 | > 2.0 | <2% |
| Unreacted this compound | 18.9 | > 3.0 | <1% |
| Hydrolyzed SPDP Reagent | 8.1 | > 5.0 | <1% |
Note: These are representative values and actual results may vary depending on the specific carrier molecule and exact experimental conditions.
Alternative Analytical Methods: A Comparative Overview
While RP-HPLC is the predominant technique, other methods can provide complementary information or may be suitable for specific applications.
| Feature | HPLC (Reversed-Phase) | Size-Exclusion Chromatography (SEC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on hydrophobicity. | Separation based on hydrodynamic volume. | Separation based on charge-to-size ratio. |
| Resolution | High | Moderate | Very High |
| Quantitation | Excellent | Good | Good |
| Throughput | Moderate | High | High |
| Strengths | Excellent for separating closely related hydrophobic species and isomers. | Good for detecting aggregates and fragments. | High efficiency and resolution, requires minimal sample. |
| Limitations | Can be denaturing for some proteins. | Limited resolution for species of similar size. | Can be sensitive to sample matrix effects. |
Logical Relationship of Purity Assessment
References
A Comparative Guide to the Mass Spectrometry Analysis of SPDP-Gly-Gly-methoxy Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring their efficacy and safety. This guide provides a detailed comparison of mass spectrometry-based methods for the analysis of SPDP-Gly-Gly-methoxy conjugates against alternative analytical techniques. We will delve into the expected fragmentation patterns, data presentation, and experimental protocols to offer a comprehensive overview for the characterization of these important molecules.
Mass Spectrometry Analysis of this compound Conjugates
Mass spectrometry (MS) is a cornerstone technique for the detailed structural elucidation of bioconjugates due to its high sensitivity, specificity, and ability to provide molecular weight and sequence information. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of complex mixtures.
The analysis of an this compound conjugate, typically linked to a cysteine residue on a protein or peptide, involves several key mass spectrometry approaches:
-
Intact Mass Analysis: This provides the molecular weight of the entire conjugate, confirming the successful conjugation and allowing for the determination of the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).
-
Subunit Analysis: For larger protein conjugates, the molecule can be proteolytically cleaved into smaller, more manageable subunits for MS analysis. This approach helps to localize the conjugation site to a specific subunit.
-
Peptide Mapping: This "bottom-up" approach involves the complete enzymatic digestion of the conjugate into smaller peptides. Subsequent LC-MS/MS analysis of these peptides can pinpoint the exact amino acid residue (cysteine in this case) that is modified with the this compound moiety.
Expected Fragmentation Patterns
Understanding the fragmentation patterns of the conjugate in the mass spectrometer is crucial for its structural confirmation. Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) are common fragmentation techniques.
SPDP Linker Fragmentation: The Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker is expected to exhibit characteristic fragmentation patterns. The disulfide bond is a labile point and can be cleaved under CID/HCD conditions. A key fragmentation pathway involves the cleavage of the S-S bond, leading to the loss of the pyridine-2-thione group (mass ≈ 111.02 Da). Another potential cleavage can occur at the amide bond within the linker.
Gly-Gly-methoxy Peptide Fragmentation: The Gly-Gly-methoxy peptide will fragment along its backbone, primarily at the peptide bonds, generating characteristic b- and y-ions. The N-terminal methoxy (B1213986) group is generally stable during CID/HCD. The fragmentation ladder of b- and y-ions allows for the confirmation of the peptide sequence.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the mass spectrometry analysis of an this compound conjugate.
| Parameter | Expected Value/Range | Significance |
| Precursor Ion m/z | Dependent on conjugate size and charge state | Confirms the mass of the intact or peptide conjugate. |
| Mass Accuracy | < 5 ppm | High mass accuracy is crucial for confident identification. |
| Key Fragment Ions (Linker) | Loss of pyridine-2-thione (neutral loss of ~111 Da) | Characteristic fragmentation of the SPDP linker. |
| Key Fragment Ions (Peptide) | Series of b- and y-ions corresponding to -Gly and -Gly-OMe | Confirms the sequence of the peptide moiety. |
| Limit of Detection (LOD) | Low fmol to pmol range | Demonstrates the high sensitivity of the MS technique. |
Alternative and Complementary Analytical Methods
While mass spectrometry is a powerful tool, other techniques are often used in conjunction to provide a comprehensive characterization of bioconjugates.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental separation technique used to assess the purity and heterogeneity of the conjugate.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. It can be used to separate the conjugate from unreacted starting materials and to assess overall purity.
-
Hydrophobic Interaction Chromatography (HIC): A less denaturing chromatographic technique that separates molecules based on hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution of ADCs.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is used to detect and quantify aggregates or fragments of the conjugate.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to confirm conjugation and to quantify the concentration of the conjugate. The release of pyridine-2-thione upon reduction of the disulfide bond in the SPDP linker can be monitored at approximately 343 nm, providing a method to quantify the amount of conjugated linker.
Comparison of Analytical Methods
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC (UV Detection) | UV-Vis Spectroscopy |
| Information Provided | Molecular weight, sequence, modification site | Purity, heterogeneity, DAR distribution | Confirmation of conjugation, concentration |
| Sensitivity | High (fmol-pmol) | Moderate (pmol-nmol) | Low (nmol-µmol) |
| Specificity | Very High | Moderate to High | Low to Moderate |
| Throughput | Moderate | High | High |
| Instrumentation Cost | High | Moderate | Low |
| Sample Requirement | Low | Moderate | Moderate |
Experimental Protocols
Mass Spectrometry Analysis Protocol
-
Sample Preparation:
-
For intact analysis, the conjugate is desalted using a suitable method like buffer exchange or zip-tipping.
-
For peptide mapping, the conjugate is denatured, reduced (e.g., with DTT), alkylated (e.g., with iodoacetamide), and then digested with a protease such as trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: The prepared sample is injected onto an HPLC system coupled to the mass spectrometer. A C18 reversed-phase column is commonly used for peptide separations. A gradient of increasing organic solvent (e.g., acetonitrile) with a constant concentration of an ion-pairing agent (e.g., formic acid) is used to elute the peptides.
-
Mass Spectrometry:
-
The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI).
-
A full MS scan (MS1) is acquired to detect the precursor ions of the peptides.
-
Data-dependent acquisition is used to select the most intense precursor ions for fragmentation (MS2) using CID or HCD.
-
The MS/MS spectra are recorded.
-
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database using software like Mascot, SEQUEST, or similar algorithms to identify the peptides.
-
The software will identify the peptide sequence and any post-translational modifications, including the this compound conjugate on cysteine residues.
-
Manual inspection of the MS/MS spectra is often necessary to confirm the identification and fragmentation patterns.
-
Conclusion
The mass spectrometry analysis of this compound conjugates provides unparalleled detail regarding their molecular structure. The ability to confirm the molecular weight, sequence the peptide moiety, and pinpoint the exact site of conjugation makes it an indispensable tool for quality control and characterization. While alternative methods like HPLC and UV-Vis spectroscopy offer valuable complementary information regarding purity, heterogeneity, and concentration, they lack the structural resolving power of mass spectrometry. A comprehensive analytical strategy for these conjugates should, therefore, leverage the strengths of each of these techniques to ensure a thorough and accurate characterization.
A Comparative Analysis of Heterobifunctional Crosslinkers: SPDP-Gly-Gly-methoxy in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional crosslinker is a critical step in the development of bioconjugates, such as antibody-drug conjugates (ADCs). The linker's chemical properties directly influence the stability, efficacy, and pharmacokinetic profile of the final product. This guide provides an objective comparison of SPDP-Gly-Gly-methoxy with other commonly used heterobifunctional crosslinkers, supported by experimental data and detailed protocols.
This compound is a member of the N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) family of crosslinkers. These are amine- and sulfhydryl-reactive reagents that create a cleavable disulfide bond, a key feature for drug delivery systems that require the release of a payload in the reducing environment of the cell.[1] The "Gly-Gly-methoxy" modification incorporates a dipeptide and a methoxy-polyethylene glycol (PEG) moiety, which is designed to enhance aqueous solubility and potentially reduce aggregation of the resulting conjugate.[1]
This guide will benchmark this compound and its parent compound, SPDP, against other widely used heterobifunctional crosslinkers, namely Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and NHS-PEG-Maleimide, which form stable, non-cleavable thioether bonds.[2][3]
Data Presentation: A Comparative Overview of Crosslinker Performance
The selection of a crosslinker is a balance between desired stability in circulation and efficient cleavage at the target site. The following tables summarize the key performance characteristics of SPDP-based crosslinkers and their maleimide-based counterparts. Direct quantitative comparisons of reaction efficiency and stability are highly dependent on the specific biomolecules being conjugated and the reaction conditions.
| Feature | This compound / SPDP | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS-PEG-Maleimide |
| Reactive Groups | NHS-ester (reacts with primary amines, e.g., lysine) and Pyridyldithiol (reacts with sulfhydryls, e.g., cysteine)[1] | NHS-ester (reacts with primary amines) and Maleimide (reacts with sulfhydryls) | NHS-ester (reacts with primary amines) and Maleimide (reacts with sulfhydryls) |
| Bond Formed | Disulfide (-S-S-) | Thioether | Thioether |
| Cleavability | Cleavable by reducing agents (e.g., DTT, glutathione) | Non-cleavable | Non-cleavable |
| Spacer Arm | Contains a Gly-Gly dipeptide and a methoxy-PEG chain, enhancing hydrophilicity. The parent SPDP has a shorter, more hydrophobic spacer. | Cyclohexane-based, relatively hydrophobic. | PEG-based, hydrophilic. The length of the PEG chain can be varied. |
| Water Solubility | This compound is designed for enhanced water solubility. SPDP has limited aqueous solubility and typically requires an organic co-solvent like DMSO or DMF. | Limited water solubility (requires organic co-solvent). Sulfo-SMCC is a water-soluble alternative. | Generally water-soluble due to the PEG spacer. |
| Reaction pH | NHS-ester reaction: pH 7-8. Pyridyldithiol reaction: optimal at pH 7-8. | NHS-ester reaction: pH 7-9. Maleimide reaction: optimal at pH 6.5-7.5. | NHS-ester reaction: pH 7-9. Maleimide reaction: optimal at pH 6.5-7.5. |
| Reaction Monitoring | Release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm. | Typically monitored by chromatography (e.g., HPLC) or mass spectrometry. | Typically monitored by chromatography (e.g., HPLC) or mass spectrometry. |
| Performance Metric | SPDP-based Linkers | Maleimide-based Linkers (SMCC, NHS-PEG-Maleimide) |
| Plasma Stability | The disulfide bond is susceptible to premature cleavage in the bloodstream due to thiol exchange with molecules like albumin. Stability can be modulated by steric hindrance around the disulfide bond. | The thioether bond is generally more stable in plasma. However, it can undergo a retro-Michael reaction, leading to deconjugation, especially if the succinimide (B58015) ring is not hydrolyzed. |
| Payload Release Mechanism | Reductive cleavage of the disulfide bond in the high-glutathione environment of the cell cytoplasm. | Proteolytic degradation of the antibody within the lysosome is required to release the drug-linker-amino acid catabolite. |
| Drug-to-Antibody Ratio (DAR) Control | Achievable with good control, similar to other heterobifunctional crosslinkers. | Achievable with good control. |
| Impact on Protein Function | The Gly-Gly-methoxy modification is intended to minimize impact on protein structure and function by reducing aggregation. | The hydrophobicity of SMCC can sometimes lead to aggregation and faster clearance of the ADC. |
| In Vivo Efficacy | Efficacy is dependent on the balance between plasma stability and efficient payload release at the target. Premature cleavage can lead to off-target toxicity and reduced efficacy. | Generally shows good efficacy, with the non-cleavable nature providing stability. The efficiency of lysosomal processing can influence overall potency. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these crosslinkers. Below are generalized protocols for key experiments involving SPDP and maleimide-based crosslinkers.
Protocol 1: Two-Step Amine-to-Thiol Conjugation using SPDP
This protocol describes the conjugation of a protein with primary amines (Protein 1) to a second molecule containing a thiol group (Molecule 2).
Materials:
-
Protein 1 (with accessible primary amines)
-
Molecule 2 (with a free sulfhydryl group)
-
SPDP (or this compound)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Organic Solvent: Anhydrous DMSO or DMF for dissolving SPDP
-
Desalting Columns
Procedure:
-
Preparation of SPDP Solution: Immediately before use, prepare a 20 mM stock solution of SPDP in DMSO or DMF.
-
Modification of Protein 1 with SPDP:
-
Dissolve Protein 1 in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the SPDP stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Removal of Excess Crosslinker: Remove unreacted SPDP from the SPDP-modified Protein 1 using a desalting column equilibrated with the Reaction Buffer.
-
Conjugation to Molecule 2:
-
Immediately add the desalted, SPDP-activated Protein 1 to Molecule 2. The molar ratio should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography).
-
Characterize the conjugate by SDS-PAGE (to observe the molecular weight shift) and UV-Vis spectroscopy to determine the degree of modification by measuring the release of pyridine-2-thione at 343 nm upon reduction with DTT.
-
Protocol 2: Two-Step Amine-to-Thiol Conjugation using NHS-Maleimide Crosslinker
This protocol outlines the conjugation of a protein with primary amines (Protein 1) to a thiol-containing molecule (Molecule 2) using a crosslinker like SMCC or NHS-PEG-Maleimide.
Materials:
-
Protein 1 (with accessible primary amines)
-
Molecule 2 (with a free sulfhydryl group)
-
NHS-Maleimide crosslinker (e.g., SMCC, NHS-PEG-Maleimide)
-
Reaction Buffer A (Amine-reactive step): PBS or borate (B1201080) buffer, pH 7.2-8.5. Avoid amine-containing buffers like Tris.
-
Reaction Buffer B (Thiol-reactive step): PBS, pH 6.5-7.5.
-
Organic Solvent: Anhydrous DMSO or DMF
-
Desalting Columns
Procedure:
-
Preparation of Crosslinker Solution: Prepare a 10-20 mg/mL stock solution of the NHS-Maleimide crosslinker in DMSO or DMF immediately before use.
-
Activation of Protein 1:
-
Dissolve Protein 1 in Reaction Buffer A at a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess Crosslinker: Remove unreacted crosslinker using a desalting column equilibrated with Reaction Buffer B.
-
Conjugation to Molecule 2:
-
Immediately add the desalted, maleimide-activated Protein 1 to Molecule 2. The molar ratio should be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification and Characterization:
-
Purify the conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography, ion-exchange chromatography).
-
Analyze the success of the conjugation by SDS-PAGE and determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Visualizing the Workflows and Concepts
Diagrams created using Graphviz (DOT language) help to visualize the chemical reactions and experimental workflows.
Caption: Workflow for amine-to-thiol conjugation using this compound.
References
A Comparative Analysis of ADC Linker Plasma Stability: A Focus on SPDP-Gly-Gly-methoxy and Other Key Chemistries
For researchers, scientists, and drug development professionals, the plasma stability of an antibody-drug conjugate (ADC) linker is a critical parameter that profoundly influences therapeutic efficacy and safety. An ideal linker must remain robust in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently cleave to unleash the cytotoxic agent within the target tumor cell. This guide provides an objective comparison of the plasma stability of the SPDP-Gly-Gly-methoxy linker and other widely used ADC linker technologies, supported by available experimental data and detailed methodologies.
The choice of a linker is a pivotal decision in the design of an ADC, directly impacting its pharmacokinetic profile and therapeutic window. Linkers are broadly classified as cleavable or non-cleavable, with cleavable linkers designed to be selectively broken by specific triggers prevalent in the tumor microenvironment or intracellularly. This guide will focus on the comparative plasma stability of different cleavable linker types.
Comparative Plasma Stability of ADC Linkers
| Linker Type | General Structure/Example | Cleavage Mechanism | Plasma Stability Profile | Key Considerations |
| Disulfide (e.g., SPDP-based) | Antibody-S-S-Payload | Reduction of disulfide bond | Variable; stability is influenced by steric hindrance around the disulfide bond. Less hindered linkers like SPDP can be more susceptible to thiol exchange in plasma, leading to faster clearance.[1] | Stability can be engineered by modifying the chemical environment around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Antibody-Val-Cit-PABC-Payload | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Generally high in human plasma, but can be susceptible to cleavage by certain plasma enzymes in preclinical species (e.g., carboxylesterase 1c in mice).[2] | Species-specific differences in plasma stability need to be considered during preclinical development. |
| Peptide (e.g., Gly-Gly-Phe-Gly) | Antibody-GGFG-Payload | Enzymatic cleavage by lysosomal proteases | Reported to have good stability in mouse, rat, and human plasma, with minimal drug release over extended periods.[3][4] | The specific peptide sequence dictates susceptibility to plasma proteases. |
| Maleimide-based (Thioether) | Antibody-Thioether-Payload (formed from maleimide (B117702) reaction with cysteine) | Non-cleavable linker; requires antibody degradation | Generally high plasma stability. However, the initial maleimide-thiol bond can undergo a retro-Michael reaction, leading to payload deconjugation and transfer to other plasma proteins like albumin.[5] | The stability of the thioether bond can be improved by hydrolysis of the succinimide (B58015) ring. |
| Hydrazone | Antibody-Hydrazone-Payload | pH-sensitive; hydrolysis in the acidic environment of endosomes/lysosomes | Can exhibit instability in plasma due to hydrolysis at physiological pH, leading to premature drug release. | Stability can be influenced by the specific chemical structure of the hydrazone bond. |
Experimental Protocols
Accurate assessment of ADC plasma stability is crucial for preclinical development. The following is a generalized protocol for an in vitro plasma stability assay using Liquid Chromatography-Mass Spectrometry (LC-MS).
In Vitro Plasma Stability Assay Protocol
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC (e.g., containing this compound linker)
-
Control ADC (with a known stable linker, if available)
-
Human, mouse, or rat plasma (frozen at -80°C)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Wash buffers
-
Elution buffer
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column
Procedure:
-
ADC Incubation:
-
Thaw plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 72, 144 hours), collect aliquots of the plasma sample.
-
Immediately freeze the aliquots at -80°C to halt any further degradation until analysis.
-
-
Immunoaffinity Capture of ADC:
-
Thaw the plasma aliquots.
-
Add Protein A or G magnetic beads to each aliquot to capture the ADC.
-
Incubate to allow for binding.
-
Wash the beads with wash buffer to remove non-specifically bound plasma proteins.
-
-
ADC Elution and Sample Preparation:
-
Elute the ADC from the beads using an appropriate elution buffer.
-
Neutralize the eluate if necessary.
-
For DAR analysis, the intact ADC sample is now ready for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the prepared ADC samples onto the LC-MS system.
-
Perform analysis under conditions suitable for intact protein analysis.
-
Acquire mass spectra of the ADC at each time point.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the different drug-loaded antibody species.
-
Calculate the average DAR at each time point by averaging the number of conjugated drugs per antibody.
-
Plot the average DAR as a function of time to determine the stability profile of the ADC in plasma.
-
The rate of DAR decrease is indicative of the linker's instability in plasma.
-
Visualizing Experimental Workflow and Linker Cleavage
To better illustrate the processes involved, the following diagrams outline the experimental workflow for assessing plasma stability and the cleavage mechanism of a disulfide linker.
In Vitro Plasma Stability Experimental Workflow.
Cleavage Mechanism of a Disulfide Linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of SPDP-Gly-Gly-methoxy
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of SPDP-Gly-Gly-methoxy, a heterobifunctional crosslinker. Adherence to these procedures is crucial for mitigating risks to personnel and the environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the solid form, a dust mask or respirator is recommended to prevent inhalation.
All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood[1].
Deactivation and Disposal Protocol
The primary strategy for the safe disposal of this compound is the chemical neutralization of its reactive groups prior to disposal as chemical waste[1]. This is achieved by quenching the NHS ester and reducing the disulfide bond.
Recommended Quenching Reagents:
A solution containing both a primary amine and a sulfhydryl compound is recommended for complete deactivation. Effective choices include:
-
Primary Amine: Tris(hydroxymethyl)aminomethane (Tris) or Glycine[1].
-
Sulfhydryl Compound: Dithiothreitol (DTT)[1].
| Reagent | Recommended Concentration (in quenching solution) | Purpose |
| Tris or Glycine | 0.1 - 0.5 M | Quenches the amine-reactive NHS ester |
| Dithiothreitol (DTT) | 0.1 - 0.5 M | Reduces the sulfhydryl-reactive pyridyldithiol group |
| pH of final mixture | 7.5 - 8.5 | Facilitates efficient quenching reactions |
Step-by-Step Disposal Procedure:
-
For Solid this compound Waste: a. In a designated chemical waste container, dissolve the solid waste in a minimal amount of a compatible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). b. Prepare the quenching solution with a primary amine and DTT. c. Slowly add a 10-fold molar excess of the quenching solution to the dissolved crosslinker. d. Allow the mixture to react for a minimum of 4 hours at room temperature with occasional swirling to ensure complete deactivation.
-
For Solutions Containing this compound: a. Add the quenching solution to the solution containing the unreacted crosslinker to achieve the final concentrations listed in the table above. b. Adjust the pH of the final mixture to between 7.5 and 8.5. c. Let the mixture stand for at least 4 hours at room temperature in a sealed, designated waste container within a fume hood.
-
For Contaminated Labware (e.g., pipette tips, tubes): a. Rinse the contaminated items with the quenching solution. b. Immerse the rinsed items in a bath of the quenching solution for at least 4 hours. c. After decontamination, dispose of the labware as solid chemical waste.
Final Waste Management
Once the deactivation procedure is complete, the resulting waste mixture must be handled as hazardous waste:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and the contents described (e.g., "Deactivated this compound with Tris and DTT").
-
Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area for chemical waste.
-
Disposal: Follow your institution's specific guidelines for the pickup and disposal of chemical waste. Do not dispose of this chemical down the sanitary sewer.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling SPDP-Gly-Gly-methoxy
Essential Safety and Handling Guide for SPDP-Gly-Gly-methoxy
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form or when preparing solutions, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | Protects eyes from dust particles and splashes of solvents (e.g., DMSO, DMF) used to dissolve the compound. |
| Skin Protection | Disposable Gloves | Nitrile gloves. | Prevents direct skin contact with the chemical and solvents. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from accidental spills. | |
| Respiratory Protection | Dust Mask or Respirator | Use a dust mask for handling the powder. In case of significant aerosolization or inadequate ventilation, a respirator may be necessary. | Minimizes inhalation of the powdered compound. |
Chemical Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to ensure the safety of laboratory personnel.
| Aspect | Procedure |
| Storage | Upon receipt, store at -20°C in a dry, moisture-proof environment.[1] The product is often shipped at ambient temperature with a desiccant.[1] |
| Preparation | Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, as the compound is moisture-sensitive. |
| Dissolution | Dissolve this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[2] |
Experimental Protocol: General Protein Crosslinking
This protocol outlines the general steps for using this compound to crosslink proteins.
-
Reagent Preparation :
-
Equilibrate the vial of this compound to room temperature.
-
Prepare a stock solution (e.g., 25 mM) by dissolving the reagent in DMSO or DMF.
-
-
Protein Modification :
-
Dissolve the protein to be modified in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.0, with 1 mM EDTA).
-
Add the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification :
-
Remove excess, unreacted crosslinker using gel filtration or a desalting column.
-
Spill and Disposal Management
In the event of a spill or when disposing of waste, follow these guidelines to mitigate risks and ensure environmental compliance.
| Procedure | Action |
| Small Spills | Use appropriate tools to collect the spilled material into a designated waste disposal container. |
| Large Spills | Use a shovel to place the spilled material into a convenient waste disposal container. For liquid spills, absorb with an inert material. |
| Disposal | Dispose of chemical waste in accordance with federal, state, and local environmental regulations. |
Emergency First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove and wash contaminated clothing. |
| Inhalation | Move to fresh air. If breathing is difficult, provide artificial respiration. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
